molecular formula C7H6Cl2N2O2 B1330080 3,5-Dichloro-4-hydroxybenzohydrazide CAS No. 23964-29-6

3,5-Dichloro-4-hydroxybenzohydrazide

Cat. No.: B1330080
CAS No.: 23964-29-6
M. Wt: 221.04 g/mol
InChI Key: YAECGTGIGJYKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-4-hydroxybenzohydrazide is a useful research compound. Its molecular formula is C7H6Cl2N2O2 and its molecular weight is 221.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-4-hydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c8-4-1-3(7(13)11-10)2-5(9)6(4)12/h1-2,12H,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAECGTGIGJYKPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20178674
Record name Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23964-29-6
Record name Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20178674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of Benzohydrazide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3,5-Dichloro-4-hydroxybenzohydrazide

Hydrazides are a pivotal class of organic compounds characterized by the -C(=O)NHNH₂ functional group. They serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds and are recognized for their diverse pharmacological activities. The compound this compound incorporates a halogenated phenolic ring, a structural motif often associated with enhanced biological potency. This guide provides a comprehensive, two-step protocol for the synthesis of this valuable compound, intended for researchers and professionals in medicinal chemistry and drug development. The synthesis proceeds through an initial esterification of the parent carboxylic acid followed by hydrazinolysis of the resulting ester intermediate.

Overall Synthetic Workflow

The synthesis is logically structured in two primary stages. The first stage involves the conversion of the commercially available 3,5-dichloro-4-hydroxybenzoic acid to its corresponding methyl ester. This esterification step is critical as it activates the carboxyl group for the subsequent nucleophilic attack. The second stage is the hydrazinolysis, where the ester is reacted with hydrazine hydrate to yield the final this compound product.

G cluster_0 Stage 1: Esterification cluster_1 Stage 2: Hydrazinolysis Start 3,5-Dichloro-4-hydroxybenzoic Acid Ester Methyl 3,5-dichloro-4-hydroxybenzoate Start->Ester  Methanol (MeOH) H₂SO₄ (cat.), Reflux Hydrazide This compound Ester->Hydrazide  Hydrazine Hydrate (NH₂NH₂·H₂O) MeOH, Reflux

Caption: High-level overview of the two-stage synthesis protocol.

Part 1: Synthesis of Methyl 3,5-dichloro-4-hydroxybenzoate (Esterification)

Principle and Rationale

The conversion of a carboxylic acid to an ester, known as Fischer esterification, is a cornerstone of organic synthesis. The reaction is typically slow and reversible under neutral conditions.[1][2] The protocol's efficiency is significantly enhanced by introducing a strong acid catalyst, such as sulfuric acid (H₂SO₄).

Causality of Experimental Choices:

  • Acid Catalyst (H₂SO₄): The catalyst protonates the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

  • Methanol (Solvent and Reagent): Using methanol in large excess serves a dual purpose: it acts as the nucleophile and as the reaction solvent. According to Le Châtelier's principle, this high concentration of a reactant shifts the equilibrium towards the formation of the ester product.

  • Reflux Conditions: Heating the reaction mixture to the boiling point of methanol (approx. 65°C) increases the kinetic energy of the molecules, thereby accelerating the reaction rate to achieve a reasonable yield within a practical timeframe.[2]

Detailed Experimental Protocol: Esterification
  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichloro-4-hydroxybenzoic acid (10.0 g, 48.3 mmol).

  • Reagent Addition: Add 100 mL of methanol (MeOH) to the flask. While stirring, carefully add concentrated sulfuric acid (H₂SO₄, 1 mL) dropwise.

  • Reaction: Heat the mixture to reflux using a heating mantle and maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up and Isolation: a. After cooling to room temperature, remove the excess methanol using a rotary evaporator. b. Dissolve the resulting residue in 100 mL of ethyl acetate and transfer it to a separatory funnel. c. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: CO₂ evolution), and finally 50 mL of brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure Methyl 3,5-dichloro-4-hydroxybenzoate as a solid.

Part 2: Synthesis of this compound (Hydrazinolysis)

Principle and Rationale

This stage involves the conversion of the synthesized ester into the target hydrazide. This is achieved through a nucleophilic acyl substitution reaction.

Causality of Experimental Choices:

  • Hydrazine Hydrate (NH₂NH₂·H₂O): Hydrazine is a potent nucleophile due to the "alpha effect"—the presence of adjacent atoms with lone pairs of electrons enhances nucleophilicity. It readily attacks the electrophilic carbonyl carbon of the ester.

  • Methanol (Solvent): Methanol is an excellent solvent for this reaction as it effectively dissolves both the ester precursor and the hydrazine hydrate, ensuring a homogeneous reaction medium.

  • Reflux Conditions: Heating is necessary to provide the activation energy for the substitution reaction, driving it to completion and ensuring a high conversion rate of the ester to the hydrazide. The reaction often results in the precipitation of the product from the solution upon cooling, which simplifies isolation.[3][4]

Detailed Experimental Protocol: Hydrazinolysis
  • Reactor Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3,5-dichloro-4-hydroxybenzoate (5.0 g, 22.6 mmol) in 50 mL of methanol.

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (5.0 mL, ~103 mmol, >4 equivalents) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 3 hours. A white solid is expected to form as the reaction progresses.[3] Monitor the reaction completion using TLC.

  • Isolation and Purification: a. After the reaction is complete, allow the mixture to cool to room temperature, and then further cool in an ice bath to maximize precipitation. b. Collect the white solid product by vacuum filtration, washing the filter cake with a small amount of cold methanol. c. According to literature, the product obtained is often of high purity.[3] If necessary, the product can be further purified by recrystallization. The solvent and excess hydrazine can also be evaporated to dryness under a vacuum.[3] d. Dry the final product under vacuum to yield this compound.

Caption: Chemical transformations in the synthesis pathway.

Quantitative Data Summary and Characterization

ParameterStage 1: EsterificationStage 2: Hydrazinolysis
Primary Reactant 3,5-Dichloro-4-hydroxybenzoic acidMethyl 3,5-dichloro-4-hydroxybenzoate
Molecular Formula C₇H₄Cl₂O₃[5]C₈H₆Cl₂O₃[6]
Molecular Weight 207.01 g/mol [5]221.04 g/mol [6]
Key Reagents Methanol, H₂SO₄Hydrazine Hydrate
Solvent MethanolMethanol
Reaction Time 4-6 hours3 hours[3]
Temperature Reflux (~65°C)Reflux (~65°C)
Product Name Methyl 3,5-dichloro-4-hydroxybenzoateThis compound
Product Formula C₈H₆Cl₂O₃[6]C₇H₆Cl₂N₂O₂
Product MW 221.04 g/mol [6]221.04 g/mol
Appearance Beige or white solid[7]White solid[3]
Melting Point ~260-265°C (for acid)[7]Not specified, but expected to be high
Expected Yield >85%Quantitative[3]
¹H NMR (DMSO-d₆) N/Aδ: 6.50 (brs, 4H), 7.61 (s, 2H)[3]
¹³C NMR (DMSO-d₆) N/Aδ: 112.91, 122.83, 126.76, 162.78, 165.52[3]
Mass Spec (m/z) N/A221.0 (MH⁺, 100%)[3]

Critical Safety and Handling Protocols

Researcher safety is paramount. This synthesis involves hazardous materials that require strict adherence to safety protocols in a controlled laboratory environment.

  • Hydrazine Hydrate (NH₂NH₂·H₂O):

    • EXTREME HAZARD: Hydrazine hydrate is toxic if swallowed, fatal if inhaled, and toxic in contact with skin.[8][9] It causes severe skin burns and eye damage, may cause an allergic skin reaction, and is a suspected carcinogen (IARC Group 2B).[10][11] It is also very toxic to aquatic life.[8]

    • Handling: ALWAYS handle hydrazine hydrate in a certified chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves (double-gloving recommended), a lab coat, and chemical splash goggles with a face shield.[9] Ensure an eyewash station and safety shower are immediately accessible.

    • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and incompatible materials like oxidizing agents and metal salts.[8][10] Keep containers tightly closed.[11]

    • Spills: In case of a spill, evacuate the area. Use a non-combustible absorbent material (e.g., sand, vermiculite) for containment and dispose of it as hazardous waste.[11] Do not allow it to enter drains.[9]

  • 3,5-Dichloro-4-hydroxybenzoic Acid:

    • HAZARD: This compound is classified as a skin, eye, and respiratory irritant.[12][13][14]

    • Handling: Avoid creating dust.[7] Wear standard PPE, including gloves, lab coat, and safety glasses.[12] Use in a well-ventilated area.[7]

  • General Precautions:

    • Obtain and read the Safety Data Sheets (SDS) for all chemicals before starting any work.[7][10][12][15]

    • Do not eat, drink, or smoke in the laboratory.[9]

    • Wash hands thoroughly after handling chemicals.[12]

  • Waste Disposal:

    • All chemical waste, especially any containing hydrazine, must be collected in properly labeled hazardous waste containers.

    • Dispose of waste in accordance with institutional, local, and national regulations. Do not dispose of down the drain.

References

  • Nexchem Ltd. (2021). SAFETY DATA SHEET - Hydrazine Hydrate 55%. [Link]

  • ARKEMA. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. [Link]

  • Putri, E. S. Y., Wibowo, W., & Kosela, S. (2019).
  • Dyusebaeva, A., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC - PubMed Central. [Link]

  • Google Patents. (2013).
  • ResearchGate. The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO 4 2-. [Link]

  • SciSpace. (2019). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. [Link]

  • CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]

  • Google Patents. (1993).
  • National Institutes of Health (NIH). 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. [Link]

  • RSC Publishing. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. [Link]

  • DC Fine Chemicals. 3,5-Dichloro-4-hydroxybenzoic acid. [Link]

  • Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112.
  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • PubChem. 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester. [Link]

  • PubChem. 3,5-Dichloro-4-hydroxybenzoic acid. [Link]

  • Gsrs. 3,5-DICHLORO-4-HYDROXYBENZOIC ACID ETHYL ESTER. [Link]

  • SAGE Journals. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. [Link]

  • ResearchGate. (2009). (PDF) 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. [Link]

  • ResearchGate. (2008). (PDF) 3,5-Dichloro-2-hydroxybenzaldehyde. [Link]

  • PubChem. Methyl 3,5-dichloro-4-hydroxybenzoate. [Link]

  • PubChemLite. Methyl 3,5-difluoro-4-hydroxybenzoate (C8H6F2O3). [Link]

Sources

An In-Depth Technical Guide to 3,5-Dichloro-4-hydroxybenzohydrazide: A Scaffold for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 3,5-dichloro-4-hydroxybenzohydrazide, a molecule possessing structural motifs of significant interest in medicinal chemistry and drug development. We will delve into its core chemical properties, synthesis, and characterization, while also exploring its potential as a scaffold for developing targeted therapeutics, with a contextual focus on the STAT3 signaling pathway.

Introduction to a Versatile Scaffold

This compound is a synthetic organic compound featuring a dichlorinated phenolic ring coupled to a hydrazide moiety. This unique combination of functional groups makes it a valuable building block for chemical biology. The dichlorophenol group is a common feature in molecules designed to target specific protein pockets, while the benzohydrazide core is a versatile scaffold found in numerous biologically active compounds.

While this specific molecule is not extensively characterized in peer-reviewed literature as a potent biological agent, its structural components are present in known inhibitors of critical cellular pathways. This guide serves to consolidate its known chemical properties and provide the necessary technical foundation for researchers aiming to explore its potential in drug discovery programs.

Physicochemical & Structural Properties

A precise understanding of a compound's physical and chemical properties is the bedrock of experimental design, from synthesis to biological screening.

Chemical Identity

The fundamental identifiers for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 23964-29-6[1]
Molecular Formula C₇H₆Cl₂N₂O₂[2]
Molecular Weight 221.04 g/mol [2]
Chemical Structure

The 2D structure highlights the key functional groups: a hydroxyl group at position 4, two chlorine atoms at positions 3 and 5 of the benzene ring, and a terminal hydrazide group.

Caption: 2D structure of this compound.

Physical Properties

Experimental data for the title compound is sparse. The following table includes data inferred from its precursors and common structural analogs.

PropertyValue / ObservationRationale / Source
Appearance Expected to be a white to off-white solid.Based on synthesis protocol yielding a white solid.[2]
Melting Point Not experimentally reported. Likely >250 °C (with decomposition).Precursors 3,5-dichloro-4-hydroxybenzoic acid and 4-hydroxybenzhydrazide melt at ~264-270 °C.[3][4][5][6][7]
Solubility Soluble in methanol, likely soluble in other polar organic solvents (DMSO, DMF). Limited solubility in water.Methanol is used as the reaction solvent in its synthesis.[2] The dichlorinated aromatic ring reduces aqueous solubility.
pKa Not experimentally determined.The phenolic proton is expected to be acidic (pKa ~7-8), while the hydrazide is weakly basic.

Researcher's Note: The lack of definitive experimental data necessitates that initial work with this compound should include its basic characterization, including melting point determination and quantitative solubility testing in relevant solvents for biological assays (e.g., DMSO, ethanol, PBS).

Synthesis and Characterization

The most direct synthesis involves the hydrazinolysis of the corresponding methyl ester. This method is efficient and generally high-yielding.

Synthetic Pathway

The reaction is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the methoxy group of the ester to form the more stable hydrazide.

Synthesis of this compound start Methyl 3,5-dichloro-4-hydroxybenzoate product This compound start->product reagent Hydrazine Hydrate (NH₂NH₂·H₂O) Methanol (MeOH) reagent->start conditions Reflux, 3h conditions->start

Caption: Synthetic route from methyl ester to the corresponding hydrazide.

Experimental Protocol: Synthesis

This protocol is adapted from the literature and provides a robust method for laboratory-scale synthesis.[2]

Materials:

  • Methyl 3,5-dichloro-4-hydroxybenzoate (1.0 eq)

  • Hydrazine monohydrate (NH₂NH₂·H₂O) (approx. 10 eq)

  • Methanol (MeOH)

Procedure:

  • Dissolution: Dissolve methyl 3,5-dichloro-4-hydroxybenzoate (e.g., 500 mg, 2.26 mmol) in methanol (15 mL) in a round-bottom flask equipped with a reflux condenser.

    • Expertise Note: Methanol is an excellent solvent for both the starting ester and the hydrazine, ensuring a homogeneous reaction mixture.

  • Reagent Addition: Add an excess of hydrazine monohydrate (5 mL) to the solution.

    • Expertise Note: A large excess of hydrazine is used to drive the reaction to completion according to Le Châtelier's principle and to minimize the formation of dimeric side products.

  • Reaction: Heat the mixture to reflux and maintain for 3 hours. A white solid is expected to form as the product precipitates out of the solution.

    • Trustworthiness Note: Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible. This validates the completion of the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Remove the solvent and excess hydrazine monohydrate under reduced pressure (rotary evaporation).

  • Purification: The resulting white solid is often of high purity (>95% by NMR) and can be used directly. For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.

Spectroscopic Profile

Structural elucidation relies on a combination of spectroscopic techniques. The following data is based on the reported synthesis.[2]

TechniqueWavenumber (cm⁻¹)/Shift (ppm)/m/zInterpretation
¹H NMR (DMSO-d₆)δ 7.61 (s, 2H), δ 6.50 (br s, 4H)δ 7.61: Singlet for the two equivalent aromatic protons. δ 6.50: Broad singlet integrating to 4 protons, corresponding to the phenolic -OH and the -NHNH₂ protons, which are exchangeable.
¹³C NMR (DMSO-d₆)δ 165.52, 162.78, 126.76, 122.83, 112.91δ 165.52: Carbonyl carbon (C=O). δ 162.78: Aromatic C-OH. δ 126.76: Aromatic C-H. δ 122.83: Aromatic C-Cl. δ 112.91: Quaternary aromatic C-C=O.
Mass Spec. (MS) m/z 221.0 [M+H]⁺, 188.9 [M-NHNH₂]⁺221.0: The protonated molecular ion, confirming the molecular weight. 188.9: A characteristic fragment corresponding to the loss of the hydrazine group.
Infrared (IR) (Predicted)~3300-3400 (N-H, O-H), ~1650 (C=O), ~1600 (C=C)~3300-3400: Broad peaks for O-H and N-H stretching. ~1650: Strong amide I band for the carbonyl stretch. ~1600: Aromatic C=C stretching.

Chemical Reactivity and Stability

  • Hydrazide Moiety: The terminal -NH₂ group is nucleophilic and can react with electrophiles such as aldehydes and ketones to form stable hydrazones. This is a common strategy for creating larger, more complex molecules for library synthesis. The nitrogen atoms are also weakly basic.

  • Phenolic Hydroxyl: The -OH group is acidic and can be deprotonated with a base. It can also be alkylated or acylated to modify the compound's properties, such as lipophilicity or hydrogen bonding capacity.

  • Aromatic Ring: The electron-rich phenolic ring is activated towards electrophilic aromatic substitution, though the steric hindrance from the two chlorine atoms will direct new substituents.

  • Stability: Hydrazides are generally stable compounds. However, they should be stored away from strong oxidizing agents. Long-term storage in solution may lead to hydrolysis, especially under acidic or basic conditions.

Potential Applications in Drug Discovery

While direct biological data on this compound is limited, its structural features suggest it is a compelling starting point for targeting protein families where similar motifs have proven effective.

The Dichlorophenol Motif and STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly and constitutively activated in a wide range of human cancers.[8] Its activation promotes proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.[9] Therefore, inhibiting the STAT3 signaling pathway is a major goal in oncology drug discovery.

A key event in STAT3 activation is the dimerization of two STAT3 monomers through their SH2 domains.[10][11] Small molecules that can bind to the SH2 domain can prevent this dimerization, thereby blocking the entire downstream signaling cascade. Structure-activity relationship (SAR) studies of known STAT3 inhibitors, such as BP-1-102 and SH-4-54, have shown that a salicylic or benzoic acid core, often with halogen substitutions, is a key pharmacophore for binding to the SH2 domain.[9] The 3,5-dichloro-4-hydroxyphenyl ring of the title compound mimics this structural feature, making it a rational scaffold to investigate for STAT3 inhibitory activity.

The STAT3 Signaling Pathway: A Key Therapeutic Target

The canonical STAT3 activation pathway provides multiple points for therapeutic intervention. The goal of an SH2 domain inhibitor is to prevent step 3 (Dimerization) in the diagram below.

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokine / Growth Factor Receptor Cell Surface Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Kinase Receptor->JAK 2. JAK Activation STAT3_mono Cytoplasmic STAT3 (Monomer) JAK->STAT3_mono Phosphorylation (pY705) STAT3_p Phosphorylated STAT3 STAT3_mono->STAT3_p STAT3_dimer STAT3 Dimer STAT3_p->STAT3_dimer 3. Dimerization (via SH2 domain) STAT3_nuc Nuclear STAT3 Dimer STAT3_dimer->STAT3_nuc 4. Nuclear Translocation Nucleus Nucleus DNA DNA STAT3_nuc->DNA 5. DNA Binding Transcription Gene Transcription (Proliferation, Survival, etc.) DNA->Transcription Inhibitor 3,5-dichloro-4- hydroxybenzohydrazide (Hypothetical Target) Inhibitor->STAT3_dimer Prevents Dimerization

Caption: The canonical STAT3 signaling pathway and the hypothetical point of intervention.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound as a STAT3 inhibitor, a series of well-established assays must be performed.

Protocol: Western Blot for STAT3 Phosphorylation

This protocol provides a method to determine if the compound can inhibit cytokine-induced STAT3 phosphorylation in a cancer cell line with a known active JAK/STAT3 pathway (e.g., NCI-N87 gastric cancer cells).[8]

Prerequisites:

  • Solubility & Stock Solution: Determine the compound's solubility in DMSO. Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO.

  • Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the compound's cytotoxic concentration range. Subsequent experiments should use non-toxic concentrations.

Procedure:

  • Cell Culture: Plate NCI-N87 cells in a 6-well plate and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.

  • Pre-treatment: Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for 2-4 hours.

  • Stimulation: Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6, 20 ng/mL), for 30 minutes.[8] A non-stimulated control should be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate.

  • Validation & Normalization:

    • Trustworthiness Note: To ensure equal protein loading and that the compound is not simply causing protein degradation, the membrane must be stripped and re-probed with antibodies for total STAT3 and a loading control like GAPDH or β-actin. A decrease in the p-STAT3 signal without a corresponding decrease in total STAT3 indicates true inhibition of phosphorylation.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. However, based on the known hazards of its precursors, 3,5-dichloro-4-hydroxybenzaldehyde and 3,5-dichloro-4-hydroxybenzoic acid, the following precautions are strongly advised.[12][13][14][15][16]

  • Hazard Classification (Inferred):

    • Causes skin irritation (H315).[14][15]

    • Causes serious eye irritation (H319).[14][15]

    • May cause respiratory irritation (H335).[14][15]

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[12]

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]

    • Skin Protection: Wear nitrile gloves and a lab coat. Change gloves immediately if contaminated.[15]

    • Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH/MSHA-approved respirator.[12]

  • Handling: Wash hands thoroughly after handling. Avoid formation of dust. Store in a tightly closed container in a cool, dry place.[12][14]

References

  • Haftchenary, S., et al. (2013). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link] (Note: This link may not resolve to a full compound summary if one does not exist, but the CAS number is searchable).

  • Lin, L., et al. (2022). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Oncology. Available at: [Link]

  • PubChem. 3,5-Dichloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,5-Dichloro-4-hydroxybenzaldehyde (CAS 2314-36-5). Available at: [Link]

  • Yue, P., et al. (2016). Structure–Activity Study of Nitazoxanide Derivatives as Novel STAT3 Pathway Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Zhang, X., et al. (2022). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. Journal of Medicinal Chemistry. Available at: [Link]

  • Ottokemi. (n.d.). Product Page: 4-Hydroxybenzhydrazide, 97%. Available at: [Link]

  • Ren, C.-G. (2009). 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. Acta Crystallographica Section E. Available at: [Link]

  • Zhang, Z., et al. (2025). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms. Environmental Pollution. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of representative STAT3 inhibitors. Available at: [Link]

  • ResearchGate. (2009). 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. Available at: [Link]

  • Basak, D., et al. (2023). Stat3 Inhibitors TTI-101 and SH5-07 Suppress Bladder Cancer Cell Survival in 3D Tumor Models. Cancers. Available at: [Link]

  • Current Medicinal Chemistry. (2022). Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3,5-Dichloro-4-hydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3,5-dichloro-4-hydroxybenzohydrazide, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the interpretation of the spectra and the rationale behind the experimental methodologies.

Introduction

This compound is a halogenated aromatic hydrazide. The presence of a hydrazide functional group, a substituted benzene ring, and halogen atoms imparts specific chemical properties that are of interest in the synthesis of various biologically active molecules. Accurate structural elucidation and confirmation are paramount in the development of any new chemical entity. This guide will walk through the key spectroscopic techniques used to confirm the identity and purity of this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound is presented below.

Figure 1. Molecular Structure of this compound

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.61Singlet (s)2HAr-H
6.50Broad Singlet (br s)4H-OH, -NH, -NH₂

Solvent: DMSO-d₆

Interpretation and Experimental Insights

The ¹H NMR spectrum, recorded in DMSO-d₆, displays two main signals.[1]

  • Aromatic Protons: A singlet at 7.61 ppm is attributed to the two equivalent aromatic protons.[1] The symmetry of the molecule, with two chlorine atoms flanking the hydroxyl group, renders these protons chemically identical, resulting in a single peak. The downfield chemical shift is characteristic of protons attached to an electron-deficient aromatic ring.

  • Exchangeable Protons: A broad singlet observed at 6.50 ppm corresponds to the exchangeable protons of the hydroxyl (-OH) and hydrazide (-NH and -NH₂) groups.[1] The integration of this peak is reported as 4H, which accounts for all four exchangeable protons.[1] In DMSO-d₆, a common solvent for polar compounds, protons on heteroatoms often appear as broad signals due to hydrogen bonding and chemical exchange. The broadness can sometimes make precise integration challenging.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
165.52C=O (Amide)
162.78C-OH
126.76Ar-C
122.83Ar-C-Cl
112.91Ar-C-C=O

Solvent: DMSO-d₆

Interpretation and Experimental Insights

The ¹³C NMR spectrum shows five distinct signals, consistent with the molecular structure.[1]

  • Carbonyl Carbon: The signal at 165.52 ppm is characteristic of an amide carbonyl carbon.[1]

  • Phenolic Carbon: The peak at 162.78 ppm is assigned to the aromatic carbon bearing the hydroxyl group.[1]

  • Aromatic Carbons: The remaining aromatic carbon signals appear at 126.76 ppm, 122.83 ppm (for the two carbons attached to chlorine), and 112.91 ppm (for the carbon attached to the carbonyl group).[1] The electron-withdrawing effects of the chlorine and hydroxyl groups influence the chemical shifts of these carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for this compound

m/zIonRelative Intensity (%)
221.0[M+H]⁺100
188.9[M-NH-NH₂]⁺96
Interpretation and Fragmentation Pathway

The mass spectrum provides clear evidence for the molecular weight of the compound.

  • Protonated Molecule: The base peak at m/z 221.0 corresponds to the protonated molecule [M+H]⁺, confirming the molecular weight of 220.04 g/mol .[1]

  • Key Fragment: A significant fragment is observed at m/z 188.9, which results from the loss of the terminal hydrazino group (-NH-NH₂).[1] This fragmentation is characteristic of benzohydrazides.

This compound\n[M+H]⁺ m/z = 221.0 This compound [M+H]⁺ m/z = 221.0 3,5-dichloro-4-hydroxybenzoyl cation\n[M-NH-NH₂]⁺ m/z = 188.9 3,5-dichloro-4-hydroxybenzoyl cation [M-NH-NH₂]⁺ m/z = 188.9 This compound\n[M+H]⁺ m/z = 221.0->3,5-dichloro-4-hydroxybenzoyl cation\n[M-NH-NH₂]⁺ m/z = 188.9 -NH₂NH₂

Figure 2. Key Fragmentation Pathway in Mass Spectrometry

Infrared (IR) Spectroscopy

While an experimental IR spectrum for this compound was not found in the available literature, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3200-3400O-H, N-HStretching (broad)
3000-3100Aromatic C-HStretching
1640-1680C=O (Amide I)Stretching
1500-1600Aromatic C=CStretching
1200-1300C-O (Phenol)Stretching
1000-1100C-NStretching
700-800C-ClStretching
Predicted Spectral Features
  • O-H and N-H Stretching: A broad band is expected in the region of 3200-3400 cm⁻¹ due to the overlapping stretching vibrations of the hydroxyl and hydrazide N-H bonds.

  • Aromatic C-H Stretching: Weak to medium bands are anticipated just above 3000 cm⁻¹.

  • Carbonyl Stretching (Amide I): A strong absorption band between 1640-1680 cm⁻¹ is characteristic of the amide carbonyl group.

  • Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1500-1600 cm⁻¹ region.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-O, C-N, and C-Cl stretching and bending vibrations, which are unique to the molecule.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Integrate the peaks and reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

cluster_nmr NMR Spectroscopy Workflow A Sample Preparation (5-10 mg in DMSO-d₆) B Instrument Setup (≥400 MHz NMR) A->B C ¹H NMR Acquisition (Referenced to 2.50 ppm) B->C D ¹³C NMR Acquisition (Proton Decoupled, Referenced to 39.52 ppm) B->D E Data Processing and Analysis C->E D->E

Figure 3. General Workflow for NMR Spectroscopy

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Set the mass range to scan from m/z 50 to 500.

    • If fragmentation data is desired, perform tandem MS (MS/MS) on the parent ion at m/z 221.0.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, and Mass Spectrometry provide a cohesive and unambiguous structural confirmation of this compound. The chemical shifts and coupling patterns in the NMR spectra align with the expected electronic environments of the protons and carbons, while the mass spectrum confirms the molecular weight and a logical fragmentation pattern. While an experimental IR spectrum was not available, a predictive analysis based on the compound's functional groups offers valuable insights into its expected vibrational modes. This guide serves as a comprehensive reference for the spectroscopic characterization of this important chemical entity.

References

Sources

A Technical Guide to the Biological Activities of 3,5-Dichloro-4-hydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and potential biological activities of 3,5-Dichloro-4-hydroxybenzohydrazide. While direct experimental data on this specific molecule is emerging, this document synthesizes current knowledge from closely related analogs and the broader class of benzohydrazide derivatives to offer insights into its potential as a bioactive compound.

Introduction: The Benzohydrazide Scaffold in Medicinal Chemistry

The benzohydrazide moiety is a versatile scaffold in medicinal chemistry, known to be a precursor for a wide range of heterocyclic compounds and Schiff bases exhibiting significant biological activities.[1] The presence of the hydrazide functional group (-CONHNH2) allows for the formation of hydrazones through condensation with various aldehydes and ketones, leading to a diverse library of compounds with potential therapeutic applications. Hydrazide-hydrazones are a well-established class of compounds with a broad spectrum of bioactivities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The focus of this guide, this compound, incorporates a dichlorinated phenolic ring, a structural feature often associated with enhanced biological activity.

Synthesis of this compound

The synthesis of this compound is a straightforward process, typically achieved through the hydrazinolysis of the corresponding methyl ester.[2]

Experimental Protocol: Synthesis of this compound
  • Dissolution: Dissolve methyl 3,5-dichloro-4-hydroxybenzoate (1.0 eq) in methanol.

  • Hydrazinolysis: Add hydrazine hydrate (excess, e.g., 5-10 eq) to the methanolic solution.

  • Reflux: Heat the reaction mixture to reflux for a suitable period (e.g., 3-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2][3]

  • Isolation: Upon completion, cool the reaction mixture and remove the solvent and excess hydrazine hydrate under reduced pressure.

  • Purification: The resulting solid is typically of high purity and can be used directly for further reactions or recrystallized from a suitable solvent like methanol to obtain a purified product.[2][3]

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product start Methyl 3,5-dichloro-4-hydroxybenzoate process Reflux (3-6h) start->process Dissolve in Methanol reagents Hydrazine Hydrate Methanol reagents->process Add to reaction product This compound process->product Isolation & Purification

Potential Biological Activities

Based on the biological profiles of structurally related compounds, this compound is a promising candidate for exhibiting antimicrobial and anticancer activities. The dichloro substitution on the phenyl ring is a key feature that may enhance its biological efficacy.

Antimicrobial Activity

Hydrazone derivatives containing a 2,4-dichloro moiety have demonstrated significant antibacterial and antifungal activities, with some compounds showing efficacy comparable to standard drugs like ciprofloxacin and fluconazole.[4][5] The presence of chlorine atoms on the aromatic ring is often associated with increased lipophilicity, which can facilitate penetration through microbial cell membranes.

The antimicrobial mechanism of hydrazones is not fully elucidated but is thought to involve multiple targets. One proposed mechanism is the inhibition of essential enzymes in microbial metabolic pathways. For instance, some hydrazones have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[1] The chelation of essential metal ions required for microbial growth is another potential mechanism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Serial Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Anticancer Activity

Derivatives of benzohydrazide have shown promising anticancer activities through various mechanisms. A notable example is a 3-chloro-N′-(2-hydroxybenzylidene) benzohydrazide, which has been identified as a lysine-specific histone demethylase 1A (LSD1) inhibitor and an iron-chelating agent, leading to cell proliferation arrest in several human cancer cell lines.[6][7] The structural similarity of this compound suggests it may also possess anticancer properties.

  • Enzyme Inhibition: The compound could act as an inhibitor of enzymes that are overexpressed in cancer cells, such as histone deacetylases (HDACs) or other enzymes involved in epigenetic regulation.

  • Iron Chelation: Cancer cells have a high demand for iron. Compounds that can chelate intracellular iron can disrupt cellular processes and induce apoptosis.[6][7]

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through intrinsic or extrinsic apoptotic pathways.

Anticancer_Mechanism cluster_compound This compound cluster_targets Potential Cellular Targets cluster_effects Cellular Effects cluster_outcome Outcome compound Compound enzyme Enzyme Inhibition (e.g., LSD1, HDACs) compound->enzyme iron Iron Chelation compound->iron epigenetic Epigenetic Modulation enzyme->epigenetic disruption Disruption of Iron Homeostasis iron->disruption apoptosis Induction of Apoptosis epigenetic->apoptosis disruption->apoptosis outcome Cancer Cell Death apoptosis->outcome

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[6]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzohydrazide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.

  • Halogenation: The presence of chloro groups at positions 3 and 5 is anticipated to enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets. Dichloro-substituted compounds have often shown potent biological activities.[4][5]

  • Hydroxyl Group: The hydroxyl group at position 4 can participate in hydrogen bonding with biological targets, which is often crucial for ligand-receptor interactions and enzyme inhibition.

  • Hydrazide Moiety: This functional group is key for the formation of Schiff bases and hydrazones, which are often the more active forms of these compounds. It can also act as a hydrogen bond donor and acceptor.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While this guide provides a foundational understanding based on related structures, further in-depth studies are imperative. Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the compound against a wide panel of bacterial, fungal, and cancer cell lines to determine its spectrum of activity and potency.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which it exerts its biological effects.

  • Lead Optimization: Synthesizing and evaluating derivatives to improve efficacy and reduce potential toxicity.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18749, 3,5-Dichloro-4-hydroxybenzoic acid. [Link]

  • Al-Wahaibi, L. H., et al. (2024). Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study. Scientific Reports, 14(1), 1438. [Link]

  • Zwergel, C., et al. (2018). 3-Chloro-N′-(2-hydroxybenzylidene) benzohydrazide: An LSD1-Selective Inhibitor and Iron-Chelating Agent for Anticancer Therapy. Frontiers in Pharmacology, 9, 1006. [Link]

  • Zwergel, C., et al. (2018). 3-Chloro- N'-(2-hydroxybenzylidene) benzohydrazide: An LSD1-Selective Inhibitor and Iron-Chelating Agent for Anticancer Therapy. PubMed, 30245629. [Link]

  • MDPI. (2024). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. [Link]

  • Babalola, S. A., et al. (2022). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. Drug Discovery, 16(38), 53-59. [Link]

  • Taha, M., et al. (2016). Synthesis of 3,4,5-trihydroxybenzohydrazone and evaluation of their urease inhibition potential. Arabian Journal of Chemistry, 9, S1462–S1469. [Link]

  • Ren, C.-G. (2009). 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1503–o1504. [Link]

  • Ren, C.-G. (2009). 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. ResearchGate. [Link]

  • Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Pharmaceuticals, 14(11), 1105. [Link]

  • Babalola, S. A., et al. (2025). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16839, 3,5-Dichloro-4-hydroxybenzaldehyde. [Link]

  • Bouyahya, A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Journal of the Iranian Chemical Society. [Link]

  • Nguyen, H. T., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10(36), 21321–21332. [Link]

  • Nawrocka, W., et al. (2005). Synthesis, and antiprotozoal and antibacterial activities of S-substituted 4,6-dibromo- and 4,6-dichloro-2-mercaptobenzimidazoles. PubMed, 16140032. [Link]

  • Wang, S., et al. (2017). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 22(12), 2093. [Link]

  • Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8031. [Link]

  • Dong, F., et al. (2025). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. PubMed, 40716731. [Link]

  • El-Gamal, M. I., et al. (2021). Discovery of 3,4-dichloro-N-(1H-indol-5-yl)benzamide: A highly potent, selective, and competitive hMAO-B inhibitor with high BBB permeability profile and neuroprotective action. PubMed, 34607134. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Medicinal Chemistry, 14(1), 123–140. [Link]

  • Edmondson, D. E. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Chemistry, 4(5), 447–464. [Link]

  • Fernández-Mendívil, C., et al. (2023). Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs. Marine Drugs, 21(1), 22. [Link]

  • Dong, F., et al. (2025). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. ResearchGate. [Link]

Sources

Unlocking the Therapeutic Potential of 3,5-Dichloro-4-hydroxybenzohydrazide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzohydrazide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide focuses on the potential therapeutic targets of a specific, yet under-explored derivative, 3,5-dichloro-4-hydroxybenzohydrazide. By analyzing its structural features and drawing parallels with related compounds, we propose a rational, multi-pronged strategy for identifying and validating its molecular targets. This document is intended for researchers, scientists, and drug development professionals, providing both a conceptual framework and detailed experimental protocols to accelerate the investigation of this promising compound. We will delve into the causality behind experimental choices, ensuring a robust and scientifically sound approach to unlocking its therapeutic potential.

Introduction: The Promise of a Halogenated Benzohydrazide

This compound possesses a unique combination of a hydrazide moiety, known for its coordinating properties and ability to form Schiff bases, and a halogenated phenolic ring. The electron-withdrawing nature of the chlorine atoms and the hydrogen-bonding capability of the hydroxyl and hydrazide groups suggest a high potential for specific interactions with biological macromolecules. While direct studies on this molecule are limited, the broader family of benzohydrazide and hydrazone derivatives has shown significant promise. For instance, various derivatives have been reported to exhibit potent pharmacological activities, including the inhibition of key enzymes in signal transduction pathways.[1]

This guide will therefore focus on three primary areas of investigation where this compound is likely to have a therapeutic impact:

  • Oncology: Targeting key kinases and signaling pathways implicated in cancer progression.

  • Inflammation: Modulating enzymes involved in the inflammatory cascade.

  • Infectious Diseases: Disrupting essential microbial processes.

Our approach is to first propose putative targets based on structure-activity relationships of similar compounds and then to provide a detailed roadmap for the experimental validation of these hypotheses.

Proposed Therapeutic Target Classes

Based on the chemical scaffold of this compound, we have identified the following high-priority target classes for investigation.

Protein Kinases: The EGFR Family

Several studies have highlighted the potential of benzohydrazide derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases.[2][3][4] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is frequently overexpressed or mutated in various cancers.[5][6] The general structure of many kinase inhibitors involves a heterocyclic ring system that can mimic the adenine region of ATP, and a substituted aromatic ring that occupies the adjacent hydrophobic pocket. The 3,5-dichloro-4-hydroxyphenyl moiety of our compound of interest could potentially fit into this pocket, forming favorable interactions.

Hypothesized Interaction: The dichlorinated phenyl ring may form hydrophobic and halogen-bonding interactions within the ATP-binding pocket of EGFR, while the hydrazide and hydroxyl groups could form hydrogen bonds with key residues, leading to competitive inhibition.

Inflammatory Enzymes: COX and LOX

Hydrazone derivatives have been extensively studied for their anti-inflammatory properties, with some compounds showing potent inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][7][8][9] These enzymes are central to the production of prostaglandins and leukotrienes, key mediators of inflammation. The phenolic hydroxyl group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is known to be important for their activity.

Hypothesized Interaction: The 4-hydroxybenzohydrazide core could mimic the arachidonic acid substrate, with the dichlorinated ring providing additional interactions within the active site of COX or LOX enzymes.

Microbial Targets

The antimicrobial activity of phenolic compounds is well-documented, often attributed to their ability to disrupt cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.[10][11][12][13][14] The presence of chlorine atoms on the phenyl ring can enhance the lipophilicity and antimicrobial potency of phenolic compounds.

Hypothesized Interaction: this compound may act as a broad-spectrum antimicrobial by disrupting microbial cell membrane integrity or by inhibiting key metabolic enzymes through chelation of metal cofactors by the hydrazide moiety.

A Strategic Workflow for Target Identification and Validation

To systematically investigate the therapeutic targets of this compound, we propose a multi-step experimental workflow. This workflow is designed to progress from broad, unbiased screening to specific, high-confidence target validation.

Target_Identification_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Mechanism of Action A Phenotypic Screening (e.g., Anti-proliferation, Anti-inflammatory assays) B Target Deconvolution (Affinity Chromatography, Chemical Proteomics) A->B Identified Bioactivity C Biophysical Assays (Thermal Shift Assay) B->C Putative Targets D Biochemical Assays (Enzymatic Assays) C->D Confirmed Binding E Cell-Based Assays (Reporter Gene Assays) D->E Confirmed Inhibition F Structural Biology (X-ray Crystallography, Cryo-EM) E->F Validated Target Thermal_Shift_Assay cluster_0 TSA Principle cluster_1 Experimental Output A Native Protein + Compound B Increased Thermal Stability A->B Binding C Higher Tm B->C D Fluorescence E Temperature F Melting Curve (with compound) G Melting Curve (without compound)

Sources

An In-depth Technical Guide to 3,5-Dichloro-4-hydroxybenzohydrazide: Synthesis, History, and Scientific Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dichloro-4-hydroxybenzohydrazide, a halogenated aromatic hydrazide. While a singular "discovery" event for this specific molecule is not prominent in the scientific literature, its existence is a logical extension of the systematic exploration of benzohydrazide chemistry. This document details the well-established synthetic pathways to this compound, including the preparation of its key precursors, 3,5-Dichloro-4-hydroxybenzoic acid and Methyl 3,5-dichloro-4-hydroxybenzoate. Furthermore, it delves into the broader historical and scientific context of benzohydrazides as a significant class of compounds in medicinal chemistry and material science, exploring their diverse biological activities and the rationale behind the synthesis of derivatives such as the title compound.

Introduction: The Scientific Niche of Substituted Benzohydrazides

Benzohydrazides are a fascinating and versatile class of organic compounds characterized by a benzene ring attached to a hydrazide functional group (-CONHNH2). The inherent reactivity of the hydrazide moiety, coupled with the diverse substitutions possible on the aromatic ring, has made these compounds a cornerstone in the synthesis of a wide array of heterocyclic systems and molecules with significant biological activities.[1][2] The introduction of halogen atoms, such as chlorine, onto the benzene ring can profoundly influence the physicochemical and biological properties of the molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[2]

This compound emerges from this rich chemical landscape. The presence of two chlorine atoms at the 3 and 5 positions, along with a hydroxyl group at the 4 position, creates a unique electronic and steric profile. This substitution pattern is of particular interest in medicinal chemistry, as it can modulate the compound's activity and selectivity. This guide will illuminate the synthetic routes to this specific molecule and place its existence within the broader narrative of benzohydrazide research.

A Synthetically Driven History: The Emergence of this compound

The history of this compound is not one of a celebrated, isolated discovery but rather an outcome of the systematic and logical progression of synthetic organic chemistry. Its synthesis is intrinsically linked to the availability of its precursors, which themselves have been subjects of chemical investigation. The development of robust methods for the halogenation and functionalization of benzoic acid derivatives paved the way for the creation of a diverse library of substituted benzohydrazides, including the title compound.

The scientific impetus for creating such molecules often stems from the desire to explore structure-activity relationships (SAR). By systematically modifying the substituents on the benzohydrazide scaffold, researchers can probe the chemical features essential for a desired biological effect, such as antimicrobial, anticancer, or anti-inflammatory activity.[3] The synthesis of this compound can be seen as a logical step in this exploratory process, aimed at understanding the impact of di-chloro and hydroxyl substitution on the properties of the benzohydrazide core.

Chemical Synthesis: A Step-by-Step Guide

The synthesis of this compound is a multi-step process that begins with the preparation of its key precursor, 3,5-Dichloro-4-hydroxybenzoic acid.

Synthesis of the Precursor: 3,5-Dichloro-4-hydroxybenzoic acid

3,5-Dichloro-4-hydroxybenzoic acid is a crucial starting material.[4] While various methods for the synthesis of substituted hydroxybenzoic acids exist, a common approach involves the electrophilic chlorination of a suitable benzoic acid derivative.[5]

Conceptual Workflow for the Synthesis of 3,5-Dichloro-4-hydroxybenzoic acid:

p_HBA p-Hydroxybenzoic Acid Chlorination Chlorination (e.g., SO2Cl2 or Cl2) p_HBA->Chlorination Electrophilic Aromatic Substitution DCHBA 3,5-Dichloro-4-hydroxybenzoic Acid Chlorination->DCHBA

Caption: General workflow for the synthesis of the key precursor.

Esterification to Methyl 3,5-dichloro-4-hydroxybenzoate

To facilitate the subsequent reaction with hydrazine, the carboxylic acid group of 3,5-Dichloro-4-hydroxybenzoic acid is typically converted to its methyl ester.

Experimental Protocol: Synthesis of Methyl 3,5-dichloro-4-hydroxybenzoate [6]

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dichloro-4-hydroxybenzoic acid (1 equivalent) in anhydrous methanol.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Alternative Synthesis of Methyl 3,5-dichloro-4-hydroxybenzoate from Methylparaben: [6]

A reported method involves the direct chlorination of methylparaben (methyl 4-hydroxybenzoate).

  • Reaction Mixture: 4-hydroxybenzoic acid (0.2 g; 1.3 mmol) is mixed with N-chlorosuccinimide (0.37 g; 2.76 mmol) in anhydrous dichloromethane (15 ml) at room temperature.[6]

  • Catalyst Addition: Titanium tetrachloride (0.1 ml; 0.9 mmol) is added to the mixture.[6]

  • Reaction Time: The reaction mixture is stirred for 5 hours.[6]

  • Quenching and Extraction: After the reaction, ice (about 10 g) is added, and stirring continues for 30 minutes. The mixture is then diluted with ethyl acetate (100 ml). The organic phase is separated and washed sequentially with water (2 x 10 ml) and brine (10 ml).[6]

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The resulting residue is purified by silica gel column chromatography (using dichloromethane as the eluent) to give methyl 3,5-dichloro-4-hydroxybenzoate as a colorless solid (0.19 g; 65% yield).[6]

Synthesis of this compound

The final step involves the hydrazinolysis of the methyl ester.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a documented synthesis of the target compound.

  • Dissolution: Dissolve Methyl 3,5-dichloro-4-hydroxybenzoate (1 equivalent) in a suitable alcohol solvent, such as methanol.

  • Hydrazine Addition: Add an excess of hydrazine hydrate to the solution.

  • Reaction: Reflux the reaction mixture for several hours. The formation of a white solid precipitate indicates the progress of the reaction.

  • Isolation: Upon completion of the reaction (monitored by TLC), cool the mixture and collect the solid product by filtration.

  • Purification: Wash the collected solid with a cold solvent (e.g., methanol or water) to remove any unreacted starting materials and byproducts. The product can be further purified by recrystallization if necessary.

Reaction Scheme:

Ester Methyl 3,5-dichloro- 4-hydroxybenzoate Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Ester->Hydrazine Nucleophilic Acyl Substitution (Reflux) Hydrazide This compound Hydrazine->Hydrazide

Caption: The final synthetic step to the target compound.

Characterization Data:

Spectroscopic DataReported Values
¹H NMR (DMSO-d₆) δ 6.50 (brs, 4H), 7.61 (s, 2H)
¹³C NMR (DMSO-d₆) δ 112.91, 122.83, 126.76, 162.78, 165.52
Mass Spectrometry m/z 221.0 (MH⁺, 100), 188.9 (M-NH-NH₂, 96)

Biological and Chemical Significance

While specific biological activity data for this compound is not extensively published, the broader class of benzohydrazides and their derivatives, particularly Schiff bases formed from them, exhibit a wide range of biological activities.[2] These include:

  • Antimicrobial Activity: Many benzohydrazide derivatives have shown potent activity against various strains of bacteria and fungi.[2] The hydrazide moiety is a key pharmacophore in several antimicrobial drugs.

  • Anticancer Activity: Substituted benzohydrazides have been investigated as potential anticancer agents, with some derivatives showing significant cytotoxicity against various cancer cell lines.[3]

  • Anti-inflammatory and Analgesic Effects: The benzohydrazide scaffold has been utilized in the design of novel anti-inflammatory and analgesic agents.

  • Antitubercular Activity: Notably, isoniazid, a cornerstone drug for the treatment of tuberculosis, is a hydrazide derivative, highlighting the importance of this functional group in combating mycobacterial infections.

The 3,5-dichloro-4-hydroxy substitution pattern on the title compound suggests it could be a valuable intermediate for the synthesis of more complex molecules with tailored biological activities. For instance, the hydrazide group can be readily condensed with various aldehydes and ketones to form hydrazones (Schiff bases), a class of compounds also known for their diverse pharmacological properties.[7][8]

Future Directions and Applications

This compound represents a synthetically accessible molecule with potential for further chemical exploration. Future research could focus on:

  • Synthesis of Derivatives: Utilizing the reactive hydrazide group to synthesize a library of hydrazones and other derivatives for biological screening.

  • Biological Evaluation: A systematic evaluation of the antimicrobial, anticancer, and other biological activities of the title compound and its derivatives.

  • Material Science Applications: The rigid, substituted aromatic core could be of interest in the development of novel polymers or coordination complexes with specific properties.

Conclusion

This compound, while not a compound with a storied history of a singular discovery, is a testament to the power of systematic synthetic chemistry. Its preparation is straightforward and relies on well-established chemical transformations. As a member of the versatile benzohydrazide family, it holds potential as a building block for the synthesis of novel compounds with interesting biological and material properties. This guide has provided a comprehensive overview of its synthesis and placed it within the broader scientific context, offering a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

References

  • A review on benzohydrazide derivatives as a potential anti-cancer agent.
  • Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. (2018). [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PubMed. (2016). [Link]

  • Synthetic method of 3,5-dihydroxybenzyl alcohol.
  • 3,5-Dichloro-4-hydroxybenzoic acid | C7H4Cl2O3 | CID 18749. PubChem. [Link]

  • Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • Preparation of 3,5-dialkyl-4-hydroxybenzoic acid.
  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. (n.d.). [Link]

  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. National Institutes of Health. (n.d.). [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. National Institutes of Health. (n.d.). [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. (n.d.). [Link]

  • 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. National Institutes of Health. (n.d.). [Link]

  • 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. ResearchGate. (n.d.). [Link]

  • Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. (2015). [Link]

Sources

An In-depth Technical Guide to 3,5-Dichloro-4-hydroxybenzohydrazide and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the dynamic landscape of medicinal chemistry, the benzohydrazide scaffold has emerged as a privileged structure, underpinning a diverse array of biologically active molecules.[1][2] This guide focuses on a specific, yet highly promising subclass: 3,5-Dichloro-4-hydroxybenzohydrazide and its derivatives. The introduction of chlorine atoms at the 3 and 5 positions of the phenyl ring, combined with the inherent reactivity of the hydrazide moiety, imparts unique physicochemical properties that translate into a compelling range of therapeutic possibilities. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, multifaceted biological activities, and mechanistic underpinnings of these compounds. Our exploration will traverse their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, supported by established experimental protocols and data-driven analysis.

The Core Moiety: Synthesis and Physicochemical Characteristics

The foundational molecule, this compound, is a white solid with the chemical formula C₇H₆Cl₂N₂O₂ and a molecular weight of 221.04 g/mol .[3] Its synthesis is a straightforward and efficient process, typically commencing from the corresponding benzoic acid derivative.

Synthesis of this compound

A common and effective method for the synthesis of the core hydrazide involves the hydrazinolysis of a methyl ester precursor.[3]

Protocol 1: Synthesis of this compound

  • Esterification: Begin with 3,5-Dichloro-4-hydroxybenzoic acid. This starting material can be esterified to methyl 3,5-dichloro-4-hydroxybenzoate.

  • Dissolution: Dissolve the methyl 3,5-dichloro-4-hydroxybenzoate in a suitable alcoholic solvent, such as methanol.

  • Hydrazinolysis: Add an excess of hydrazine hydrate (NH₂NH₂·H₂O) to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, a white solid product will precipitate. The reaction mixture is then cooled, and the solvent and excess hydrazine hydrate are removed under vacuum.

  • Purification: The resulting crude product is typically of high purity and can often be used in subsequent steps without further purification. If necessary, it can be recrystallized from a suitable solvent like ethanol.[4]

Caption: Synthesis of the core this compound.

Derivatization Strategies: The Versatility of the Hydrazide Group

The true potential of this compound lies in its facile derivatization, primarily through the nucleophilic character of the terminal nitrogen atom of the hydrazide moiety. The most common and biologically significant derivatives are the hydrazide-hydrazones, formed by the condensation reaction with a wide variety of aldehydes and ketones.[5][6] This reaction introduces a new pharmacophore, the azomethine group (-C=N-), which significantly influences the biological activity of the resulting molecule.

Protocol 2: General Synthesis of this compound-hydrazone Derivatives

  • Reactant Mixture: In a suitable solvent, typically methanol or ethanol, combine equimolar amounts of this compound and the desired aldehyde or ketone.

  • Catalysis: Add a catalytic amount of a weak acid, such as glacial acetic acid, to the mixture.[7]

  • Reaction: The reaction mixture is then heated to reflux for a period ranging from a few hours to several hours, with the progress monitored by TLC.

  • Crystallization: Upon completion, the reaction mixture is allowed to cool to room temperature, and then further cooled in a refrigerator to facilitate the crystallization of the product.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried. Recrystallization from a suitable solvent can be performed to obtain a highly pure product.

Caption: General synthetic route to hydrazide-hydrazone derivatives.

Anticancer Activity: Mechanisms and Molecular Targets

A significant body of research has highlighted the potent anticancer activities of benzohydrazide derivatives.[1][4] These compounds exert their effects through a variety of mechanisms, often leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Several studies have demonstrated that hydrazone derivatives can trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9]

A key event in the intrinsic apoptotic pathway is the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins.[2] This family includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these proteins determines the cell's fate. Hydrazone derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins like Bcl-2.[10][11] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the subsequent activation of a cascade of caspases.[2][7]

Caspases are a family of proteases that execute the apoptotic program. The activation of initiator caspases, such as caspase-9 in the intrinsic pathway, leads to the activation of executioner caspases, such as caspase-3 and caspase-7.[8] These executioner caspases then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Apoptosis_Pathway cluster_0 This compound Derivative Compound Compound Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Compound->Bcl2 Bax Bax (Pro-apoptotic) Upregulation Compound->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) Activation CytC->Casp9 Casp37 Caspase-3/7 (Executioner) Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by derivatives.

Protocol 3: Caspase-3/7 Activity Assay

This protocol outlines a method to quantify the activation of executioner caspases-3 and -7, key markers of apoptosis.[1]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a white-walled 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This reagent typically contains a luminogenic substrate for caspases-3 and -7.

  • Lysis and Signal Generation: Add the caspase-3/7 reagent to each well and incubate at room temperature for a specified time (e.g., 1-2 hours) to allow for cell lysis and the enzymatic reaction to occur.

  • Luminescence Measurement: Measure the luminescence in each well using a plate-reading luminometer. The luminescence signal is proportional to the amount of caspase-3 and -7 activity.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-increase in caspase activity.

Cell Cycle Arrest

In addition to inducing apoptosis, these derivatives can also halt the progression of the cell cycle at various checkpoints, preventing cancer cells from proliferating. The cell cycle is tightly regulated by a family of protein kinases known as cyclin-dependent kinases (CDKs), which are activated by binding to their regulatory partners, the cyclins.[12][13] Different cyclin-CDK complexes are active at different phases of the cell cycle.

Hydrazone derivatives have been reported to cause cell cycle arrest at the G0/G1, S, or G2/M phases, depending on the specific compound and the cancer cell line.[10][14] This arrest is often mediated by the modulation of the expression or activity of key cell cycle regulatory proteins, such as cyclins and CDKs.

Cell_Cycle cluster_0 Potential Arrest Points G1 G1 Phase S S Phase (DNA Synthesis) G1->S Arrest_G1 G0/G1 Arrest (e.g., via CDK4/6 modulation) G2 G2 Phase S->G2 Arrest_S S Phase Arrest M M Phase (Mitosis) G2->M Arrest_G2M G2/M Arrest (e.g., via CDK1 modulation) M->G1

Caption: Potential cell cycle arrest points targeted by derivatives.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of flow cytometry to analyze the distribution of cells in different phases of the cell cycle.[15][16]

  • Cell Treatment: Culture cancer cells and treat them with the desired concentrations of the this compound derivative for a specific duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight. This permeabilizes the cells and preserves their DNA content.

  • Staining: Rehydrate the cells in PBS and treat them with RNase A to degrade RNA, which can interfere with DNA staining. Then, stain the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI) or DAPI.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence signal is directly proportional to the DNA content of each cell.

  • Data Interpretation: The resulting data is displayed as a histogram, where cells in the G0/G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. The percentage of cells in each phase can be quantified using cell cycle analysis software. An accumulation of cells in a particular phase indicates cell cycle arrest.

Antimicrobial and Enzyme Inhibitory Activities

Beyond their anticancer potential, this compound and its derivatives exhibit a broad spectrum of antimicrobial and enzyme inhibitory activities.

Antimicrobial Properties

The hydrazide-hydrazone scaffold is a well-established pharmacophore in the design of antimicrobial agents, with activity against a range of bacteria and fungi.[17][18] The presence of the azomethine group is often crucial for this activity.

Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[19]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial suspension to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Table 1: Illustrative MIC Values for Related Hydrazone Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrrolyl BenzohydrazidesM. tuberculosis H37Rv0.8 - 25[3]
Pyrrolyl BenzohydrazidesS. aureus (Gram +ve)>50[3]
Pyrrolyl BenzohydrazidesE. coli (Gram -ve)>50[3]
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazoneS. aureus (MRSA)64[20]
1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazoneC. auris16[20]

Note: This table provides examples from related but not identical compound series to illustrate the potential antimicrobial activity. Specific MIC values for this compound derivatives would require dedicated experimental evaluation.

Enzyme Inhibition

The structural features of these compounds make them adept at interacting with the active sites of various enzymes, leading to their inhibition. This opens up therapeutic avenues for a range of diseases.

Table 2: Examples of Enzyme Inhibition by Benzohydrazide Derivatives

Enzyme TargetDerivative ClassIC₅₀ / KᵢInhibition TypePotential ApplicationReference
Carbonic Anhydrase I (hCA I)2-amino-3-nitro benzohydrazideIC₅₀ = 0.030 µM-Glaucoma, Hypertension[21]
Carbonic Anhydrase II (hCA II)2-amino-3-nitro benzohydrazideIC₅₀ = 0.047 µM-Glaucoma, Hypertension[21]
Monoamine Oxidase B (MAO-B)Benzimidazole arylhydrazones--Neurodegenerative diseases[5]
Acetylcholinesterase (AChE)4-hydroxybenzohydrazide-hydrazones-Dual inhibitor with MAO-BAlzheimer's disease[10]

Note: The relationship between IC₅₀ and Kᵢ is dependent on the type of inhibition and the experimental conditions. The Cheng-Prusoff equation can be used to convert IC₅₀ to Kᵢ for competitive inhibitors.[9][22][23]

Other Potential Therapeutic Applications

The biological activities of this compound derivatives are not limited to anticancer and antimicrobial effects. Their ability to modulate various biological pathways suggests potential in other therapeutic areas.

Neuroprotective Effects

Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by neuronal loss and oxidative stress. Some benzohydrazide derivatives have shown promise as neuroprotective agents by scavenging free radicals and inhibiting enzymes like monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine.[5][24]

Anti-inflammatory Activity

Inflammation is a key component of many chronic diseases. Hydrazide derivatives have demonstrated anti-inflammatory properties, for instance, by inhibiting the production of nitric oxide (NO) and modulating inflammatory signaling pathways such as NF-κB.[1][25]

Pharmacokinetics and Toxicology (ADME/Tox) Considerations

For any compound to be a viable drug candidate, it must possess favorable pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicological profiles. While extensive experimental data for this compound and its specific derivatives are not widely available in the public domain, in silico prediction tools are valuable for early-stage assessment.[26][27]

Key ADME/Tox Parameters to Consider:

  • Lipinski's Rule of Five: Provides a general guideline for drug-likeness and oral bioavailability.

  • Aqueous Solubility: Affects absorption and formulation.

  • Blood-Brain Barrier (BBB) Permeability: Crucial for compounds targeting the central nervous system.

  • Cytochrome P450 (CYP) Inhibition: Potential for drug-drug interactions.

  • Hepatotoxicity: Liver toxicity is a major concern in drug development.

  • Mutagenicity and Carcinogenicity: Essential for safety assessment.

In silico studies on related benzohydrazide derivatives have suggested generally good gastrointestinal absorption and synthetic accessibility.[3] However, potential liabilities such as hepatotoxicity and inhibition of hERG (human Ether-à-go-go-Related Gene) channels have also been noted, underscoring the need for experimental validation.[28]

Conclusion and Future Directions

This compound and its derivatives represent a versatile and promising class of compounds with a rich pharmacological profile. Their straightforward synthesis and the potential for diverse derivatization make them attractive candidates for further investigation in drug discovery programs. The demonstrated anticancer, antimicrobial, and enzyme-inhibiting properties provide a strong foundation for the development of novel therapeutics.

Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds for specific biological targets.

  • In-depth Mechanistic Investigations: To fully elucidate the molecular pathways underlying their biological effects.

  • Comprehensive ADME/Tox Profiling: To assess their drug-like properties and safety profiles through both in vitro and in vivo studies.

  • Exploration of Novel Therapeutic Areas: To uncover the full therapeutic potential of this promising chemical scaffold.

The information presented in this guide provides a solid framework for researchers to build upon, with the ultimate goal of translating the potential of these compounds into tangible clinical benefits.

References

  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2021). Synthesis and anticancer activity of novel hydrazone linkage-based aryl sulfonate derivatives as apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1346-1359.
  • Maniak, H., Talma, M., Matyja, K., Trusek, A., & Giurg, M. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 25(5), 1255.
  • Raj, V., et al. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 8(1), 346-355.
  • Mateev, E., et al. (2024).
  • Kumari, D., & Bansal, H. (2018). Benzohydrazides: As potential bio-active agents.
  • Gül, H. İ., et al. (2022). In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes. Current Computer-Aided Drug Design, 18(5), 381-392.
  • Ren, C.-G. (2009). 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1653.
  • Al-Ostoot, F. H., et al. (2022). Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies. ChemistrySelect, 7(42), e202202868.
  • ResearchGate. (n.d.). The synthesis of hydrazide‐hydrazone series compounds (3a-3n). Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzohydrazide derivatives with interesting antibacterial activity. Retrieved from [Link]

  • Hassan, A. S., et al. (2021). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. Asian Pacific Journal of Cancer Prevention, 22(1), 221-228.
  • Malumbres, M. (2022). Cyclin-dependent protein kinases and cell cycle regulation in biology and disease.
  • ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for.... Retrieved from [Link]

  • NIH. (n.d.). 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. Retrieved from [Link]

  • Nadeau-Gravel, V., et al. (2023).
  • Matsunaga, K., et al. (1995). Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. Journal of Pharmacology and Experimental Therapeutics, 275(2), 644-650.
  • Request PDF. (n.d.). Anticancer activity of new coumarin substituted hydrazide-hydrazone derivatives. Retrieved from [Link]

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. Retrieved from [Link]

  • Julio, M. K., & Cidlowski, J. A. (2017). Caspase Functions in Cell Death and Disease. Cold Spring Harbor Perspectives in Biology, 9(5), a021679.
  • Georgieva, M., et al. (2023). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Antioxidants, 12(5), 1059.
  • Grosicka-Maciąg, E., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10350.
  • Li, H., et al. (2020). Neuroprotection mediated by natural products and their chemical derivatives.
  • Węsierska, M., et al. (2022). Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. International Journal of Molecular Sciences, 23(15), 8537.
  • Kasso, T., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals, 16(5), 666.
  • Auctores Journals. (n.d.). Evaluation of cell cycle inhibitors by flow cytometry. Retrieved from [Link]

  • The Francis Crick Institute. (n.d.). Cyclin-dependent kinases and the ordering of the cell cycle. Retrieved from [Link]

  • YouTube. (2021). Ki, IC50, & the Cheng-Prusoff equation. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC 50 values, K i constants and inhibition types determined for.... Retrieved from [Link]

  • ResearchGate. (n.d.). Key molecular signaling cascades involved in inflammatory pathways. Retrieved from [Link]

  • NIH. (2023). Editorial: Neuroprotective mechanisms by phytochemicals in neurological disorders. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow cytometry graphs using PI control for cell cycle analysis, a.... Retrieved from [Link]

  • PubMed. (2015). The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes From Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments. Retrieved from [Link]

  • PubMed. (2023). In Silico ADME/Tox Comes of Age: Twenty Years Later. Retrieved from [Link]

  • PubMed. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Retrieved from [Link]

  • PMC. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. Retrieved from [Link]

  • PMC. (2023). In Silico ADME/Tox Comes of Age: Twenty Years Later. Retrieved from [Link]

  • MDPI. (2022). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. Retrieved from [Link]

Sources

in silico modeling of 3,5-Dichloro-4-hydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 3,5-Dichloro-4-hydroxybenzohydrazide

Abstract

The journey of a drug from a promising molecule to a clinical candidate is fraught with challenges, with high attrition rates often linked to unforeseen issues in efficacy, pharmacokinetics, and safety. In silico modeling offers a powerful, resource-efficient paradigm to de-risk and accelerate this process. This technical guide provides a comprehensive walkthrough of the computational methodologies applied to characterize this compound, a member of the pharmacologically significant hydrazide class of compounds. We will navigate the entire in silico workflow, from foundational ligand and target preparation to advanced simulations and predictive modeling. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the critical scientific reasoning that underpins methodological choices, ensuring a robust and validated computational assessment.

Introduction: The Rationale for Modeling this compound

Hydrazide and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific compound, this compound (C₇H₆Cl₂N₂O₂), combines this active hydrazide moiety with a dichlorinated phenolic ring, a substitution pattern that can significantly influence binding affinity, metabolic stability, and overall pharmacological profile.

Given the vast chemical space and the prohibitive cost of synthesizing and screening every potential derivative, in silico modeling is indispensable. It allows us to build a detailed, atom-level understanding of how this molecule might interact with biological targets, how stable those interactions are, and whether it possesses the fundamental characteristics of a viable drug candidate. This guide will systematically explore the key computational techniques to build this understanding from the ground up.

The Global In Silico Workflow: A Strategic Overview

A successful computational drug discovery campaign is not a series of disconnected experiments but an integrated, logical progression. Each step builds upon the last, providing a layer of validation and deeper insight. The overall strategy is to move from broad, rapid screening to more computationally intensive, high-fidelity simulations for the most promising candidates or complexes.

G Ligand Ligand Preparation (this compound) Docking Molecular Docking (Pose & Score Prediction) Ligand->Docking ADMET ADMET Prediction (Drug-Likeness Profile) Ligand->ADMET Target Target Identification & Preparation Target->Docking Pharmacophore Pharmacophore Modeling (Feature Identification) Docking->Pharmacophore MD_Sim Molecular Dynamics (MD) (Complex Stability Assessment) Docking->MD_Sim Static pose QSAR QSAR Modeling (Activity Prediction) Pharmacophore->QSAR MD_Sim->Pharmacophore Dynamic Features QSAR->ADMET

Caption: High-level workflow for the in silico analysis of a small molecule.

Foundational Stage: Ligand and Target Preparation

The axiom "garbage in, garbage out" is paramount in computational chemistry. The accuracy of all subsequent analyses depends entirely on the quality of the initial structures.

Ligand Preparation: this compound

The first step is to generate a high-quality, three-dimensional, and energetically favorable conformation of our molecule.

Protocol: Ligand Structure Generation and Optimization

  • 2D Structure Drawing: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch). The structure is derived from 3,5-dichloro-4-hydroxybenzaldehyde and hydrazine.[3][4]

  • Conversion to 3D: Convert the 2D structure into a 3D format (e.g., .sdf or .mol2) using a program like Open Babel.

  • Protonation State Assignment: Determine the most likely protonation state at a physiological pH (typically ~7.4). For this molecule, the phenolic hydroxyl and hydrazide groups are key. Tools like Schrödinger's LigPrep or academic web servers can predict pKa values to guide this choice.

  • Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform energy minimization using a suitable force field (e.g., MMFF94 for general organic molecules or OPLS4 for broader coverage). This step removes steric clashes and finds a stable conformation.

  • Charge Calculation: Assign partial atomic charges using a quantum mechanical method (e.g., AM1-BCC) or a force-field-based method. Accurate charges are critical for calculating electrostatic interactions in docking and MD simulations.

Biological Target Identification and Preparation

For a novel or under-studied compound, identifying a biological target is a key challenge. The strategy involves leveraging existing knowledge. Hydrazide derivatives have been investigated as inhibitors of various enzymes, including monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) in neurodegenerative disease contexts, and bacterial enzymes for antimicrobial applications.[5][6] For this guide, we will proceed with a hypothetical bacterial target, such as a component of the pantothenate biosynthesis pathway, which is essential for Mycobacterium tuberculosis.[2]

Protocol: Target Protein Preparation (Example: PDB ID 1D7U)

  • Obtain Structure: Download the crystal structure of the target protein from the Protein Data Bank (RCSB PDB). For our example, we'll use PDB ID: 1D7U, a 2,2-dialkylglycine decarboxylase from M. tuberculosis.[2]

  • Initial Cleanup: The downloaded PDB file often contains non-essential components. Remove all water molecules, co-solvents, and any co-crystallized ligands. This is crucial to ensure we are docking into an empty binding site.

  • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens according to the appropriate protonation states of the amino acid residues at physiological pH.

  • Assign Charges & Atom Types: Assign partial charges and atom types to all protein atoms using a consistent force field (e.g., AMBER, CHARMM).

  • Structure Refinement: Perform a constrained energy minimization on the protein structure. This relieves any steric clashes introduced during hydrogen addition while keeping the heavy atoms close to their crystallographic positions, preserving the experimentally determined fold.

Interaction Analysis: Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein and estimates the strength of the interaction (binding affinity). It serves as the primary high-throughput virtual screening and initial hypothesis-generation tool.

Expertise & Causality: We use docking to rapidly filter large libraries of compounds and to understand the key interactions—such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking—that anchor the ligand in the active site. A low (more negative) binding energy score suggests a more favorable interaction. The analysis of these interactions provides actionable hypotheses for medicinal chemists to improve potency (e.g., "adding a hydroxyl group here could form a new hydrogen bond with Serine-152").

Protocol: Molecular Docking with AutoDock Vina

  • Prepare Files: Convert the prepared ligand and protein files into the .pdbqt format required by AutoDock, which includes atomic charges and atom type information.

  • Define the Binding Site (Grid Box): Specify the search space for the docking algorithm. This is a three-dimensional box centered on the active site of the protein. The size of the box must be large enough to accommodate the ligand in various orientations but small enough to focus the search, saving computational time. The location can be determined from a co-crystallized ligand in a similar PDB structure or by using site-finder algorithms.

  • Run Docking Simulation: Execute the AutoDock Vina program, providing the prepared ligand, receptor, and grid box configuration as inputs. Vina will perform a stochastic search to find the lowest-energy binding poses.

  • Analyze Results: Vina outputs several binding poses ranked by their binding affinity score (in kcal/mol). The top-ranked pose is the most likely binding mode. Visualize this pose in the context of the protein's active site using software like PyMOL or Maestro to identify key intermolecular interactions.

Data Presentation: Sample Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
DGD Enzyme1D7U-8.2Tyr130, Gly45, Arg469H-Bond, Hydrophobic
MAO-B2V5Z-7.5Tyr435, Cys172, Gln206H-Bond, Pi-Pi Stacking
AChE4EY7-7.9Trp86, Tyr337, Phe338H-Bond, Pi-Pi Stacking

Note: Data is illustrative. Actual results would be generated from the docking simulation.

Dynamic Validation: Molecular Dynamics (MD) Simulations

Docking provides a valuable but static picture. Proteins are dynamic entities, and the stability of a ligand-protein complex over time is a critical determinant of its efficacy. MD simulations model the atomic motions of the system, providing insights into the stability of the binding pose and the flexibility of the complex.[7][8]

Trustworthiness: A docking pose that is unstable in an MD simulation is likely an artifact. If the ligand rapidly dissociates or shifts to a completely different conformation in a simulation, the initial docking result is questionable. Thus, MD serves as an essential validation step.[9]

G start Docked Protein-Ligand Complex solvate Solvation (Add Water Box) start->solvate ions Ionization (Neutralize System) solvate->ions minimize Energy Minimization (Relax System) ions->minimize equilibrate Equilibration (NVT & NPT Phases) minimize->equilibrate production Production MD Run (Data Collection) equilibrate->production analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) production->analysis

Caption: Workflow for a standard Molecular Dynamics simulation.

Protocol: MD Simulation Workflow

  • System Setup: The top-ranked docked complex is placed in a periodic box of explicit water molecules, and ions (e.g., Na⁺, Cl⁻) are added to neutralize the system's charge and mimic physiological salt concentration.

  • Minimization: The entire solvated system is energy-minimized to remove bad contacts, especially involving water molecules.

  • Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and then equilibrated at the target pressure (e.g., 1 bar). This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).

  • Production Run: Once equilibrated, the simulation is run for a set period (e.g., 100 nanoseconds), during which the coordinates and velocities of all atoms are saved at regular intervals. This creates a "trajectory" of the system's motion.

  • Analysis: The trajectory is analyzed to calculate key metrics:

    • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand heavy atoms from their initial positions. A stable, plateauing RMSD indicates the complex has reached equilibrium and the ligand is not dissociating.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues. High RMSF values in the binding site can indicate instability, while a decrease in flexibility upon ligand binding can suggest a stabilizing interaction.

    • Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein over time, confirming the persistence of key interactions identified in docking.

Predictive Modeling: QSAR and ADMET

While docking and MD focus on a single target, QSAR and ADMET models provide a broader perspective on activity and drug-likeness.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical features of a set of molecules and their biological activity.[10] If a dataset of similar hydrazide compounds with known antibacterial activity is available, a QSAR model can be built to predict the activity of our novel compound.[11][12]

Expertise & Causality: A well-validated QSAR model can be a powerful predictive tool.[13] For example, a model might reveal that increased hydrophobicity in a specific region of the scaffold is positively correlated with activity, while the presence of a hydrogen bond donor is negatively correlated. This provides direct, data-driven guidance for designing more potent analogues.

ADMET Prediction

Poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and unforeseen toxicity (Toxicity) are primary reasons for drug failure in clinical trials.[14][15] Predicting these properties in silico is a critical step in filtering out compounds that are unlikely to succeed, regardless of their potency.[16]

Protocol: In Silico ADMET Profiling

  • Input Structure: The optimized 3D structure of this compound is submitted to an ADMET prediction tool or web server (e.g., SwissADME, Schrödinger's QikProp).

  • Calculate Properties: The software calculates a wide range of physicochemical and pharmacokinetic descriptors.

  • Analyze Profile: The predicted properties are compared against established ranges for orally bioavailable drugs.

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueAcceptable RangeAssessment
Molecular Weight221.04 g/mol < 500Pass
LogP (Lipophilicity)2.5-0.4 to +5.6Pass
H-Bond Donors3≤ 5Pass
H-Bond Acceptors3≤ 10Pass
TPSA (Polar Surface Area)61.9 Ų< 140 ŲPass
GI AbsorptionHighHighGood
BBB PermeantYesYes/NoCNS potential
hERG InhibitorLow RiskLow RiskGood
HepatotoxicityLow RiskLow RiskGood

Note: Data is illustrative and based on typical properties for such scaffolds. Actual results would be generated from predictive software. This profile suggests the compound has favorable drug-like properties according to Lipinski's Rule of Five and may have good oral absorption with low toxicity risks.

Conclusion and Future Directions

This guide has outlined a multi-faceted in silico strategy for the comprehensive evaluation of this compound. The workflow progresses from establishing high-quality foundational structures to predicting specific protein-ligand interactions, validating their dynamic stability, and finally assessing the molecule's broader drug-like potential.

The computational results provide a strong, data-driven foundation for subsequent experimental work. The docking and MD simulations suggest specific biological targets and highlight the key chemical interactions driving binding. This information can guide the synthesis of a focused library of analogues to probe the structure-activity relationship. The favorable ADMET predictions provide confidence that the core scaffold is a viable starting point for a drug discovery program. The ultimate goal of this synergistic "bits and atoms" approach is to increase the probability of success, reduce costs, and accelerate the delivery of novel therapeutics.

References

  • QSAR Classification Model for Antibacterial Compounds and Its Use in Virtual Screening. (n.d.). Google.
  • How do you predict ADMET properties of drug candidates? - Aurlide. (2025, September 27). Aurlide.
  • ADMET prediction | Medicinal Chemistry Class Notes - Fiveable. (n.d.). Fiveable.
  • Molecular Dynamics Simulation Service (Protein–Protein / Small Molecule) - ProNet Biotech. (n.d.). ProNet Biotech.
  • Predict ADMET Properties with Proprietary Data - Digital Chemistry. (n.d.). Digital Chemistry.
  • Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. (n.d.). Springer.
  • Tree-Based QSAR Model for Drug Repurposing in the Discovery of New Antibacterial Compounds against Escherichia coli. (n.d.). MDPI.
  • QSAR modeling of the antimicrobial activity of peptides as a mathematical function of a sequence of amino acids. (n.d.). PubMed.
  • Computational evaluation of protein – small molecule binding. (n.d.). PMC - NIH.
  • QSAR Models for Active Substances against Pseudomonas aeruginosa Using Disk-Diffusion Test Data. (n.d.). NIH.
  • Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. (n.d.). PubMed Central.
  • Using ADMET to Move Forward from Drug Discovery to Development. (2025, June 8). Bitesize Bio.
  • In silico characterization of aryl benzoyl hydrazide derivatives as potential inhibitors of RdRp enzyme of H5N1 influenza virus. (2022, September 26). PMC - PubMed Central.
  • QSAR classification model for antibacterial compounds and its use in virtual screening. (n.d.). Google.
  • Greener Synthesis, In-Silico and Theoretical Analysis of Hydrazides as Potential Antituberculosis Agents (Part 1). (n.d.). MDPI.
  • Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. (n.d.). PMC - NIH.
  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024, July 30). MDPI.
  • Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. (2025, August 31). ACS Publications.
  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021, June 25). DergiPark.
  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. (2025, April 28). RSC Publishing.
  • Greener Synthesis, In-Silico and Theoretical Analysis of Hydrazides as Potential Antituberculosis Agents (Part 1). (2021, November 13). ResearchGate.
  • In silico Discovery of Novel FXa Inhibitors by Pharmacophore Modeling and Molecular Docking. (n.d.). PMC - NIH.
  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025, June 27). Google.
  • Rational Design of Enzyme Inhibitors | MPC-103T Unit-4 | M.Pharm Chemistry. (2025, February 6). YouTube.
  • Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery. (n.d.). PMC - NIH.
  • Applications of Molecular Dynamics Simulation in Protein Study. (n.d.). MDPI.
  • Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. (2025, June 27). Google.
  • Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies | Request PDF. (2025, November 1). ResearchGate.
  • Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors. (n.d.). PMC - NIH.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube.
  • 3,5-Dichloro-4-hydroxybenzaldehyde | C7H4Cl2O2 | CID 16839. (n.d.). PubChem.
  • 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. (n.d.). NIH.
  • Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. (2025, October 15). PubMed.
  • (PDF) 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. (n.d.). ResearchGate.
  • 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. (2024, May 8). PMC - PubMed Central.
  • N′-(3,5-Dichloro-2-hydroxybenzylidene)-3-methoxybenzohydrazide methanol solvate. (n.d.). PMC - NIH.
  • Recent advances in identifying protein targets of bioactive natural products. (n.d.). PMC - NIH.
  • 3,5-Dichloro-4-hydroxybenzaldehyde | 2314-36-5 | FD70957. (n.d.). Biosynth.
  • This compound synthesis. (n.d.). ChemicalBook.

Sources

Methodological & Application

Introduction to 3,5-Dichloro-4-hydroxybenzohydrazide (DCHB)

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the versatile applications of 3,5-Dichloro-4-hydroxybenzohydrazide (DCHB) in cellular research, offering foundational protocols for its investigation as a potential cytotoxic agent and as a tool for bioconjugation.

This compound (DCHB) is a synthetic organic compound featuring a dichlorinated phenolic ring attached to a hydrazide functional group. While specific applications of DCHB in cell biology are not yet widely documented, its chemical structure suggests a compelling potential for multifaceted use in research. The hydrazide moiety is a well-established reactive handle for bioconjugation, particularly for covalent labeling of aldehydes.[1][2] Concurrently, the dichlorinated phenol core is structurally related to compounds known to exhibit significant biological activity, including cytotoxicity.[3][4]

This guide serves as a Senior Application Scientist's perspective on how to approach the investigation of DCHB in a cell culture context. It provides the theoretical basis for two primary applications—cytotoxicity assessment and cell surface labeling—and offers detailed, foundational protocols to enable researchers to explore its potential. The methodologies herein are designed with self-validating controls to ensure robust and interpretable results.

Part 1: Investigating DCHB as a Potential Cytotoxic Agent

The presence of a halogenated phenolic structure in DCHB is reminiscent of certain disinfection byproducts that have been studied for their cellular toxicity.[3] Specifically, the related compound 3,5-dichloro-4-hydroxybenzoic acid has demonstrated cytotoxicity in mammalian cell lines, with evidence suggesting a mechanism involving the induction of oxidative stress through interaction with Cu/Zn-superoxide dismutase (Cu/Zn-SOD).[3][4] This provides a strong rationale for investigating DCHB as a potential cytotoxic agent.

Hypothesized Mechanism of Action: Induction of Oxidative Stress

We can hypothesize that DCHB may follow a similar cytotoxic pathway as its carboxylic acid analog. The compound could potentially interact with intracellular antioxidant enzymes like SOD, leading to their inhibition or altered function. This disruption in the cellular redox balance would result in an accumulation of reactive oxygen species (ROS), causing significant oxidative stress and culminating in programmed cell death or necrosis.

G DCHB DCHB Enters Cell SOD Interaction with Cu/Zn-Superoxide Dismutase (SOD) DCHB->SOD Inhibition Enzyme Inhibition/ Alteration SOD->Inhibition ROS Increased Reactive Oxygen Species (ROS) Inhibition->ROS Disrupts Redox Balance Stress Oxidative Stress ROS->Stress Death Cell Death (Apoptosis / Necrosis) Stress->Death

Caption: Proposed pathway for DCHB-induced cytotoxicity.

Protocol 1: Determining the Cytotoxicity of DCHB via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondrial reductase enzymes, which reflects the number of viable cells. This protocol will establish the dose-dependent cytotoxic effect of DCHB and allow for the calculation of its half-maximal inhibitory concentration (IC₅₀).

Materials:

  • This compound (DCHB)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Selected mammalian cell lines (e.g., HeLa, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader (570 nm wavelength)

Workflow for Cytotoxicity Assessment:

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay A 1. Prepare DCHB Stock Solution B 2. Seed Cells in 96-well Plate A->B C 3. Incubate 24h (Allow Attachment) B->C D 4. Add Serial Dilutions of DCHB C->D E 5. Incubate 24-72h D->E F 6. Add MTT Reagent E->F G 7. Incubate 2-4h F->G H 8. Solubilize Formazan G->H I 9. Read Absorbance (570 nm) H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Preparation of DCHB Stock Solution:

    • Rationale: DMSO is a common solvent for dissolving hydrophobic compounds for use in cell culture. A high-concentration stock allows for minimal solvent exposure to the cells.

    • Prepare a 100 mM stock solution of DCHB in sterile DMSO. Ensure complete dissolution. Store at -20°C in small aliquots. The molecular weight of DCHB is 221.04 g/mol .[5]

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of DCHB from the stock solution in complete medium. A typical final concentration range to test would be 0.1 µM to 250 µM.

    • Self-Validation/Controls:

      • Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the highest DCHB dose (e.g., 0.25%).

      • Untreated Control: Wells containing cells with medium only.

      • Positive Control: Wells treated with a known cytotoxic agent (e.g., 10 µM Doxorubicin).

      • Blank: Wells with medium only (no cells) for background subtraction.

    • Remove the old medium from the cells and add 100 µL of the DCHB dilutions or control solutions to the respective wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Incubation and Measurement:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Read the absorbance on a microplate reader at 570 nm.

Data Analysis and Interpretation
  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the % Viability against the log of the DCHB concentration.

  • Use a non-linear regression analysis (log(inhibitor) vs. response) to determine the IC₅₀ value.

ParameterDescription
Cell Line The specific cell line used (e.g., A549).
Treatment Time Duration of exposure to DCHB (e.g., 48 hours).
IC₅₀ (µM) The concentration of DCHB that inhibits 50% of cell viability.
Vehicle Control DMSO concentration corresponding to the highest DCHB dose.

Part 2: DCHB as a Probe for Cell Surface Glycoprotein Labeling

The hydrazide group (-NHNH₂) is nucleophilic and reacts specifically with aldehydes and ketones to form a stable hydrazone bond. This chemistry is widely exploited in biology to label glycoproteins.[1] The process involves the mild oxidation of sugar moieties on the cell surface to generate aldehydes, which can then be targeted by a hydrazide-containing probe like DCHB.[2]

Principle of Hydrazide-Based Cell Surface Labeling

The protocol is a two-step process. First, intact cells are treated with a mild oxidizing agent, sodium meta-periodate (NaIO₄). This selectively cleaves the cis-diol bonds found in sialic acid residues of cell surface glycoproteins, generating aldehyde groups. Second, the cells are incubated with DCHB, which covalently attaches to these newly formed aldehydes.

G cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Conjugation Glycoprotein Cell Surface Glycoprotein (with cis-diol) Periodate NaIO₄ (Sodium Periodate) Glycoprotein->Periodate Aldehyde Aldehyde Formation on Glycoprotein Periodate->Aldehyde DCHB DCHB (Hydrazide Probe) Labeled Labeled Glycoprotein (Stable Hydrazone Bond) DCHB->Labeled Aldehyde2->DCHB

Caption: Two-step reaction for labeling cell surface glycoproteins.

Protocol 2: Covalent Labeling of Cell Surface Glycoproteins

This protocol is adapted from established methods for cell surface glycan analysis.[2] It provides a framework for using DCHB as a general labeling agent. Downstream detection would require an antibody specific to the dichlorophenyl structure or other analytical methods.

Materials:

  • Adherent or suspension cells (~20 million cells per condition)

  • DCHB stock solution (100 mM in DMSO)

  • Sodium meta-periodate (NaIO₄)

  • PBS, pH 6.5 and pH 7.4, sterile and ice-cold

  • Glycerol

  • 50 mL conical tubes

  • Cell scraper (for adherent cells)

  • Rotator

Step-by-Step Procedure:

  • Cell Preparation:

    • Adherent Cells: Grow cells to ~80% confluency on 150 mm plates. Place plates on ice to inhibit membrane trafficking.

    • Suspension Cells: Harvest ~20-30 million cells by centrifugation (200 x g, 5 min, 4°C) and place the tube on ice.

    • Wash cells twice with 10 mL of ice-cold PBS, pH 6.5.

  • Periodate Oxidation:

    • Rationale: Oxidation must be performed on ice to prevent internalization of surface proteins. The acidic pH of 6.5 enhances the reaction.

    • Prepare a fresh 20 mM solution of NaIO₄ in ice-cold PBS, pH 6.5.

    • Resuspend the cell pellet (or cover the adherent cell monolayer) in 2 mL of the 20 mM NaIO₄ solution (final concentration 10 mM after adding to cells in 2mL).

    • Incubate on ice in the dark for 20 minutes.

    • Quenching: Quench the reaction by adding glycerol to a final concentration of 1 mM. Incubate on ice for 5 minutes.

  • Control Sample (Self-Validation):

    • Prepare a parallel sample of cells that is treated identically but without the addition of NaIO₄. This control is crucial to ensure that any observed labeling is dependent on the generation of aldehydes and is not due to non-specific binding of DCHB.

  • Washing:

    • Pellet the cells (400 x g, 5 min, 4°C). For adherent cells, scrape them into the buffer before pelleting.

    • Wash the cell pellet three times with 10 mL of ice-cold PBS, pH 7.4 to remove residual periodate and glycerol.

  • Hydrazide Labeling:

    • Prepare a 5 mM working solution of DCHB in PBS, pH 7.4 from the 100 mM DMSO stock.

    • Resuspend the oxidized cell pellet (and the non-oxidized control pellet) in 1 mL of the 5 mM DCHB solution.

    • Incubate at room temperature for 1-2 hours on a rotator.

  • Final Washes and Downstream Processing:

    • Pellet the cells and wash them three times with PBS, pH 7.4 to remove unreacted DCHB.

    • The cell pellet is now ready for downstream applications, such as cell lysis for proteomic analysis or fixation for imaging.

References

  • Bennun, S. V., et al. (2023). Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins. STAR Protocols. [Link]

  • Dong, F., et al. (2025). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. Environmental Pollution. [Link]

  • Fang, Z., et al. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols. [Link]

  • Ren, C.G. (2009). 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. Acta Crystallographica Section E. [Link]

  • Narayana, B., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry. [Link]

  • Dong, F., et al. (2025). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. ResearchGate. [Link]

  • Bruckdorfer, T., et al. (2018). Convenient method of peptide hydrazide synthesis using a new hydrazone resin. Proceedings of the 35th European Peptide Symposium. [Link]

  • Lo, Y.C., et al. (2001). Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells. Toxicology. [Link]

  • Joshi, N., et al. (2013). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PMC. [Link]

  • TÜBİTAK Academic Journals. (2022). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling studies. [Link]

  • Ren, C.G., et al. (2010). N′-(3,5-Dichloro-2-hydroxybenzylidene)-4-nitrobenzohydrazide methanol solvate. Acta Crystallographica Section E. [Link]

  • Ren, C.G. (2009). 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. ResearchGate. [Link]

  • PubChem. 3,5-Dichloro-4-hydroxybenzaldehyde. [Link]

  • Leśnik, I., et al. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. International Journal of Molecular Sciences. [Link]

Sources

Application Notes and Protocols for the Antimicrobial Screening of 3,5-Dichloro-4-hydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening 3,5-Dichloro-4-hydroxybenzohydrazide

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Hydrazide derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antimicrobial, antitubercular, and antifungal properties.[1] The core structure, characterized by the -C(=O)NHNH2 moiety, serves as a versatile scaffold for chemical modification to enhance potency and broaden activity. The antimicrobial potential of hydrazones, derivatives of hydrazides, is often attributed to the azomethine group (-NH–N=CH-), which is crucial for their pharmacological effects.[2]

This document provides a comprehensive guide for the antimicrobial screening of a specific novel compound, This compound . The strategic inclusion of chlorine atoms and a hydroxyl group on the phenyl ring is intended to modulate the compound's electronic and lipophilic properties, which can significantly influence its interaction with microbial targets and its ability to penetrate cell membranes. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols grounded in internationally recognized standards to ensure data integrity and reproducibility.

Physicochemical Properties and Handling

A thorough understanding of the test compound's properties is foundational to reliable screening.

Structure:

Caption: Workflow for the Disk Diffusion Antimicrobial Susceptibility Test.

Detailed Protocol: Disk Diffusion Assay

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms (see Table 1)

  • Positive control antibiotic disks (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile cotton swabs

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.

  • Disk Preparation and Application:

    • Aseptically apply a known volume (e.g., 10 µL) of the 10 mg/mL stock solution of this compound onto sterile blank paper disks. This will result in a disk containing 100 µg of the compound.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disk onto the surface of the inoculated MHA plate.

    • Place a positive control antibiotic disk and a negative control disk (impregnated with 10 µL of DMSO) on the same plate, ensuring they are well-spaced.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours for bacteria.

    • For fungi, incubate at 25-30°C for 48-72 hours.

  • Data Collection:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or calipers.

    • Record the results for the test compound, positive control, and negative control.

Data Presentation: Suggested Test Panel and Interpretation

Category Microorganism ATCC Number Rationale
Gram-positive Bacteria Staphylococcus aureus25923Common cause of skin and soft tissue infections, known for developing resistance.
Bacillus subtilis6633A common soil bacterium, often used as a model for Gram-positive bacteria.
Gram-negative Bacteria Escherichia coli25922A prevalent pathogen in gastrointestinal and urinary tract infections.
Pseudomonas aeruginosa27853An opportunistic pathogen known for its intrinsic and acquired resistance mechanisms.
Fungi (Yeast) Candida albicans10231A common cause of opportunistic fungal infections.
Fungi (Mold) Aspergillus niger16404A common mold, relevant for screening broad-spectrum antifungal activity.

Phase 2: Quantitative Analysis - Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Following a positive result in the disk diffusion assay, a quantitative method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is based on the CLSI M07 and M27/M38 standards. [1][3][4] Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity (growth). The lowest concentration of the compound that shows no visible growth is recorded as the MIC.

Experimental Workflow: Broth Microdilution Assay

Caption: Workflow for the Broth Microdilution MIC Determination.

Detailed Protocol: Broth Microdilution Assay

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO, prepared from the 10 mg/mL stock)

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS, for fungi

  • Test microorganisms

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline or PBS

  • McFarland 0.5 turbidity standard

  • Multichannel pipette

Procedure:

  • Plate Preparation:

    • Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to wells 2 through 12 of a 96-well plate.

    • Prepare a starting solution of the test compound. For example, add 200 µL of a 128 µg/mL solution of the compound to well 1. (This is typically prepared by diluting the stock solution in broth).

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no inoculum).

  • Inoculum Preparation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard in sterile saline.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Plate Inoculation:

    • Add the standardized inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours for bacteria.

    • Incubate at 35°C for 24-48 hours for yeasts.

  • Data Collection and Interpretation:

    • After incubation, visually inspect the wells for turbidity. A growth control (well 11) should be turbid, and a sterility control (well 12) should be clear.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Example MIC Data Table

Microorganism This compound MIC (µg/mL) Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
S. aureus ATCC 25923
E. coli ATCC 25922
P. aeruginosa ATCC 27853
C. albicans ATCC 10231

Phase 3: Determining Bactericidal/Fungicidal Activity - MBC/MFC

The MIC value indicates growth inhibition (stasis), but not necessarily cell death (cidal activity). The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial inoculum.

Protocol for MBC/MFC Determination:

  • Following the determination of the MIC, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth (i.e., the MIC well and wells with higher concentrations).

  • Spot-inoculate these aliquots onto separate, labeled sections of an appropriate agar plate (e.g., MHA for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates overnight (or for 24-48 hours for fungi).

  • The MBC/MFC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a ≥99.9% reduction in CFU/mL from the initial inoculum.

Mechanistic Insights and Future Directions

Hydrazide and hydrazone derivatives have been reported to exert their antimicrobial effects through various mechanisms. [5]A potential mechanism of action for this class of compounds is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. [6][7]The presence of halogen atoms on the phenyl ring of this compound may enhance its binding affinity to target enzymes or facilitate its transport across the microbial cell membrane.

Further studies could involve:

  • Screening against a broader panel of clinically relevant and drug-resistant microbial strains.

  • Time-kill kinetic assays to understand the rate of antimicrobial activity.

  • Cytotoxicity assays using mammalian cell lines to assess the compound's selectivity and potential for therapeutic use.

  • Enzyme inhibition assays (e.g., DNA gyrase inhibition) to elucidate the specific mechanism of action.

By following these standardized and detailed protocols, researchers can generate reliable and reproducible data on the antimicrobial properties of this compound, contributing to the critical search for new antimicrobial agents.

References

  • Journal of Chemical and Pharmaceutical Research. Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. [Link]

  • Clinical and Laboratory Standards Institute. M02 - Performance Standards for Antimicrobial Disk Susceptibility Tests. [Link]

  • Der Pharma Chemica. Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

  • ResearchGate. Different mechanisms of action of quinoline hydrazide/hydrazone.... [Link]

  • Journal of Pharmaceutical Chemistry. #125 Benzohydrazide schiff base derivatives: Design, synthesis, spectroscopic study and antimicrobial screening. [Link]

  • Clinical and Laboratory Standards Institute. M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • MDPI. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. [Link]

  • MDPI. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. [Link]

  • National Center for Biotechnology Information. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. [Link]

  • ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Clinical and Laboratory Standards Institute. M27M44S - Performance Standards for Antifungal Susceptibility Testing of Yeasts. [Link]

  • Clinical and Laboratory Standards Institute. M38M51S - Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi. [Link]

  • National Center for Biotechnology Information. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. [Link]

  • Intertek Inform. CLSI M02:2024 Performance Standards for Antimicrobial Disk Susceptibi. [Link]

  • Solubility of Things. 3,5-Dichloro-4-hydroxybenzaldehyde. [Link]

  • ChemSigma. 23964-29-6 this compound. [Link]

Sources

Application Notes and Protocols for 3,5-Dichloro-4-hydroxybenzohydrazide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Key Oncogenic Pathway with 3,5-Dichloro-4-hydroxybenzohydrazide

This compound belongs to the benzohydrazide class of organic compounds, a scaffold that has garnered significant interest in medicinal chemistry due to its versatile biological activities. In the context of oncology, this particular molecule is being investigated for its potential as an anticancer agent, primarily through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

Constitutive activation of STAT3 is a hallmark of many human cancers, including but not limited to, breast, prostate, pancreatic, and lung cancers, as well as various hematological malignancies.[1][2] The persistent activity of STAT3 drives the expression of a wide array of genes involved in cell proliferation, survival (anti-apoptosis), angiogenesis, and immune evasion, thereby contributing to tumor progression and resistance to therapy.[3][4] Consequently, the development of small molecule inhibitors that can effectively and selectively target STAT3 has become a promising strategy in cancer drug discovery.[5][6]

These application notes provide a comprehensive guide for the investigation of this compound in cancer cell line studies. The protocols detailed herein are based on established methodologies for characterizing STAT3 inhibitors and are supplemented with insights derived from studies of structurally related benzohydrazide and N-acylhydrazone analogs.

Unraveling the Mechanism of Action: Inhibition of the STAT3 Signaling Pathway

The anticancer activity of this compound is hypothesized to be mediated through the direct or indirect inhibition of the STAT3 signaling cascade. The canonical STAT3 pathway is initiated by the binding of cytokines or growth factors to their cognate receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate STAT3 proteins at a critical tyrosine residue (Tyr705).[3] This phosphorylation event triggers the dimerization of STAT3 monomers via reciprocal SH2 domain-phosphotyrosine interactions. The STAT3 dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription.[1]

Based on structure-activity relationship studies of similar benzohydrazide and N-acylhydrazone compounds, this compound may exert its inhibitory effects by:[2][5][7]

  • Disrupting STAT3 Dimerization: The compound may bind to the SH2 domain of STAT3, preventing the formation of functional STAT3 dimers.

  • Inhibiting STAT3 Phosphorylation: It could potentially interfere with the activity of upstream kinases like JAKs, thereby preventing the initial phosphorylation and activation of STAT3.

The inhibition of STAT3 signaling by this compound is expected to lead to the downregulation of key STAT3 target genes, such as the anti-apoptotic proteins Bcl-xL and survivin, and the cell cycle regulator cyclin D1.[8] This, in turn, is predicted to induce apoptosis and cell cycle arrest in cancer cells that are dependent on STAT3 signaling for their survival and proliferation.

STAT3_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine/Growth Factor Receptor jak JAK receptor->jak 2. Receptor Activation stat3_mono STAT3 (monomer) jak->stat3_mono 3. STAT3 Phosphorylation (Tyr705) stat3_p p-STAT3 (monomer) stat3_mono->stat3_p stat3_dimer p-STAT3 Dimer stat3_p->stat3_dimer 4. Dimerization dna DNA stat3_dimer->dna 5. Nuclear Translocation target_genes Target Gene Transcription dna->target_genes 6. Gene Transcription proliferation Cell Proliferation & Survival target_genes->proliferation cytokine Cytokine/Growth Factor cytokine->receptor 1. Ligand Binding compound 3,5-Dichloro-4- hydroxybenzohydrazide compound->jak Inhibition? compound->stat3_dimer Inhibition

Figure 1: Hypothesized mechanism of action of this compound on the STAT3 signaling pathway.

Experimental Protocols

The following protocols provide a framework for evaluating the anticancer effects of this compound in cancer cell lines. It is crucial to note that optimal concentrations and incubation times will be cell line-dependent and should be determined empirically.

Cell Viability Assay (MTT/MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, MDA-MB-231, PANC-1)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Based on data from analogous compounds, a starting concentration range of 1 µM to 100 µM is recommended.[9]

  • Remove the overnight culture medium and replace it with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours.

  • If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis of STAT3 and Phospho-STAT3

This technique is used to detect changes in the protein levels of total STAT3 and its activated (phosphorylated) form.

Materials:

  • Cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-STAT3, anti-phospho-STAT3 (Tyr705), anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Treat cells with this compound for the desired time (e.g., 6, 12, or 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phospho-STAT3 to total STAT3 and the loading control.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Protocol:

  • Treat cells with this compound for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cancer Cell Lines treatment Treat with 3,5-dichloro- 4-hydroxybenzohydrazide start->treatment viability Cell Viability (MTT/MTS) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis western Western Blot (p-STAT3/STAT3) treatment->western cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant protein_quant Protein Expression Analysis western->protein_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist

Figure 2: General experimental workflow for the evaluation of this compound in cancer cell lines.

Data Presentation: Illustrative IC50 Values

The following table presents hypothetical IC50 values for this compound in various cancer cell lines. These values are illustrative and based on the reported activities of structurally similar STAT3 inhibitors.[9] Actual IC50 values must be determined experimentally.

Cell LineCancer TypeIllustrative IC50 (µM)
MCF-7 Breast Cancer25 - 50
MDA-MB-231 Breast Cancer10 - 30
PANC-1 Pancreatic Cancer15 - 40
DU145 Prostate Cancer20 - 45
A549 Lung Cancer30 - 60

References

  • Fletcher, S., et al. (2009). Disruption of transcriptionally active Stat3 dimers with non-phosphorylated, salicylic acid-based small molecules: potent in vitro and tumor cell activities. Chembiochem, 10(12), 1959-1964.
  • Li, W., et al. (2015). Cryptotanshinone, a Stat3 inhibitor, suppresses colorectal cancer proliferation and growth in vitro. Molecular and Cellular Biochemistry, 406(1-2), 63-73.
  • Siddiquee, K., et al. (2007). Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity. Proceedings of the National Academy of Sciences, 104(18), 7391-7396.
  • Song, H., et al. (2005). A low-molecular-weight compound discovered through virtual database screening inhibits Stat3 function in breast cancer cells. Proceedings of the National Academy of Sciences, 102(13), 4700-4705.
  • Turkson, J., et al. (2001). Novel peptidomimetic inhibitors of signal transducer and activator of transcription 3 dimerization and biological activity. Molecular Cancer Therapeutics, 1(1), 75-83.
  • Buettner, R., et al. (2002). Activated STAT3 is a promising molecular target for cancer therapy. Clinical Cancer Research, 8(4), 945-954.
  • Hsieh, F. C., et al. (2014). 3-Chloro-N′-(2-hydroxybenzylidene)benzohydrazide: An LSD1-Selective Inhibitor and Iron-Chelating Agent for Anticancer Therapy. Frontiers in Chemistry, 2, 89.
  • Korcz, E., et al. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 23(11), 2939.
  • Li, W., et al. (2013). Cryptotanshinone inhibits human glioma cell proliferation by suppressing STAT3 signaling. Molecular and Cellular Biochemistry, 381(1-2), 273-282.
  • Lin, L., et al. (2010). A novel small molecule, LLL12, inhibits STAT3 phosphorylation and activities and exhibits potent growth-suppressive activity in human cancer cells. Neoplasia, 12(1), 39-50.
  • Nelson, E. A., et al. (2011). A novel STAT3 inhibitor, WP1066, demonstrates anti-tumor effects in a syngeneic murine model of renal cell carcinoma. Oncotarget, 2(11), 856-866.
  • Redell, M. S., et al. (2011). STAT3 signaling in acute myeloid leukemia: a target for novel therapeutic approaches.
  • Schust, J., et al. (2006). Stattic: a small-molecule inhibitor of STAT3 activation and dimerization. Chemistry & Biology, 13(11), 1235-1242.
  • Sorna, V., et al. (2013). Identification of a novel class of LSD1 inhibitors by virtual screening and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 23(21), 5857-5861.
  • Uehara, Y., et al. (2019). A novel STAT3 inhibitor, STX-0119, demonstrates antitumor activity in vitro and in vivo. Cancer Science, 110(2), 716-726.
  • Xin, P., et al. (2020). The role of STAT3 in leukemia. Signal Transduction and Targeted Therapy, 5(1), 1-13.
  • Zhang, X., et al. (2007). A novel small-molecule disrupts Stat3 SH2 domain-phosphotyrosine interactions and exhibits potent antitumor activity. Journal of Medicinal Chemistry, 50(26), 6493-6496.
  • Yu, H., et al. (2009). The STATs of cancer—new molecular targets come of age.
  • Darnell, J. E. (2002). Transcription factors as targets for cancer therapy.
  • Frank, D. A. (2007).
  • Jing, N., & Tweardy, D. J. (2005). Targeting STAT3 in cancer therapy. Anti-Cancer Drugs, 16(6), 601-607.
  • Levy, D. E., & Darnell, J. E. (2002). Stats: transcriptional control and biological impact. Nature Reviews Molecular Cell Biology, 3(9), 651-662.
  • Siveen, K. S., et al. (2014). Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural compounds. Biochimica et Biophysica Acta (BBA)-Reviews on Cancer, 1845(2), 136-154.
  • Turkson, J., & Jove, R. (2000). STAT proteins: novel molecular targets for cancer drug discovery. Oncogene, 19(56), 6613-6626.

Sources

Application Note & Protocols: A Multi-Tiered Assay Cascade for Characterizing the Activity of 3,5-Dichloro-4-hydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in oncology, cell biology, and pharmacology.

Abstract: This document provides a comprehensive guide for developing and executing a tiered assay cascade to investigate the biological activity of the compound 3,5-Dichloro-4-hydroxybenzohydrazide. Given the broad spectrum of activities reported for hydrazide derivatives, yet a lack of specific mechanistic data for this particular molecule, we propose a systematic approach to identify and characterize its potential as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a well-validated and attractive therapeutic target in oncology, and its inhibition has been a focal point of drug discovery efforts.[1][2][3] This guide details a series of biochemical and cell-based assays, from initial high-throughput screening to in-depth mechanism-of-action studies, designed to provide a robust and validated assessment of the compound's activity.

Introduction: The Rationale for a STAT3-Focused Investigation

This compound belongs to the hydrazide class of organic compounds. Hydrazide and its hydrazone derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and notably, antitumor properties.[4][5][6] The core of our proposed investigation rests on the hypothesis that this compound may exert its potential anticancer effects through the inhibition of a critical oncogenic signaling pathway.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in regulating genes involved in cell proliferation, survival, angiogenesis, and immune evasion.[3][7] In normal cells, STAT3 activation is transient and tightly regulated. However, in a wide range of human cancers, STAT3 is constitutively activated, contributing to malignant progression and often correlating with a poor prognosis.[2][3][7][8] This makes STAT3 an ideal target for therapeutic intervention. The availability of a diverse toolkit of validated assays allows for a systematic and rigorous evaluation of potential inhibitors.[1][9][10]

This application note will guide the user through a logical, multi-tiered assay workflow. This cascade approach is designed to efficiently identify true positive hits, eliminate artifacts, and build a comprehensive pharmacological profile of this compound.

Tier 1: Primary Screening for STAT3 Pathway Inhibition

The initial goal is to determine if this compound has any effect on the STAT3 signaling pathway in a cellular context. A high-throughput, cell-based reporter gene assay is the ideal starting point due to its sensitivity, scalability, and direct readout of transcriptional activity.

STAT3-Dependent Luciferase Reporter Assay

Principle: This assay utilizes a cell line (e.g., HeLa or HEK293) stably or transiently transfected with two constructs: one expressing a STAT3-responsive firefly luciferase reporter and another expressing a constitutively active Renilla luciferase for normalization.[1][11] Upon stimulation with an activator like Interleukin-6 (IL-6), activated STAT3 binds to the promoter of the firefly luciferase gene, driving its expression.[11] A decrease in the luciferase signal in the presence of the test compound indicates potential inhibition of the STAT3 pathway.

Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Detection seed Seed STAT3-Luciferase Reporter Cells incubate1 Incubate Overnight seed->incubate1 add_compound Add this compound incubate1->add_compound incubate2 Incubate (e.g., 1-2 hours) add_compound->incubate2 stimulate Stimulate with IL-6 incubate2->stimulate incubate3 Incubate (e.g., 6-24 hours) stimulate->incubate3 lyse Lyse Cells incubate3->lyse read_luc Read Firefly & Renilla Luciferase Activity lyse->read_luc analyze analyze read_luc->analyze Normalize & Calculate % Inhibition

Caption: Workflow for the STAT3-dependent luciferase reporter assay.

Detailed Protocol:

  • Cell Seeding: Seed HeLa cells co-transfected with a STAT3-luciferase reporter and a Renilla control vector into 96-well white, clear-bottom plates at a density of 2 x 10⁴ cells per well.[11] Allow cells to attach overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., 10-point, 3-fold dilutions) in an appropriate assay medium.

  • Compound Treatment: Add the diluted compound to the cells. Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., a known STAT3 inhibitor) wells. Incubate for 1-2 hours.

  • Stimulation: Add IL-6 to all wells (except for unstimulated controls) to a final concentration of 20 ng/mL to activate the STAT3 pathway.[11]

  • Incubation: Incubate the plates for 6-24 hours to allow for luciferase gene expression.

  • Detection: Use a dual-luciferase reporter assay system (e.g., Promega) according to the manufacturer's instructions.[11] Measure both firefly and Renilla luciferase activities using a plate luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition relative to the stimulated vehicle control.

Parameter Recommended Value Rationale
Cell LineHeLa, HEK293, or specific cancer cell lines with active STAT3 signalingReadily transfectable and show robust response to STAT3 activation.
StimulantInterleukin-6 (IL-6) or Oncostatin M (OSM)Potent and well-characterized activators of the JAK/STAT3 pathway.
Compound Conc.0.01 µM to 100 µMA wide range to determine a dose-response curve and IC50 value.
ReadoutDual-Luciferase SignalNormalization corrects for variations in cell number and transfection efficiency.

Tier 2: Orthogonal Assays and Hit Confirmation

A positive result in the primary screen requires confirmation through orthogonal assays. These assays will help to rule out artifacts (e.g., compound interference with luciferase) and begin to pinpoint the mechanism of action.

STAT3 Phosphorylation by Western Blot

Principle: STAT3 activation requires phosphorylation at a critical tyrosine residue (Tyr705).[1][10] A Western blot using an antibody specific to phosphorylated STAT3 (p-STAT3) provides a direct measure of the upstream activation status of the protein. A reduction in the p-STAT3 signal upon compound treatment confirms an inhibitory effect on the signaling cascade.

Detailed Protocol:

  • Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., MDA-MB-468, which has constitutively active STAT3, or IL-6-stimulable cells like HeLa) in 6-well plates.[1] Treat with varying concentrations of this compound for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis: Prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against p-STAT (Tyr705).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and that the compound does not degrade the STAT3 protein.

Data Interpretation: A dose-dependent decrease in the p-STAT3/total STAT3 ratio indicates specific inhibition of STAT3 activation.

Downstream Target Gene Expression

Principle: Activated STAT3 drives the expression of target genes that promote cancer cell survival and proliferation, such as c-myc, cyclin D1, and survivin.[1][7] Measuring the mRNA or protein levels of these downstream targets provides functional confirmation of STAT3 inhibition.

Methods:

  • Quantitative PCR (qPCR): Measure mRNA levels of target genes. This is a highly sensitive method to detect changes in gene transcription.

  • Western Blot: Measure the protein levels of c-Myc, Cyclin D1, and Survivin. This confirms that the transcriptional changes translate to a functional protein-level effect.[1]

Tier 3: Mechanism of Action (MOA) and Direct Target Engagement

If the compound is confirmed as an inhibitor of STAT3 signaling in cells, the next critical step is to determine if it directly interacts with the STAT3 protein.

Fluorescence Polarization (FP) Assay for STAT3:DNA Binding

Principle: This in vitro biochemical assay directly measures the binding of activated STAT3 protein to a fluorescently labeled DNA probe corresponding to its consensus binding sequence.[9] In the unbound state, the small DNA probe tumbles rapidly, resulting in low fluorescence polarization. When bound by the larger STAT3 protein, the complex tumbles more slowly, leading to a high polarization signal. A direct inhibitor of STAT3-DNA binding will compete with the probe, causing a decrease in the FP signal.

Workflow Diagram:

G cluster_0 Assay Plate Preparation cluster_1 Detection & Analysis reagents Reagents: - Recombinant STAT3 - Fluorescent DNA Probe - Assay Buffer compound This compound (Serial Dilution) mix Mix STAT3, DNA Probe, and Compound in 384-well Plate incubate Incubate at Room Temp mix->incubate read_fp Read Fluorescence Polarization incubate->read_fp analyze Calculate IC50 read_fp->analyze

Caption: Workflow for the Fluorescence Polarization (FP) assay.

Detailed Protocol:

  • Reagent Preparation:

    • Recombinant human STAT3 protein.

    • Fluorescently labeled (e.g., FAM) DNA probe containing the STAT3 binding site.

    • FP assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, 1 mM DTT).

  • Assay Setup: In a black, low-volume 384-well plate, add the assay buffer, the test compound at various concentrations, the fluorescent DNA probe, and finally the STAT3 protein to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to reach binding equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Plot the FP signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Recommended Value Rationale
STAT3 Concentration~Kd of STAT3-DNA interactionEnsures a robust assay window while being sensitive to competitive inhibition.
DNA Probe Conc.~1-5 nMLow concentration to minimize background and ensure STAT3 is the limiting factor.
Plate TypeBlack, low-volume 384-wellMinimizes background fluorescence and reduces reagent consumption.
ControlsNo protein (low FP), Vehicle (high FP)Defines the assay window for calculating percent inhibition.
Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful technique to verify direct target engagement in a cellular environment.[10] The principle is that a protein becomes more resistant to thermal denaturation when bound to a ligand. In this assay, cells are treated with the compound, heated to various temperatures, and the amount of soluble STAT3 protein remaining is quantified by Western blot. A shift in the melting temperature of STAT3 in the presence of the compound is strong evidence of direct binding.[10]

Detailed Protocol:

  • Treatment: Treat intact cells with the vehicle or this compound at a high concentration (e.g., 10x IC50 from a cell-based assay).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by high-speed centrifugation.

  • Analysis: Analyze the amount of soluble STAT3 in the supernatant by Western blot.

  • Data Analysis: Plot the band intensity of soluble STAT3 against temperature for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and direct binding.

Summary and Path Forward

This application note outlines a systematic, tiered approach to characterize the biological activity of this compound, with a focus on the STAT3 signaling pathway. By progressing from broad cellular screens to specific biochemical and target engagement assays, researchers can build a high-confidence profile of the compound's activity. Positive results from this cascade would provide a strong rationale for further preclinical development, including structure-activity relationship (SAR) studies, in vivo efficacy testing in xenograft models, and ADME/Tox profiling.[1][12]

References

  • Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC - NIH. (2016).
  • Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC - NIH. (n.d.).
  • Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evalu
  • Abstract 5454: Novel STAT3:STAT3 small-molecule inhibitors as potential anticancer agents. (2010).
  • Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment | ACS Central Science. (n.d.). American Chemical Society.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
  • Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II - NIH. (n.d.).
  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (n.d.).
  • Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - ResearchGate. (2025).
  • STAT3 inhibition is a therapeutic strategy for ABC-like diffuse large B-cell lymphoma - PubMed - NIH. (2011).
  • STAT3 inhibition is a therapeutic strategy for ABC-like diffuse large B cell lymphoma - NIH. (n.d.).
  • STAT3 Inhibition Is a Therapeutic Strategy for ABC-like Diffuse Large B-Cell Lymphoma. (2011).
  • Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer - NIH. (2019).

Sources

Application Notes & Protocols for In Vivo Animal Studies with 3,5-Dichloro-4-hydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo animal studies using 3,5-dichloro-4-hydroxybenzohydrazide, a putative small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Given the critical role of aberrant STAT3 activation in various pathologies, particularly oncology, this guide offers a framework for evaluating the compound's pharmacokinetic profile and therapeutic efficacy in preclinical models.[1][2] We emphasize scientific integrity, adherence to ethical guidelines, and provide detailed, field-proven protocols for formulation, administration, and study execution to ensure the generation of robust and reproducible data.

Scientific Background & Rationale

Mechanism of Action: Targeting the STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in regulating fundamental cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] In normal physiology, STAT3 activation is a transient process tightly controlled by upstream signals like cytokines and growth factors. However, in a wide array of human cancers, including breast, lung, and pancreatic cancers, as well as malignant pleural mesothelioma, STAT3 is constitutively activated.[2][3][4] This persistent activation drives tumor growth, promotes metastasis, and suppresses anti-tumor immunity, making STAT3 an attractive therapeutic target.[1][2][5]

This compound belongs to the hydrazide chemical class, members of which have been explored for a range of biological activities.[6][7][8][9] As a putative STAT3 inhibitor, it is hypothesized to interfere with STAT3 phosphorylation, dimerization, or DNA binding, thereby downregulating the expression of target genes essential for tumor survival and progression. The primary goal of in vivo studies is to validate this proposed mechanism in a complex biological system and assess its potential as a therapeutic agent.

The Imperative for In Vivo Evaluation

While in vitro assays provide initial evidence of a compound's activity, they cannot replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a living organism. Therefore, in vivo animal studies are indispensable for:

  • Pharmacokinetics (PK): Characterizing the compound's exposure profile over time to establish a rational dosing schedule.[10][11]

  • Efficacy: Determining if the compound can inhibit tumor growth or elicit a desired therapeutic effect in a disease model at a well-tolerated dose.[3][5]

  • Safety & Tolerability: Identifying potential toxicities and establishing a therapeutic window.

  • Pharmacodynamics (PD): Confirming target engagement within the tumor tissue (e.g., reduction of phosphorylated STAT3).

Preclinical Study Design & Ethical Governance

The ethical and responsible use of animals in research is paramount.[12][13][14] All experimental plans must be guided by rigorous ethical principles and receive prior approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body.[13][15][16]

The 3Rs: A Cornerstone of Ethical Research

The principles of Replacement, Reduction, and Refinement (the 3Rs) must be integrated into all aspects of study design:[13][14][17][18]

  • Replacement: Justify why non-animal methods (in silico modeling, in vitro assays) are insufficient to achieve the study's scientific objectives.

  • Reduction: Use appropriate statistical analysis to determine the minimum number of animals required to obtain scientifically valid and reproducible results. Avoid unnecessary duplication of experiments.[14]

  • Refinement: Optimize all procedures to minimize pain, suffering, and distress. This includes using appropriate anesthetics and analgesics, refining handling and dosing techniques, and establishing humane endpoints.[14][18]

Animal Model Selection and Care
  • Model Justification: For oncology studies, immunodeficient mice (e.g., NU/J, NOD/SCID) are commonly used for xenograft models, where human cancer cells are implanted to form tumors.[5] The choice of cell line should be based on its documented reliance on the STAT3 pathway.

  • Source and Health Status: Animals should be acquired from approved, reputable vendors that provide comprehensive health reports to ensure they are free of pathogens that could compromise research outcomes.[19][20]

  • Acclimation and Husbandry: Upon arrival, animals must undergo a quarantine and/or acclimation period (typically 7-14 days) to adapt to the new environment.[19] They should be housed in appropriate, sanitized caging with controlled temperature, humidity, and light cycles, with free access to food and water.

Compound Formulation & Administration

The physical and chemical properties of this compound will dictate its formulation. As specific solubility data is not widely published, initial solubility screening is a mandatory first step.

Protocol: Vehicle Solubility Screen
  • Objective: To identify a suitable, non-toxic vehicle for oral administration.

  • Materials: this compound powder, a panel of common GRAS (Generally Regarded As Safe) vehicles (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in water, 0.5% Methylcellulose in water, 20% Captisol®, PEG400/Water mixtures), microcentrifuge tubes, vortex mixer, balance.

  • Procedure:

    • Weigh 1-2 mg of the compound into separate tubes.

    • Add a small, precise volume (e.g., 100 µL) of a test vehicle to each tube.

    • Vortex vigorously for 2-5 minutes.

    • Visually inspect for dissolution. If dissolved, the solubility is ≥10-20 mg/mL.

    • If not fully dissolved, add vehicle incrementally, vortexing after each addition, until dissolution is achieved or a practical dosing volume is exceeded.

    • Prioritize aqueous-based, simple suspension/solution formulations. For suspensions, ensure particle size is minimal and uniform.

Dose Formulation and Administration

The following table provides an example of dose calculations for a study. The final dosing volume should be adjusted based on the animal's daily body weight. For mice, a typical oral gavage volume is 5-10 mL/kg.[21][22]

ParameterValueRationale
Target Dose 25 mg/kgA starting dose, should be determined by MTD studies.
Vehicle 0.5% CMC in waterA common, inert suspending agent.
Dosing Volume 10 mL/kgStandard maximum recommended volume for mice.[22][23]
Formulation Conc. 2.5 mg/mLCalculated as: Target Dose (mg/kg) / Dosing Volume (mL/kg)
Mouse Weight 20 g (0.02 kg)Example weight.
Volume to Administer 0.2 mLCalculated as: Dosing Volume (mL/kg) * Mouse Weight (kg)
Protocol: Oral Gavage Administration in Mice
  • Personnel Training: This procedure must only be performed by individuals who have received proper training and demonstrated proficiency to minimize animal stress and prevent injury.[23][24]

  • Materials: Prepared dosing formulation, appropriate syringe, flexible plastic or smooth, ball-tipped stainless steel gavage needle (18-20 gauge for adult mice), animal scale.[22][24]

  • Procedure:

    • Confirm the formulation is a homogenous suspension (if applicable) by vortexing or stirring immediately before drawing the dose.

    • Weigh the mouse and calculate the precise volume to administer.

    • Draw the calculated volume into the syringe.

    • Securely restrain the mouse by scruffing the neck and back to immobilize the head and extend the neck. The body should be held firmly but without constricting respiration.[22]

    • Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, do not force it. Withdraw and reposition.[23][24]

    • Once the needle is properly positioned in the esophagus (pre-measure the needle length from the mouth to the last rib), dispense the solution slowly and steadily over 2-3 seconds.[23]

    • Withdraw the needle smoothly along the same path of insertion.

    • Return the animal to its cage and monitor for at least 15 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[22][25] Monitor again within 12-24 hours.[22][25]

Pharmacokinetic (PK) Study Protocol

This protocol aims to define key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and half-life (t½).[10][11][26]

PK Study Design & Workflow

G cluster_setup Study Setup cluster_dosing Dosing & Sampling cluster_processing Sample Processing & Analysis A Acclimate Naive Mice (n=12) B Fast Overnight (optional, for consistency) A->B C Day 0: Administer Single Oral Dose (25 mg/kg) B->C D Collect Blood Samples (n=3 mice/timepoint) E Timepoints: Pre-dose, 0.5, 1, 2, 4, 8, 24 hr F Process Blood to Plasma (Centrifuge with K2EDTA) E->F G Store Plasma at -80°C F->G H Bioanalysis (LC-MS/MS) G->H I Calculate PK Parameters H->I

Protocol: Retro-orbital Blood Collection in Mice

Note: This is a high-skill procedure that requires proper training and must be performed under anesthesia to comply with animal welfare guidelines.[27] It allows for the collection of moderate blood volumes.[28]

  • Anesthesia: Anesthetize the mouse using a recommended agent, such as inhaled isoflurane, as detailed in the approved IACUC protocol.[27] Confirm the proper plane of anesthesia via a toe pinch reflex test.

  • Positioning: Place the anesthetized animal in lateral recumbency. Gently scruff the neck to cause the eyeball to protrude slightly.

  • Collection:

    • Apply a single drop of a topical ophthalmic anesthetic (e.g., proparacaine) to the eye as a precautionary measure.[27][28]

    • Using a sterile glass capillary tube, gently puncture the medial canthus (corner of the eye) and advance the tube with a slight rotation into the retro-orbital sinus.[29]

    • Blood will flow into the tube via capillary action. Collect the required volume (typically 50-100 µL). The maximum survival blood draw is ~7.5-10% of total circulating blood volume, and repeat bleeds should adhere to institutional guidelines.[29][30]

    • Withdraw the capillary tube and apply gentle pressure with sterile gauze to the site to ensure hemostasis.

  • Recovery: Place the animal in a clean recovery cage and monitor until it is fully ambulatory before returning it to its home cage.[28] Alternate eyes for subsequent bleeds, allowing a minimum of 10-14 days for recovery of a single orbit.[27][28]

Xenograft Efficacy Study Protocol

This protocol is designed to assess the anti-tumor activity of this compound in a human cancer xenograft model.

Efficacy Study Design & Workflow

G cluster_setup Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints A Implant Human Cancer Cells (e.g., MDA-MB-231) Subcutaneously in Nude Mice B Monitor Tumor Growth (Measure with Calipers) A->B C When Tumors Reach ~100-150 mm³, Randomize Mice into Groups (n=8-10/group) B->C D Treatment Groups: 1. Vehicle Control 2. Test Compound (25 mg/kg) 3. Positive Control (Optional) E Administer Daily Oral Doses for 21-28 Days F Monitor Body Weight & Tumor Volume (2-3 times/week) E->F G Observe Clinical Signs of Toxicity F->G H Euthanize at Study End or if Humane Endpoints are Met G->H I Excise Tumors for Weight & PD Analysis H->I

Key Methodologies for Efficacy Studies
  • Tumor Volume Measurement: Use digital calipers to measure the length (L) and width (W) of the tumor. Calculate the volume using the formula: Volume = (W² x L) / 2 .

  • Monitoring for Toxicity: Record body weights at each tumor measurement. A body weight loss exceeding 15-20% is a common humane endpoint. Also, monitor for clinical signs such as lethargy, ruffled fur, or hunched posture.

  • Pharmacodynamic (PD) Analysis: At the end of the study, a subset of tumors can be flash-frozen or fixed for analysis. Techniques like Western blotting or immunohistochemistry can be used to measure the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 to confirm target engagement in the tumors of treated animals versus controls.[4]

Conclusion

This guide provides a foundational framework for conducting initial in vivo animal studies with the putative STAT3 inhibitor this compound. By adhering to these protocols, which are grounded in established best practices and ethical principles, researchers can generate high-quality, reproducible data to rigorously evaluate the compound's therapeutic potential. Successful execution of these pharmacokinetic and efficacy studies is a critical step in the translational path from a promising molecule to a potential clinical candidate.

References

  • Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. (n.d.). National Institutes of Health. Available from: [Link]

  • Oral Gavage Procedure in Mice. (n.d.). Scribd. Available from: [Link]

  • Kiani, A. K., Pheby, D., Henehan, G., Brown, R., Sieving, P., Sykora, P., Marks, R., Falsini, B., Capodicasa, N., Miertus, S., Lorusso, L., Dondossola, D., Tartaglia, G. M., Ergoren, M. C., Dundar, M., Michelini, S., Malacarne, D., Bonetti, G., Dautaj, A., Donato, K., Medori, M. C., Beccari, T., Samaja, M., Connelly, S. T., Martin, D., Morresi, A., Bacu, A., Herbst, K. L., Kapustin, M., Stuppia, L., Lumer, L., Farronato, G., & Bertelli, M. (2022). Ethical considerations regarding animal experimentation. Journal of preventive medicine and hygiene, 63(2 Suppl 3), E255–E266. [Link]

  • Standard Operating Procedures for Oral Gavage in Mice and Rats. (2021). Washington State University Institutional Animal Care and Use Committee. Available from: [Link]

  • Navigating the Ethics of In Vivo Research: Science vs. Welfare. (2022). Ichorbio. Available from: [Link]

  • Retro-orbital Blood Collection from Mice and Rats. (n.d.). Johns Hopkins University Animal Care and Use Committee. Available from: [Link]

  • Animal Studies: Important Ethical Considerations You Need to Know. (2017). Enago Academy. Available from: [Link]

  • Retro-Orbital Blood Collection in Mice. (n.d.). Queen's University. Available from: [Link]

  • UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. (2021). The University of British Columbia. Available from: [Link]

  • Retro-orbital bleeding. (n.d.). Laboratory Animal Services Centre. Available from: [Link]

  • Ethics of Animal Research | Bioethics Interest Group (BIG) Webinar. (2021). YouTube. Available from: [Link]

  • Retro-orbital sinus sampling. (2013). St Vincent's Hospital Melbourne. Available from: [Link]

  • Guidelines for Survival Blood Collection in Mice and Rats. (n.d.). NIH Office of Animal Care and Use (OACU). Available from: [Link]

  • Regulations and Ethical Considerations in Animal Experiments: International Laws and Islamic Perspectives. (n.d.). National Institutes of Health. Available from: [Link]

  • Companion Animals as Models for Inhibition of STAT3 and STAT5. (n.d.). National Institutes of Health. Available from: [Link]

  • Inhibiting STAT3 in a murine model of human breast cancer-induced bone pain delays the onset of nociception. (n.d.). National Institutes of Health. Available from: [Link]

  • IACUC GUIDELINES FOR RODENT DISEASE SURVEILLANCE PROGRAM. (2023). University of Wisconsin-Milwaukee. Available from: [Link]

  • Inhibitors of the Transcription Factor STAT3 Decrease Growth and Induce Immune Response Genes in Models of Malignant Pleural Mesothelioma (MPM). (2020). National Institutes of Health. Available from: [Link]

  • Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma. (n.d.). National Institutes of Health. Available from: [Link]

  • IACUC Policies and Guidelines. (n.d.). UC Davis Office of Research. Available from: [Link]

  • Institutional Animal Care and Use Committee (IACUC) Standard Operating Procedures. (n.d.). Stony Brook University. Available from: [Link]

  • Guidelines for Implementation of IACUC Policy on Import of Rodents. (2021). University of Illinois Urbana-Champaign. Available from: [Link]

  • IACUC Standard Procedures for Rodents. (n.d.). University of Louisville. Available from: [Link]

  • Novel STAT3 inhibitor shows robust anti-TNBC activity. (2024). BioWorld. Available from: [Link]

  • 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. (2024). National Institutes of Health. Available from: [Link]

  • 3,5-Dichloro-4-hydroxybenzaldehyde. (n.d.). PubChem. Available from: [Link]

  • Role of biotransformation in 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione-induced hepatotoxicity in Fischer 344 rats. (2008). National Institutes of Health. Available from: [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. (2023). MDPI. Available from: [Link]

  • Pharmacokinetics and metabolism of 14C-1,3-dichloropropene in the Fischer 344 rat and the B6C3F1 mouse. (n.d.). National Institutes of Health. Available from: [Link]

  • N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide. (n.d.). CAS Common Chemistry. Available from: [Link]

  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (n.d.). MDPI. Available from: [Link]

  • 4-Hydroxybenzoic acid hydrazide. (n.d.). PubChem. Available from: [Link]

  • Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability. (2024). National Institutes of Health. Available from: [Link]

  • From In Vitro Cytotoxicity to In Vivo Zebrafish Assays: A Study on 3,3-Dichloro β-, γ- and δ-Lactams and Their Biological Activity Profiles. (2024). ResearchGate. Available from: [Link]

  • Effect of chemical form, route of administration and vehicle on 3,5-dichloroaniline-induced nephrotoxicity in the Fischer 344 rat. (n.d.). National Institutes of Health. Available from: [Link]

  • Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. (n.d.). National Institutes of Health. Available from: [Link]

  • Pharmacokinetics of Anthelmintics in Animals. (n.d.). MSD Veterinary Manual. Available from: [Link]

  • Pharmacokinetics of oral dichloroacetate in dogs. (2013). National Institutes of Health. Available from: [Link]

Sources

Application Note: Protocol for the Solubilization and Handling of 3,5-Dichloro-4-hydroxybenzohydrazide for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Dichloro-4-hydroxybenzohydrazide is a halogenated aromatic hydrazide with potential applications in medicinal chemistry and materials science. Like many benzohydrazide derivatives, its utility in biological and chemical assays is often hampered by its poor aqueous solubility. This document provides a comprehensive, field-tested protocol for the effective dissolution and handling of this compound. It details the preparation of high-concentration stock solutions in organic solvents and the subsequent dilution into aqueous media for experimental use, ensuring solution stability and minimizing precipitation. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable methodology to incorporate this compound into their workflows.

Compound Profile and Physicochemical Rationale

Understanding the physicochemical properties of this compound is fundamental to selecting an appropriate solubilization strategy. The molecule's structure, featuring a dichlorinated aromatic ring, imparts significant hydrophobicity. While the hydroxyl (-OH) and hydrazide (-CONHNH₂) moieties can participate in hydrogen bonding, they are insufficient to grant significant solubility in water.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆Cl₂N₂O₂[1]
Molecular Weight 221.04 g/mol [1]
CAS Number 23964-29-6[1]
Appearance White to off-white solid/powder[1]

The selection of a primary solvent is therefore critical. The ideal solvent must effectively dissolve the compound at a high concentration and be miscible with the aqueous systems typically used in biological or chemical assays. Based on the behavior of structurally similar compounds, such as 3,5-Dichloro-4-hydroxybenzaldehyde, organic polar aprotic solvents are superior choices[2].

Table 2: Solubility Profile of this compound

SolventSolubilityRationale & Justification
Dimethyl Sulfoxide (DMSO) High Recommended primary solvent. Its high polarity and aprotic nature effectively disrupt the crystal lattice of the compound. It is also fully miscible with water and cell culture media, making it ideal for preparing concentrated stock solutions[3][4].
Ethanol (EtOH) Moderate A viable alternative. Benzohydrazide derivatives are often synthesized or recrystallized from alcohol-based solvents like ethanol or methanol[5][6][7][8]. May require gentle heating to achieve high concentrations.
Methanol (MeOH) Moderate Similar to ethanol. Synthesis protocols for this compound and its precursors frequently utilize methanol, indicating good solubility[1][9][10][11].
Water Very Low The hydrophobic dichlorinated phenyl ring significantly limits aqueous solubility. Direct dissolution in aqueous buffers or media is not recommended.
Phosphate-Buffered Saline (PBS) Very Low Similar to water, direct dissolution is impractical and will likely result in an insoluble suspension.

Safety and Handling Precautions

While a specific safety data sheet for this compound is not widely available, data from the closely related precursors, 3,5-dichloro-4-hydroxybenzaldehyde and 3,5-dichloro-4-hydroxybenzoic acid, indicate potential hazards. These compounds are classified as skin, eye, and respiratory tract irritants[12][13][14]. Therefore, stringent safety measures are mandated.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the solid compound or its solutions.

  • Engineering Controls: Handle the solid powder exclusively within a certified chemical fume hood to prevent inhalation of fine particulates.

  • Storage: Store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture[15]. Stock solutions in DMSO should be aliquoted into cryovials and stored at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a highly concentrated stock solution, which serves as the foundation for creating subsequent working solutions.

3.1. Materials

  • This compound (MW: 221.04 g/mol )

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or ultrasonic bath

  • Calibrated micropipettes

3.2. Step-by-Step Methodology

  • Calculation: Determine the mass of the compound required. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 221.04 g/mol × 1000 mg/g = 2.21 mg

  • Weighing: In a chemical fume hood, carefully weigh 2.21 mg of this compound into a sterile microcentrifuge tube or appropriate vial.

    • Scientist's Note: For accuracy, it is often easier to weigh a larger mass (e.g., 22.1 mg) and dissolve it in a proportionally larger volume of solvent (e.g., 10 mL).

  • Dissolution: Add the calculated volume of 100% DMSO to the vial containing the compound. For 2.21 mg, add 1 mL of DMSO.

  • Aid Solubilization: Tightly cap the vial and vortex vigorously for 1-2 minutes. If dissolution is not complete, place the vial in an ultrasonic water bath for 5-10 minutes at room temperature. Gentle warming (up to 37°C) can be used as a final resort but should be done cautiously.

  • Visual Confirmation: Inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear and homogenous.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile cryovials. Store at -20°C or -80°C, protected from light.

    • Rationale: Aliquoting prevents contamination and degradation associated with repeated freeze-thaw cycles.

Protocol for Preparation of Aqueous Working Solutions

The most critical step in using a hydrophobic compound is its dilution into an aqueous environment without causing precipitation. This "shock precipitation" can lead to inaccurate concentrations and artifactual experimental results.

4.1. Materials

  • Prepared high-concentration stock solution (e.g., 10 mM in DMSO)

  • Sterile aqueous medium (e.g., PBS, cell culture medium, assay buffer)

  • Sterile conical tubes or flasks

  • Vortex mixer or magnetic stirrer

4.2. Step-by-Step Methodology

  • Pre-warm Medium: Gently warm the required volume of the aqueous medium to your experimental temperature (e.g., 37°C for cell culture).

    • Rationale: Solubility is often temperature-dependent. Diluting into a pre-warmed medium can help maintain the compound in solution[2].

  • Calculate Dilution: Determine the volume of stock solution needed. To prepare 10 mL of a 10 µM working solution from a 10 mM stock:

    • M₁V₁ = M₂V₂

    • (10,000 µM)(V₁) = (10 µM)(10 mL)

    • V₁ = (10 µM × 10 mL) / 10,000 µM = 0.01 mL or 10 µL

  • Control Solvent Concentration: Verify that the final concentration of the organic solvent is non-toxic to your experimental system.

    • Final DMSO % = (Volume of Stock / Total Volume) × 100

    • Final DMSO % = (10 µL / 10,000 µL) × 100 = 0.1%

    • Scientist's Note: For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts. Always run a vehicle control (medium + 0.1% DMSO) in your experiments.

  • Perform Dilution: While vigorously vortexing or rapidly stirring the pre-warmed aqueous medium, add the calculated volume of the stock solution (10 µL) drop-by-drop or in a slow, steady stream.

    • Critical Rationale: This technique, known as serial dilution with high energy mixing, rapidly disperses the DMSO-solubilized compound into the aqueous phase, preventing the formation of localized high concentrations that lead to precipitation. Never add the aqueous medium to the concentrated stock.

  • Final Steps: Use the freshly prepared working solution immediately for your experiment.

    • Stability Note: Hydrazide-containing compounds can be susceptible to hydrolysis in aqueous solutions. Stability generally increases as the pH approaches neutrality[16][17]. To ensure consistent and reproducible results, always prepare aqueous working solutions immediately before use.

Workflow Visualization

The following diagram outlines the complete process from solid compound to the final, experiment-ready working solution.

G cluster_0 Part 1: Stock Solution Preparation (in Fume Hood) cluster_1 Part 2: Working Solution Preparation (Sterile Conditions) Solid Solid Compound This compound Weigh 1. Weigh Compound (e.g., 2.21 mg) Solid->Weigh Solvent 2. Add 100% DMSO (e.g., 1 mL) Weigh->Solvent Dissolve 3. Aid Dissolution (Vortex / Sonicate) Solvent->Dissolve Stock Result: 10 mM Stock Solution Dissolve->Stock Store 4. Aliquot & Store (-20°C / -80°C) Stock->Store Dilute 5. Add Stock to Vortexing Medium (e.g., 10 µL of 10 mM stock) Stock->Dilute Aqueous Pre-warmed Aqueous Medium (e.g., 10 mL Cell Culture Medium) Aqueous->Dilute Working Result: 10 µM Working Solution (Final DMSO = 0.1%) Dilute->Working Use 6. Use Immediately in Experiment Working->Use

Caption: Workflow for preparing this compound solutions.

Troubleshooting Guide

Table 3: Common Issues and Solutions

ProblemPotential CauseRecommended Solution
Solid compound does not fully dissolve in DMSO. Insufficient solvent volume. Insufficient energy input. Compound purity issues.Double-check calculations. Continue vortexing or sonication for a longer duration. Gentle warming (37°C) may be applied. If issues persist, the lot purity may be compromised.
A precipitate forms immediately upon dilution into aqueous medium. Improper dilution technique (shock precipitation). Final concentration exceeds aqueous solubility limit.Re-make the working solution, ensuring the stock is added slowly to a vigorously vortexing/stirring aqueous medium. If precipitation still occurs, the target concentration may be too high; consider lowering the final concentration.
Solution appears cloudy or hazy after dilution. Micro-precipitation not visible to the naked eye. Contamination in the buffer or medium.Centrifuge the working solution at high speed (e.g., >10,000 x g) for 5 minutes and use the supernatant. Ensure all aqueous components are sterile and free of particulates. Consider sterile filtering the stock solution through a 0.22 µm PTFE (Teflon) syringe filter before storage.
Inconsistent experimental results between batches. Degradation of stock solution due to multiple freeze-thaw cycles. Hydrolysis of the compound in the working solution.Always use single-use aliquots of the stock solution. Prepare aqueous working solutions fresh immediately before every single experiment. Do not store or reuse diluted aqueous solutions.

References

  • PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Bist, I., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances. Retrieved from [Link]

  • Ren, C.-G. (2009). 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Wang, X., et al. (2008). N′-(3,5-Dichloro-2-hydroxybenzylidene)-3-methoxybenzohydrazide methanol solvate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ren, C.-G. (2009). 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. ResearchGate. Retrieved from [Link]

  • Wang, L., et al. (2019). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules. Retrieved from [Link]

  • Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research. Retrieved from [Link]

  • Solubility of Things. (n.d.). 3,5-Dichloro-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Popiołek, Ł., et al. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. International Journal of Molecular Sciences. Retrieved from [Link]

  • Thabit, S. S. (2021). Solubility of drugs in ethanol and dmso. ResearchGate. Retrieved from [Link]

  • Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 3,5-Dichloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]

  • Acar, Ç., et al. (2022). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Omega. Retrieved from [Link]

  • Liu, J.-T., et al. (2008). N′-(3,5-Dichloro-2-hydroxybenzylidene)-4-nitrobenzohydrazide methanol solvate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Hydroxybenzohydrazide. Retrieved from [Link]

  • Carl ROTH. (n.d.). 3,5-Dichloro-4-hydroxybenzaldehyde. Retrieved from [Link]

Sources

Application Note: Utilizing 3,5-Dichloro-4-hydroxybenzohydrazide in High-Throughput Screening for Novel Urease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzohydrazide Scaffold in Drug Discovery

In the landscape of modern drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient lead generation.[1] The benzohydrazide moiety represents one such versatile scaffold. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The synthetic tractability of the hydrazide functional group allows for the creation of diverse chemical libraries, making it an attractive starting point for high-throughput screening (HTS) campaigns.[2]

This application note describes a hypothetical high-throughput screening workflow utilizing 3,5-dichloro-4-hydroxybenzohydrazide as a core scaffold for the discovery of novel inhibitors against urease, a critical virulence factor in Helicobacter pylori and other pathogenic bacteria.[3] While this compound itself is a readily synthesizable compound[4], its true potential in an HTS context lies in its use as a foundational structure for a combinatorial library of hydrazone derivatives.

The Therapeutic Target: Urease

Urease (EC 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[3][5] This reaction is central to the pathogenesis of infections caused by H. pylori, the primary causative agent of peptic ulcers and a major risk factor for gastric cancer.[3] By producing ammonia, the bacterium neutralizes the acidic environment of the stomach, allowing it to colonize the gastric mucosa.[6] Therefore, the inhibition of urease activity is a validated therapeutic strategy to combat H. pylori infections.[7]

Mechanism of Urease Catalysis

The active site of urease contains a bi-nickel center. The catalytic mechanism involves the coordination of a urea molecule to one of the nickel ions, followed by a nucleophilic attack by a hydroxide ion bridged between the two nickel ions. This leads to the formation of a tetrahedral intermediate that subsequently decomposes to ammonia and carbamate. The carbamate then spontaneously hydrolyzes to produce another molecule of ammonia and carbon dioxide.[8] This enzymatic action results in a significant increase in the local pH.[3]

urease_mechanism cluster_0 Urease Catalytic Cycle cluster_1 Overall Reaction E_Ni Urease-Ni(II)₂ Active Site E_Urea Urease-Urea Complex E_Ni->E_Urea Urea Binding Intermediate Tetrahedral Intermediate E_Urea->Intermediate Nucleophilic Attack by Bridging OH⁻ E_Carbamate Carbamate-Bound Urease Intermediate->E_Carbamate Release of NH₃ E_Carbamate->E_Ni Carbamate Hydrolysis (Release of NH₃ + CO₂) Urea_H2O Urea + H₂O Products 2NH₃ + CO₂ Urea_H2O->Products Urease hts_workflow start Start: Compound Library (in 384-well plates) dispense Dispense Test Compounds, Positive & Negative Controls into Assay Plate start->dispense add_enzyme Add Urease Enzyme Solution (e.g., Jack Bean Urease) dispense->add_enzyme pre_incubate Pre-incubation (Allows compound-enzyme binding) add_enzyme->pre_incubate add_substrate Initiate Reaction: Add Urea Substrate Solution pre_incubate->add_substrate incubate_reaction Enzymatic Reaction Incubation (e.g., 15 min at 30°C) add_substrate->incubate_reaction add_reagents Stop Reaction & Develop Color: Add Ammonia Reagent 1 (Salicylate/Catalyst) & Ammonia Reagent 2 (Hypochlorite) incubate_reaction->add_reagents incubate_color Color Development Incubation add_reagents->incubate_color read_plate Read Absorbance at 670 nm (Microplate Reader) incubate_color->read_plate analyze Data Analysis: Calculate % Inhibition, Z-factor read_plate->analyze end End: Identify Hits analyze->end

Caption: High-throughput screening workflow for urease inhibitors.

Detailed Protocol: 96-Well Plate Format

A. Reagent Preparation
  • Assay Buffer: 0.1 M Potassium phosphate buffer, pH 7.6. [9]2. Enzyme Stock Solution: Prepare a 1 mg/mL stock of Jack Bean Urease in Assay Buffer. Store at -20°C.

  • Working Enzyme Solution: On the day of the assay, dilute the enzyme stock solution in Assay Buffer to a final concentration that yields a linear reaction rate for at least 20 minutes and results in a final absorbance within the linear range of the spectrophotometer. This concentration must be empirically determined during assay development. [10][11]4. Substrate Solution: 100 mM Urea in Assay Buffer. [12]5. Positive Control Inhibitor: 10 mM Thiourea in Assay Buffer. [12]6. Ammonia Reagent 1: Dissolve sodium salicylate and sodium nitroprusside in a buffered solution as per commercially available Berthelot reagent kits or established literature. [13]7. Ammonia Reagent 2: A buffered sodium hypochlorite solution. [13]8. Compound Plates: Prepare serial dilutions of the this compound derivative library in 100% DMSO.

B. Assay Procedure
  • Compound Dispensing: Add 1 µL of test compounds, positive control (Thiourea), or DMSO (for negative control wells) to the wells of a clear, flat-bottom 96-well plate.

  • Enzyme Addition: Add 50 µL of the Working Enzyme Solution to all wells except the "no enzyme" blank controls.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow for the binding of potential inhibitors to the enzyme.

  • Reaction Initiation: Add 25 µL of the Substrate Solution to all wells to start the enzymatic reaction.

  • Enzymatic Incubation: Incubate the plate at 30°C for 15 minutes. [12]The incubation time should be within the determined linear range of the reaction.

  • Color Development:

    • Add 50 µL of Ammonia Reagent 1 to all wells.

    • Add 50 µL of Ammonia Reagent 2 to all wells.

  • Color Incubation: Mix the plate and incubate at 37°C for 20 minutes, protected from light.

  • Absorbance Reading: Measure the absorbance at 670 nm using a microplate spectrophotometer.

C. Plate Layout and Controls
  • Negative Control (0% Inhibition): Wells containing enzyme, substrate, and DMSO. Defines the maximum signal.

  • Positive Control (100% Inhibition): Wells containing enzyme, substrate, and a saturating concentration of Thiourea. Defines the minimum signal.

  • Test Compound Wells: Wells containing enzyme, substrate, and a test compound.

  • Blank: Wells containing buffer, substrate, and DMSO, but no enzyme. Used for background subtraction.

Data Analysis and Hit Validation

  • Data Normalization: Subtract the average absorbance of the blank wells from all other wells.

  • Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (Abs_compound - Abs_positive_control) / (Abs_negative_control - Abs_positive_control))

  • Assay Quality Control: Calculate the Z'-factor for each plate to assess the robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. [14] Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Avg_neg_ctrl - Avg_pos_ctrl|

  • Hit Identification: Compounds exhibiting an inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits.

Hypothetical Screening Data
Compound IDStructure (Modification on Hydrazide)% Inhibition at 10 µMIC₅₀ (µM)
DCHB-001Unmodified (Parent Scaffold)8.2> 100
DCHB-H012-hydroxybenzylidene85.65.3
DCHB-H024-nitrobenzylidene92.12.1
DCHB-H033,4,5-trimethoxybenzylidene75.412.8
ThioureaN/A (Positive Control)99.518.5 [12]

This data is for illustrative purposes only.

Hit Validation

Primary hits from the HTS campaign must undergo a rigorous validation process to eliminate false positives and artifacts. [15]

  • Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.

  • Dose-Response Curves: Perform serial dilutions of the confirmed hits to determine their potency (IC₅₀ values).

  • Orthogonal Assays: Validate hits using a different assay method (e.g., a coupled-enzyme assay measuring NADH depletion) to rule out technology-specific interference. [9]4. Promiscuity and PAINS Filtering: Analyze the chemical structures of hits to flag Pan-Assay Interference Compounds (PAINS) and other known promiscuous inhibitors. [15]5. Mechanism of Inhibition Studies: Conduct enzyme kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive. [10]

Conclusion

The this compound scaffold provides a promising starting point for the development of novel urease inhibitors. The high-throughput screening protocol detailed in this application note offers a robust and validated method for screening compound libraries derived from this scaffold. By combining a well-characterized biological target with a synthetically versatile chemical core and a reliable HTS assay, researchers can efficiently identify and advance new lead compounds for the potential treatment of H. pylori and other urease-dependent infections.

References

  • Amtul, Z., et al. (2010). Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening. Journal of Chemical Information and Modeling. Available at: [Link]

  • Tarsia, C., et al. (2018). Targeting Helicobacter pylori urease activity and maturation: In-cell high-throughput approach for drug discovery. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

  • Biochemistry Den. (n.d.). Assay of Urease activity. Retrieved from [Link]

  • Makin, R., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry. Available at: [Link]

  • Inglese, J., et al. (2004). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Pérez-Pérez, G. I., et al. (2024). Unveiling Novel Urease Inhibitors for Helicobacter pylori: A Multi-Methodological Approach from Virtual Screening and ADME to Molecular Dynamics Simulations. MDPI. Available at: [Link]

  • NCI Staff. (2012). Basics of Enzymatic Assays for HTS. PubMed. Available at: [Link]

  • Microbe Notes. (2022). Urease Test- Principle, Media, Procedure, Result, Uses. Retrieved from [Link]

  • Zhang, J. H., et al. (2011). Assay Validation in High Throughput Screening – from Concept to Application. In High Throughput Screening in Drug Discovery. InTech. Available at: [Link]

  • Cui, L., et al. (2022). A quantitative, high-throughput urease activity assay for comparison and rapid screening of ureolytic bacteria. Environmental Research. Available at: [Link]

  • BioVision Inc. (2015). Urease Activity Assay Kit (Colorimetric). Retrieved from [Link]

  • Cui, L., et al. (2022). A quantitative, high-throughput urease activity assay for comparison and rapid screening of ureolytic bacteria. ResearchGate. Available at: [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]

  • Boutros, M., et al. (2013). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. Available at: [Link]

  • Zhang, J. H. (2015). Assay Validation in High Throughput Screening – from Concept to Application. ResearchGate. Available at: [Link]

  • Gopalakrishnan, V., et al. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Bioinformatics. Available at: [Link]

  • Follmer, C. (2018). Ureases: Historical aspects, catalytic, and non-catalytic properties – A review. Journal of Advanced Research. Available at: [Link]

  • Wikipedia. (n.d.). Urease. Retrieved from [Link]

  • Science.gov. (n.d.). urease enzyme activity: Topics. Retrieved from [Link]

  • Pflock, M., et al. (2006). Acid-Induced Activation of the Urease Promoters Is Mediated Directly by the ArsRS Two-Component System of Helicobacter pylori. Journal of Bacteriology. Available at: [Link]

  • M-CSA. (n.d.). Urease. Retrieved from [Link]

  • Ren, C.-G. (2009). 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Kurşun Aktar, B. S., et al. (2022). Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, theirbiological activities, and molecular modeling studies. Turkish Journal of Chemistry. Available at: [Link]

  • Silva, A. M., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. Available at: [Link]

  • Ling, Y., et al. (2008). N′-(3,5-Dichloro-2-hydroxybenzylidene)-3-methoxybenzohydrazide methanol solvate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

Sources

Application of 3,5-Dichloro-4-hydroxybenzohydrazide in Enzyme Kinetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Introduction

The study of enzyme inhibitors is a cornerstone of biochemical research and pharmaceutical development. Inhibitors are critical tools for elucidating enzyme mechanisms, validating drug targets, and serving as lead compounds in drug discovery pipelines. Benzohydrazide derivatives have emerged as a versatile scaffold in medicinal chemistry, with various analogs demonstrating inhibitory activity against a range of enzymes, including kinases, cholinesterases, and metalloenzymes.[1][2][3] This document provides a detailed guide to the application of a specific analog, 3,5-Dichloro-4-hydroxybenzohydrazide , in the field of enzyme kinetics.

While this particular molecule is not yet extensively characterized in the public literature, its structural features—a hydroxylated and halogenated benzene ring coupled with a reactive hydrazide moiety—suggest a strong potential for interaction with enzyme active sites. This guide will present a scientifically grounded, hypothetical application of this compound as an inhibitor of human Carbonic Anhydrase (hCA), a well-studied zinc metalloenzyme and an important therapeutic target.[1] We will explore its plausible mechanism of action, provide detailed protocols for its kinetic characterization, and offer insights into the interpretation of results.

Plausible Mechanism of Action: Competitive Inhibition of Carbonic Anhydrase

Carbonic anhydrases are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. The active site of most hCA isoforms contains a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule. This zinc-bound water is crucial for catalysis.

We propose that this compound acts as a competitive inhibitor of human Carbonic Anhydrase. The rationale for this hypothesis is twofold:

  • Coordination with the Active Site Zinc: The hydrazide group (-CONHNH₂) is a known zinc-binding group. It can displace the catalytic water molecule and coordinate directly with the Zn²⁺ ion in the enzyme's active site.[1]

  • Hydrophobic and Hydrogen Bonding Interactions: The 3,5-dichloro-4-hydroxyphenyl ring can form favorable interactions with the hydrophobic and hydrophilic residues that line the active site cavity. The chlorine atoms can enhance binding affinity in hydrophobic pockets, while the hydroxyl group can act as a hydrogen bond donor or acceptor.

This binding mode physically occludes the active site, preventing the substrate (CO₂) from accessing the catalytic zinc ion, which is the hallmark of competitive inhibition.[4]

G cluster_0 hCA Active Site cluster_1 Inhibitor Binding His1 His Zn Zn²⁺ His1->Zn His2 His His2->Zn His3 His His3->Zn H2O H₂O H2O->Zn Catalytic Water Inhibitor_N Hydrazide N Inhibitor This compound Inhibitor->Inhibitor_N displaces H₂O Inhibitor_N->Zn Inhibitor_O Carbonyl O Inhibitor_O->Zn coordinates

Caption: Proposed binding of the inhibitor to the hCA active site.

Quantitative Data Summary: Inhibitory Potency and Selectivity

To characterize an inhibitor, it is essential to determine its potency (IC₅₀) and inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of inhibitor required to reduce enzyme activity by 50%, while the Kᵢ is a more fundamental measure of binding affinity. Below is a table of representative, hypothetical data for this compound against two prominent human carbonic anhydrase isoforms, hCA I and hCA II.

Compound NameEnzyme TargetIC₅₀ (µM)Kᵢ (µM)Inhibition Type
This compoundhCA I (human)8.54.2Competitive
This compoundhCA II (human)0.750.38Competitive
Acetazolamide (Control)hCA I (human)1.00.5Competitive
Acetazolamide (Control)hCA II (human)0.0120.006Competitive

Note: These are hypothetical values for illustrative purposes. Acetazolamide is a known potent hCA inhibitor and is included for comparison.

This hypothetical data suggests that the compound is a potent inhibitor of hCA II and exhibits selectivity over the hCA I isoform, a desirable characteristic for targeted drug development.

Experimental Protocols

The following protocols provide a framework for determining the inhibitory effects of this compound on carbonic anhydrase activity. The esterase activity of hCA using p-nitrophenyl acetate (pNPA) as a substrate provides a convenient spectrophotometric assay.[1]

Protocol 1: Determination of IC₅₀ Value

This protocol is designed to determine the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity under specific assay conditions.[5][6]

1. Materials and Reagents

  • Purified human Carbonic Anhydrase I or II (hCA I or hCA II)

  • This compound

  • p-Nitrophenyl acetate (pNPA) - Substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate spectrophotometer

2. Preparation of Solutions

  • Enzyme Stock Solution: Prepare a 1 mg/mL stock of hCA in buffer. Dilute to the final working concentration (e.g., 2 µg/mL) in buffer just before use.

  • Substrate Solution: Prepare a 10 mM stock of pNPA in acetonitrile. Dilute to a working concentration of 1 mM in buffer. Note: The final substrate concentration in the assay should be approximately equal to its Michaelis constant (Kₘ) for the enzyme.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the inhibitor stock solution in buffer to create a range of concentrations (e.g., 100 µM to 0.01 µM). Ensure the final DMSO concentration in all wells remains constant and low (<1%).

3. Assay Procedure

  • Plate Setup: Add 20 µL of the appropriate inhibitor dilution to the "Test" wells. Add 20 µL of buffer with the same DMSO concentration to the "Control" (100% activity) wells. Add 20 µL of buffer to "Blank" wells.

  • Add Enzyme: Add 160 µL of the enzyme working solution to the "Test" and "Control" wells. Add 160 µL of buffer to the "Blank" wells.

  • Pre-incubation: Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of the substrate (pNPA) solution to all wells to start the reaction. The total volume should be 200 µL.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 5-10 minutes. The product, p-nitrophenol, is yellow and absorbs at this wavelength.

4. Data Analysis

  • Calculate Reaction Velocity: Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition:

    • Corrected V₀ (Control) = V₀ (Control) - V₀ (Blank)

    • Corrected V₀ (Test) = V₀ (Test) - V₀ (Blank)

    • % Inhibition = [1 - (Corrected V₀ (Test) / Corrected V₀ (Control))] x 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G start Start prep_solutions Prepare Reagents: - Enzyme - Substrate (pNPA) - Inhibitor Dilutions start->prep_solutions plate_setup Plate Setup (96-well): - Add Inhibitor (Test) - Add Buffer (Control/Blank) prep_solutions->plate_setup add_enzyme Add Enzyme Solution to Test & Control Wells plate_setup->add_enzyme pre_incubate Pre-incubate Plate (15 min, RT) add_enzyme->pre_incubate add_substrate Initiate Reaction: Add Substrate (pNPA) to all wells pre_incubate->add_substrate measure Measure Absorbance at 400 nm (Kinetic Mode) add_substrate->measure analyze Data Analysis: - Calculate Slopes (V₀) - Calculate % Inhibition - Plot Dose-Response Curve measure->analyze end Determine IC₅₀ analyze->end

Caption: General workflow for determining the IC₅₀ of an enzyme inhibitor.

Protocol 2: Determination of Inhibition Type and Kᵢ Value

This protocol determines the mechanism of inhibition (e.g., competitive, non-competitive) and calculates the inhibition constant (Kᵢ).[7][8]

1. Assay Principle The assay is run at several fixed concentrations of the inhibitor while varying the concentration of the substrate. The resulting kinetic data is plotted using a double-reciprocal plot (Lineweaver-Burk) to visualize the inhibition type.

2. Procedure

  • Follow the general assay procedure from Protocol 1.

  • Create a matrix of conditions in your 96-well plate. You will have multiple sets of reactions. Each set will have a fixed inhibitor concentration (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ).

  • Within each set, vary the concentration of the substrate, pNPA (e.g., from 0.2x Kₘ to 5x Kₘ).

  • Measure the initial velocity (V₀) for every combination of inhibitor and substrate concentration.

3. Data Analysis

  • For each inhibitor concentration, plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values.

  • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.

    • Competitive Inhibition: The lines will intersect on the y-axis (Vₘₐₓ is unchanged).[4]

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Kₘ is unchanged).[4]

    • Uncompetitive Inhibition: The lines will be parallel.

  • Calculate Kᵢ: For competitive inhibition, the Kᵢ can be calculated from the change in the apparent Kₘ using the following equation:

    • Kₘ,app = Kₘ (1 + [I]/Kᵢ)

    • Where Kₘ,app is the apparent Kₘ at inhibitor concentration [I], and Kₘ is the Michaelis constant in the absence of the inhibitor.

Conclusion

This compound represents a promising chemical scaffold for the development of enzyme inhibitors. Based on its structure and the known activities of related compounds, it is a plausible candidate for the competitive inhibition of metalloenzymes like carbonic anhydrase. The protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the kinetic properties of this and other novel compounds. By determining key parameters such as IC₅₀ and Kᵢ, and elucidating the mechanism of action, scientists can effectively advance the characterization of new chemical entities for both basic research and therapeutic applications.

References

  • BenchChem. (2025). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
  • Turella, P., & Scipioni, L. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Available at: [Link]

  • Tan, Y. F., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University Library. Available at: [Link]

  • Guler, O. O., et al. (2021). In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes. PubMed. Available at: [Link]

  • Wang, S., et al. (2017). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 22(10), 1731. Available at: [Link]

  • Kos, J., et al. (2019). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 24(19), 3581. Available at: [Link]

  • Goksen, S., et al. (2021). Synthesis of carbazole-based acetyl benzohydrazides targeting urease enzyme inhibition. Records of Natural Products, 15(6). Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
  • BioNinja. Enzyme Inhibition. Available at: [Link]

  • Lorsch, J. R. (2014). Practical steady-state enzyme kinetics. Methods in Enzymology, 536, 3–15. Available at: [Link]

  • Khan Academy. Basics of enzyme kinetics graphs. Available at: [Link]

Sources

synthesis of 3,5-Dichloro-4-hydroxybenzohydrazide derivatives for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis and application of 3,5-dichloro-4-hydroxybenzohydrazide derivatives, this document serves as a comprehensive resource for researchers in drug discovery. It details the synthetic pathways, explains the rationale behind experimental designs, and provides validated protocols for creating a diverse library of compounds for biological screening.

Introduction: The Therapeutic Potential of Benzohydrazide Scaffolds

Benzohydrazide derivatives are a significant class of compounds in medicinal chemistry, recognized for their wide array of pharmacological activities.[1][2] The core structure, featuring a hydrazide group (-CONHNH₂), is a versatile scaffold found in established drugs like the anti-tubercular agent isoniazid and the antidepressant nialamide.[3] The reactivity of the terminal amine allows for the straightforward synthesis of hydrazones (a type of Schiff base) through condensation with various aldehydes and ketones.[1][4] This modularity enables the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery.

The specific focus on the 3,5-dichloro-4-hydroxybenzoyl moiety is driven by the unique properties conferred by its substituents. The hydroxyl group can act as a crucial hydrogen bond donor/acceptor, interacting with biological targets. The electron-withdrawing chloro groups enhance the lipophilicity and can influence the electronic properties of the entire molecule, often leading to enhanced biological potency.[5][6] Derivatives of this scaffold have demonstrated promising antimicrobial (antibacterial and antifungal), anticancer, and antioxidant activities, making them attractive leads for further development.[1][7][8][9][10]

This guide provides a detailed protocol for the synthesis of the parent this compound and its subsequent conversion into a library of hydrazone derivatives.

Synthesis Workflow Overview

The overall synthetic strategy is a two-step process. The first step involves the synthesis of the core hydrazide from its corresponding methyl ester. The second step is the condensation of this hydrazide with a variety of aldehydes to generate the final hydrazone derivatives.

Synthesis_Workflow cluster_0 Part 1: Core Hydrazide Synthesis cluster_1 Part 2: Derivative Synthesis cluster_2 Part 3: Evaluation A Methyl 3,5-dichloro-4-hydroxybenzoate B This compound A->B Hydrazine Hydrate (NH₂NH₂·H₂O) Methanol, Reflux D Hydrazone Derivative B->D Condensation Ethanol, Acid Catalyst C Aldehyde or Ketone (R-CHO / R-CO-R') C->D E Purification & Characterization (FTIR, NMR, MS) D->E F Biological Screening (Antimicrobial, Anticancer assays) E->F

Caption: General workflow for synthesis and evaluation.

Part 1: Synthesis of this compound

The most direct and efficient method for preparing the core hydrazide is the hydrazinolysis of the corresponding methyl ester, methyl 3,5-dichloro-4-hydroxybenzoate.[11][12] This nucleophilic acyl substitution reaction involves the attack of the highly nucleophilic hydrazine on the electrophilic carbonyl carbon of the ester. The methoxy group (-OCH₃) is subsequently eliminated as methanol, yielding the more stable hydrazide product. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating under reflux.[11]

Protocol 1: Synthesis of this compound

Materials:

  • Methyl 3,5-dichloro-4-hydroxybenzoate

  • Hydrazine monohydrate (NH₂NH₂·H₂O)

  • Methanol (MeOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 3,5-dichloro-4-hydroxybenzoate (1.0 eq) in methanol (approx. 7-10 mL per gram of ester).[11]

  • Addition of Hydrazine: To this solution, add an excess of hydrazine monohydrate (approx. 10 eq). The large excess ensures the reaction proceeds to completion.[11]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux with stirring for 3-4 hours. A large amount of white solid is expected to form as the product precipitates out of the solution.[11]

  • Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC), checking for the disappearance of the starting ester spot.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: Remove the solvent and excess hydrazine monohydrate under reduced pressure using a rotary evaporator.[11]

  • Purification: The resulting white solid is often obtained in quantitative yield and is typically pure enough for the next step without further purification.[11] The purity can be confirmed by ¹H NMR and Mass Spectrometry.

Expected Characterization Data:

  • ¹H NMR (DMSO-d₆): δ 7.61 (s, 2H, Ar-H), 6.50 (brs, 4H, -OH, -NH, -NH₂).[11]

  • ¹³C NMR (DMSO-d₆): δ 165.52, 162.78, 126.76, 122.83, 112.91.[11]

  • MS (m/z): 221.0 [M+H]⁺.[11]

Part 2: Synthesis of Hydrazone Derivatives

Hydrazones are synthesized via a condensation reaction between the newly formed this compound and an aldehyde or ketone.[1] This reaction typically occurs under mild acidic catalysis. The acid protonates the carbonyl oxygen of the aldehyde/ketone, increasing its electrophilicity and facilitating the nucleophilic attack by the terminal -NH₂ group of the hydrazide. A subsequent dehydration step yields the stable C=N double bond of the hydrazone.[4][13]

Varying the aldehyde or ketone reactant is the key to creating a chemical library. Aromatic aldehydes containing different substituents (e.g., hydroxyl, methoxy, nitro, halo groups) at various positions can be used to probe the electronic and steric requirements of the target biological receptor.[10][14]

Protocol 2: General Procedure for Hydrazone Synthesis

Materials:

  • This compound (from Protocol 1)

  • Various aromatic or aliphatic aldehydes (1.0 - 1.1 eq)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask. Gentle heating may be required.[14][15]

  • Addition of Aldehyde: Add the selected aldehyde (1.0 eq) to the solution.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.[13]

  • Reaction: Heat the mixture to reflux and maintain for 30 minutes to 4 hours.[15] The reaction time can vary depending on the reactivity of the aldehyde.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to induce precipitation of the product.[14]

  • Purification: Collect the solid product by filtration, wash with cold ethanol or water, and dry.[16] If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Mechanism of Action & Rationale in Drug Discovery

The hydrazone moiety (-C(=O)NHN=C<) is a key pharmacophore. The presence of the azomethine group (-N=CH-) is crucial for biological activity.[17] These compounds can act as chelating agents, binding to metal ions essential for the function of microbial enzymes. Furthermore, the combination of a lipophilic aromatic ring and hydrogen bonding donor/acceptor groups (N-H, C=O, O-H) allows these molecules to interact with various biological targets.

For antimicrobial applications, hydrazones may inhibit enzymes crucial for bacterial or fungal survival.[1] In cancer therapy, they may induce apoptosis or interfere with cell cycle progression. The 3,5-dichloro substitution pattern is particularly interesting, as it is found in other biologically active molecules, including potent thyroid hormone receptor β agonists.[18]

Mechanism_of_Action cluster_0 Proposed Antimicrobial Mechanism Molecule Hydrazone Derivative Pharmacophore: - Azomethine (-N=CH-) - H-bond donors/acceptors - Lipophilic rings Enzyme Bacterial/Fungal Enzyme Active Site (e.g., containing metal cofactor) Molecule:f0->Enzyme:f1 Binding / Chelation Inhibition Inhibition of Enzyme Function Enzyme->Inhibition CellDeath Bacterial/Fungal Cell Death Inhibition->CellDeath

Caption: Proposed mechanism for antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the aldehyde component allows for the elucidation of SAR, guiding the design of more potent and selective compounds. The following table summarizes key findings from related benzohydrazide and N-acylhydrazone studies.

Modification on Aldehyde MoietyGeneral Effect on Biological ActivityRationaleReferences
Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -F) Often enhances antimicrobial and anticancer activity.Increases the electrophilicity of the azomethine carbon and can participate in halogen bonding or other specific interactions with the target protein.[5][6][8][19]
Electron-Donating Groups (e.g., -OH, -OCH₃, -N(CH₃)₂) Variable effects; can enhance or decrease activity depending on the target. Hydroxyl groups are often crucial.Can act as hydrogen bond donors/acceptors. A hydroxyl group at the ortho position can form an intramolecular hydrogen bond, influencing conformation and binding.[5][8]
Bulky/Steric Groups (e.g., -C(CH₃)₃) Can increase selectivity or hinder binding, depending on the size of the target's active site.Large groups can provide better van der Waals contacts in a complementary binding pocket or cause steric clashes in a smaller one.[14]
Heterocyclic Rings (e.g., Thiophene, Pyridine) Often leads to potent compounds.Heterocycles can introduce additional hydrogen bonding sites, alter electronic properties, and improve pharmacokinetic profiles.[5][10]

Protocols for Characterization and Biological Evaluation

Protocol 3: Physicochemical Characterization
  • Infrared (IR) Spectroscopy: Confirm the presence of key functional groups. Look for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1640-1680 cm⁻¹), and C=N stretching (around 1500-1600 cm⁻¹).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirm the overall structure. Key signals include the N-H proton (often a singlet downfield, >11 ppm), the azomethine proton (-CH=N, singlet between 8-9 ppm), and aromatic protons in their expected regions.[1]

    • ¹³C NMR: Confirm the carbon skeleton. Look for the carbonyl carbon (C=O, ~160-165 ppm) and the azomethine carbon (C=N, ~140-150 ppm).[1]

  • Mass Spectrometry (MS): Determine the molecular weight of the compound and confirm its elemental composition. Look for the molecular ion peak [M]⁺ or [M+H]⁺.[1]

Protocol 4: In Vitro Antimicrobial Screening (MIC Assay)
  • Preparation: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO).

  • Microdilution: Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.[1][10]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[1]

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8] Standard antibiotics (e.g., ciprofloxacin, fluconazole) should be used as positive controls.[6]

Conclusion

The this compound scaffold provides a robust and versatile platform for the development of novel therapeutic agents. The synthetic protocols outlined herein are straightforward, high-yielding, and amenable to the creation of large, diverse libraries of hydrazone derivatives. By systematically varying the aldehyde component and evaluating the resulting compounds in biological assays, researchers can effectively explore the structure-activity landscape to identify lead candidates with potent antimicrobial or anticancer properties for further preclinical development.

References

  • This compound synthesis - ChemicalBook. (URL: )
  • Synthesis, Structure-Activity Relationship Studies Using Density Functional Theory and in silico Molecular Docking on Substituted Benzohydrazide Derivatives | Request PDF - ResearchG
  • Synthesis of 3,5-dichloro-4-hydroxy-N-(2-hydroxyethyl)benzamide - PrepChem.com. (URL: )
  • Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Deriv
  • 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide - NIH. (URL: )
  • Synthesis, biological evaluation, and molecular docking of benzhydrazide deriv
  • Scheme 1. Synthesis of benzohydrazide derivatives (4a-e).
  • 3,5-Dichloro-4-hydroxybenzamide|CAS 3337-60-8 - Benchchem. (URL: )
  • Structure-Activity Relationship of Pivalylbenzhydrazine Analogs: A Comparative Guide Based on Structurally Rel
  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC - NIH. (URL: )
  • Hydrazone synthesis - Organic Chemistry Portal. (URL: )
  • Antimicrobial Activity of Some Steroidal Hydrazones - PMC - NIH. (URL: )
  • Antimicrobial activities of hydrazones with 2,4-dichloro moiety. (URL: )
  • Synthesis and Spectroscopic Studies of Dichloro p- Nitrophenyl Hydrazones - Discovery Scientific Society. (URL: )
  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - MDPI. (URL: )
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - Semantic Scholar. (URL: )
  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics - MDPI. (URL: )
  • Product Class 17: Hydrazones. (URL: )
  • General pathway for the synthesis of hydrazones 3 − 12.
  • Synthesis, characterization and biological applications of substituted benzohydrazide deriv
  • (PDF) 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)
  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. (URL: )
  • Dichloroacetyl Amides of 3,5-Bis(benzylidene)-4-piperidones Displaying Greater Toxicity to Neoplasms than to Non-Malignant Cells - MDPI. (URL: )
  • Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][7][11]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed. (URL: )

  • 3,5-Dichloro-4-hydroxybenzaldehyde | 2314-36-5 | FD70957 - Biosynth. (URL: )
  • Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Deriv
  • US4072707A - Preparation of 3,5-dialkyl-4-hydroxybenzoic acid - Google P

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 3,5-Dichloro-4-hydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-Dichloro-4-hydroxybenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having difficulty achieving my target concentration of this compound in DMSO. What are the fundamental first steps?

A1: This is a common initial hurdle. Success begins with understanding the compound's nature and ensuring optimal solvent conditions.

This compound is a complex organic molecule. Its solubility is governed by a balance of its relatively hydrophobic dichlorinated benzene ring and the polar, hydrogen-bonding capable hydroxyl (-OH) and hydrazide (-NHNH2) groups. DMSO is an excellent choice as a starting solvent due to its status as a powerful, polar aprotic "super solvent," capable of dissolving a wide range of polar and nonpolar compounds.[1][2]

Underlying Principle: Why DMSO? DMSO's high polarity and ability to act as both a hydrogen bond acceptor and its large dipole moment disrupt the intermolecular forces (like hydrogen bonds and pi-stacking) in the solid crystal lattice of the compound, allowing it to be solvated.

Initial Dissolution Protocol:

  • Ensure Solvent Quality: Start with anhydrous (water-free) DMSO. Water can significantly impact the solubility of certain compounds and may compromise the long-term stability of your stock solution.[3]

  • Accurate Weighing: Precisely weigh the desired amount of this compound powder.

  • Stepwise Solvent Addition: Add a portion (e.g., 50-70%) of the final required volume of DMSO to the solid.

  • Mechanical Agitation: Vortex or sonicate the mixture. Sonication provides localized energy that can effectively break apart solute aggregates, facilitating dissolution.

  • Gentle Heating: If the compound remains insoluble, warm the solution gently. The solubility of most organic solids increases with temperature.[4][5] Use a water bath set to 30-40°C. Caution: Do not boil DMSO (B.P. 189°C) as it can decompose, potentially explosively, especially in the presence of acids or bases.[6]

  • Final Volume Adjustment: Once the solid is fully dissolved, add the remaining DMSO to reach the final target concentration and vortex to ensure homogeneity.

If these steps are insufficient, proceed to the advanced techniques in Q2.

Q2: The initial dissolution protocol didn't work. How can I chemically modify the solvent environment to increase solubility?

A2: When physical methods are insufficient, we can leverage the chemical properties of the molecule, specifically its ionizable functional groups.

Your compound has two key ionizable sites: the phenolic hydroxyl group (-OH) and the hydrazide group (-NHNH2). The solubility of compounds with such groups is often highly pH-dependent.[7][8]

Underlying Principle: Ionization Increases Solubility

  • Phenolic Hydroxyl (Acidic): The hydroxyl group on the benzene ring is weakly acidic. In the presence of a base, it can be deprotonated to form a phenoxide anion (-O⁻).

  • Hydrazide (Basic): The terminal amino group of the hydrazide is weakly basic and can be protonated in the presence of an acid to form a hydrazinium cation (-NHNH3⁺).

The charged, ionized form of a molecule is generally much more soluble in a polar solvent like DMSO than its neutral counterpart. By making the DMSO solution slightly basic, we can deprotonate the phenolic hydroxyl, significantly enhancing solubility.

Protocol for Solubility Enhancement via pH Modification:

  • Prepare your suspension of this compound in DMSO as described in Q1.

  • Add a very small, sub-stoichiometric amount of a non-nucleophilic organic base. A 1% v/v stock solution of triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) in DMSO is a good starting point.

  • Add the base solution dropwise to your compound suspension while vortexing. Often, only a few microliters are needed. The compound should dissolve rapidly as the phenoxide is formed.

  • Validation: Always run a vehicle control in your downstream experiments containing the same final concentration of DMSO and the added base to ensure they do not interfere with your assay.

Modification Target Functional Group Mechanism Expected Outcome
Add Base (e.g., TEA) Phenolic Hydroxyl (-OH)Deprotonation to form a soluble phenoxide anion.High probability of increasing solubility.
Add Acid (e.g., HCl) Hydrazide (-NHNH2)Protonation to form a soluble hydrazinium cation.Lower probability of success; may cause instability.
Q3: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium or buffer. What is happening?

A3: You are observing a classic case of "solvent-shifting" or "crashing out." This occurs because the compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the final aqueous environment.[7] When the DMSO stock is diluted, the concentration of the powerful organic solvent drops dramatically, and the surrounding water molecules cannot keep the hydrophobic compound in solution, leading to precipitation.

Troubleshooting Workflow for Aqueous Precipitation:

G start Compound precipitates in aqueous buffer? strategy1 Strategy 1: Modify Dilution Protocol start->strategy1 strategy2 Strategy 2: Modify Aqueous Buffer start->strategy2 strategy3 Strategy 3: Advanced Formulation start->strategy3 step1 Perform Stepwise Dilution: Add DMSO stock to a small volume of buffer first, mix vigorously, then add to final volume. strategy1->step1 step2 Lower Final Concentration: Is a lower concentration experimentally acceptable? strategy1->step2 step3 Adjust Buffer pH: Ensure final buffer pH is in a range that keeps the compound ionized and soluble. strategy2->step3 step4 Add a Co-solvent: Incorporate 5-10% of a water-miscible co-solvent (e.g., PEG-400, ethanol) into the final buffer. strategy2->step4 step5 Use Solubilizing Excipients: Formulate with cyclodextrins to encapsulate the compound and increase apparent solubility. strategy3->step5

Caption: Decision workflow for addressing compound precipitation upon aqueous dilution.

Detailed Protocols for Mitigation:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a serial dilution. First, dilute the DMSO stock 1:5 or 1:10 into a small aliquot of the buffer while vortexing vigorously. Then, add this intermediate dilution to the final volume. This gradual reduction in solvent strength can prevent abrupt precipitation.[7]

  • pH Adjustment of the Final Buffer: The pH of your final aqueous medium is critical.[8][9] Based on the logic in Q2, your compound is likely more soluble at a pH above the pKa of its phenolic hydroxyl group. Adjust the pH of your cell culture medium or buffer to be slightly alkaline (e.g., pH 7.5-8.0) if your experimental system can tolerate it. This will help maintain the compound in its soluble, ionized state.

  • Use of Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent into your final aqueous buffer can increase the solubility of hydrophobic compounds.[7][10]

Co-Solvent Typical Final Concentration Notes
Polyethylene Glycol 400 (PEG-400) 5 - 10% (v/v)Generally well-tolerated in cell-based assays.
Ethanol 1 - 5% (v/v)Check for compatibility with your specific experiment.
Propylene Glycol 5 - 10% (v/v)Common in pharmaceutical formulations.

Crucial Final Check: The final concentration of DMSO in your experiment should ideally be kept at or below 0.1% (v/v) to minimize solvent-induced artifacts or toxicity.[7][11] Always include a vehicle control with the same final concentration of DMSO and any other additives (base, co-solvents) in your experiment.[7]

Q4: How should I store my this compound stock solution in DMSO to ensure its long-term stability?

A4: Proper storage is critical to prevent compound degradation and ensure experimental reproducibility.

DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. The presence of water can facilitate the hydrolysis or degradation of dissolved compounds over time.[3] Furthermore, studies have shown that significant compound degradation can occur in DMSO even at room temperature over several months.[3]

Storage Recommendations for DMSO Stock Solutions:

Parameter Recommendation Rationale
Temperature -20°C or -80°CLow temperatures slow down chemical degradation reactions.
Aliquoting Store in small, single-use aliquots.Avoids repeated freeze-thaw cycles which can introduce moisture and degrade the compound.
Container Use vials with tight-fitting, inert caps (e.g., PTFE-lined).Prevents moisture ingress from the air and solvent evaporation.
Solvent Use high-purity, anhydrous DMSO.Minimizes water-catalyzed degradation pathways.

Workflow for Preparing and Storing Stable Stock Solutions:

G cluster_prep Preparation cluster_storage Storage cluster_use Usage dissolve Dissolve compound in anhydrous DMSO to final concentration. aliquot Dispense into small, single-use volumes in inert-capped vials. dissolve->aliquot flash_freeze Flash freeze aliquots (e.g., in dry ice/ethanol bath). aliquot->flash_freeze store Store at -20°C (short-term) or -80°C (long-term). flash_freeze->store thaw Thaw one aliquot quickly and use immediately. store->thaw discard Discard any unused portion of the thawed aliquot. thaw->discard

Caption: Best practice workflow for the preparation and storage of DMSO stock solutions.

By following these guidelines, you can be confident in the integrity and concentration of your this compound stock solution for the duration of your research project.

References

  • Holmstrup, M., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology. Available at: [Link]

  • Singh, R. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? ResearchGate. Available at: [Link]

  • Holmstrup, M., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications. Available at: [Link]

  • gChem Global. DMSO. gChem Global. Available at: [Link]

  • Sprenger, J., et al. (2021). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PubMed Central. Available at: [Link]

  • Request PDF. (2025). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. ResearchGate. Available at: [Link]

  • Kozik, V., et al. (2005). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]

  • ResearchGate. (n.d.). Temperature dependence of sulfur solubility in dimethyl sulfoxide and changes in concentration of supersaturated sulfur solutions at 25 °C. ResearchGate. Available at: [Link]

  • Solubility of Things. (n.d.). 3,5-Dichloro-4-hydroxybenzaldehyde. Solubility of Things. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. Available at: [Link]

  • Science.gov. (n.d.). ph-sensitive hydrazone bond: Topics. Science.gov. Available at: [Link]

  • PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzaldehyde. PubChem. Available at: [Link]

  • Woody, S. T., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • Desale, K., et al. (2013). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers. PMC. Available at: [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. JAPER. Available at: [Link]

  • Qiu, G. (2009). 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. Acta Crystallographica Section E. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). How Does pH Affect Solubility?. YouTube. Available at: [Link]

  • ResearchGate. (2014). What is the alpha effect in hydrazide and how does a solvent modulate the reactivity of hydrazide?. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. PubChem. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DMSO. Carl ROTH. Available at: [Link]

  • El-Saber Batiha, G., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Applied Sciences. Available at: [Link]

Sources

3,5-Dichloro-4-hydroxybenzohydrazide stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,5-Dichloro-4-hydroxybenzohydrazide

A Guide to Understanding and Mitigating Aqueous Stability Issues

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. We will address common stability challenges encountered in aqueous solutions, providing in-depth explanations, troubleshooting workflows, and validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in an aqueous solution?

The structure of this compound contains two key functional groups that are susceptible to degradation in aqueous environments: the hydrazide moiety and the substituted phenol ring. The primary stability concerns are:

  • Hydrolysis: The amide bond within the hydrazide group is prone to hydrolytic cleavage. This reaction is often the most significant degradation pathway in aqueous solutions and can be catalyzed by both acidic and basic conditions. The degradation results in the formation of 3,5-dichloro-4-hydroxybenzoic acid and hydrazine.

  • Oxidation: Both the hydrazide and the phenolic hydroxyl group can be susceptible to oxidation. This can be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light, and may result in colored degradation products.

  • Photodegradation: Aromatic hydrazides can be light-sensitive. Exposure to light, particularly in the UV spectrum, can induce cleavage of the N-N bond, leading to the formation of radical species and subsequent degradation products.[1][2]

Q2: How does the pH of the aqueous solution impact the stability of the compound?

The pH of the solution is a critical factor governing the stability of this compound.

  • Acidic Conditions (pH < 6): Acid catalysis significantly accelerates the rate of hydrolysis of the hydrazide bond.[3][4] The mechanism typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Neutral Conditions (pH ≈ 7): The compound generally exhibits its maximum stability in the near-neutral pH range. Studies on related hydrazide-based conjugates show that they are increasingly stable as the pH approaches neutrality.[5][6]

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis can also occur, proceeding through the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Therefore, maintaining a buffered, near-neutral pH is essential for minimizing hydrolytic degradation during experiments.

Q3: What are the likely degradation products I should monitor for in my analysis?

Based on the known degradation pathways, the primary products to monitor are:

  • 3,5-dichloro-4-hydroxybenzoic acid: The major product of hydrolysis.

  • Hydrazine: The other product of hydrolysis. Note that hydrazine is highly reactive and may be difficult to detect without specific derivatization methods.

  • Oxidative and Photolytic Products: These can be more complex and may include various aromatic amines or colored polymeric materials resulting from radical reactions.[1][2]

The workflow below illustrates the primary hydrolytic degradation pathway.

cluster_main Hydrolytic Degradation Pathway parent 3,5-Dichloro-4- hydroxybenzohydrazide water + H₂O conditions Acid or Base Catalysis product1 3,5-Dichloro-4- hydroxybenzoic acid water->product1 Hydrolysis product2 Hydrazine (H₂N-NH₂)

Caption: Primary hydrolytic degradation of the parent compound.

Troubleshooting Guide

Q4: My solution of this compound is showing a rapid loss of purity over a short time. What are the first steps to troubleshoot this?

A rapid loss of the active compound points to an unstable formulation. Follow this diagnostic workflow:

start Issue: Rapid Purity Loss check_ph 1. Measure Solution pH start->check_ph ph_ok pH is 6.5-7.5 check_ph->ph_ok Yes ph_bad pH is Acidic/Basic check_ph->ph_bad No check_light 2. Check Light Exposure ph_ok->check_light solution_ph Action: Use a buffered solvent (e.g., PBS pH 7.4) for all dilutions. ph_bad->solution_ph light_ok Protected from Light (Amber vials) check_light->light_ok Yes light_bad Exposed to Light (Clear vials) check_light->light_bad No check_temp 3. Check Temperature light_ok->check_temp solution_light Action: Store solutions in amber vials or wrap containers in foil. light_bad->solution_light temp_ok Stored at 2-8°C check_temp->temp_ok Yes temp_bad Stored at Room Temp or Higher check_temp->temp_bad No solution_temp Action: Prepare and store solutions at 2-8°C. Avoid freeze-thaw cycles. temp_bad->solution_temp

Caption: Troubleshooting workflow for rapid compound degradation.

Summary of Factors Influencing Stability:

FactorImpact on StabilityRecommended Mitigation Strategy
pH High instability in acidic (<6) and basic (>8) conditions.Use a buffered solution maintained at pH 6.5 - 7.5 (e.g., Phosphate-Buffered Saline).
Light Potential for N-N bond cleavage and photo-oxidation.[1][2]Prepare and store solutions in amber glass vials or protect clear vials from light with aluminum foil.
Temperature Increased temperature accelerates hydrolysis and oxidation rates.Store stock solutions and working solutions at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or -80°C, but validate stability after thawing.
Oxygen Can lead to oxidative degradation of the hydrazide and phenol groups.For sensitive, long-term experiments, consider de-gassing the solvent with nitrogen or argon before preparing the solution.
Q5: How can I prepare a stable stock solution and what analytical method should I use to monitor its stability over time?

Preparing a stable stock solution and having a reliable analytical method are crucial for reproducible experiments.

Protocol: Preparation and Stability Testing of a Stock Solution

This protocol provides a step-by-step guide for preparing a stock solution and assessing its stability using High-Performance Liquid Chromatography (HPLC).

Part 1: Stock Solution Preparation

  • Solvent Selection: Use a high-purity, HPLC-grade organic solvent for the initial concentrated stock (e.g., DMSO or Methanol). Aqueous buffers are not recommended for long-term storage of concentrated stocks.

  • Weighing: Accurately weigh the required amount of this compound powder in a clean, dry container.

  • Dissolution: Dissolve the powder in the chosen organic solvent to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution using gentle vortexing or sonication.

  • Storage: Store the stock solution in an amber glass vial with a PTFE-lined cap at -20°C or -80°C. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Part 2: Stability Monitoring by HPLC

This method allows for the quantification of the parent compound and the detection of its primary hydrolytic degradant, 3,5-dichloro-4-hydroxybenzoic acid.

Suggested HPLC Method Parameters:

ParameterRecommended Setting
Column C18 Reverse-Phase, 150 x 4.6 mm, 5 µm
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH 3.8B: Acetonitrile/Methanol (50:50, v/v)
Gradient Isocratic or a shallow gradient depending on separation needs. A good starting point is 65% A, 35% B.
Flow Rate 1.0 mL/min
Column Temp. Ambient or 30°C
Injection Vol. 10 - 20 µL
Detector UV-Vis Diode Array Detector (DAD)
Wavelength Monitor at 271 nm or perform a full scan to determine λmax.[7]

Stability Study Workflow:

  • Timepoint Zero (T=0):

    • Thaw one aliquot of your concentrated stock solution.

    • Dilute it to a working concentration (e.g., 100 µM) using your experimental aqueous buffer (e.g., PBS, pH 7.4).

    • Immediately inject this solution onto the HPLC system. This is your T=0 reference.

  • Incubation:

    • Store the remaining diluted solution under your intended experimental conditions (e.g., 37°C, protected from light).

  • Subsequent Timepoints (T=x):

    • At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), take a sample from the incubated solution and inject it onto the HPLC.

  • Data Analysis:

    • Calculate the peak area of the this compound peak at each time point.

    • Express the stability as a percentage of the initial peak area at T=0.

    • Monitor for the appearance and growth of new peaks, particularly the one corresponding to 3,5-dichloro-4-hydroxybenzoic acid.

This systematic approach will provide a clear stability profile of the compound under your specific experimental conditions, allowing you to define a window of use where the compound's integrity is assured.

References

  • Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. National Center for Biotechnology Information (PMC). (2011). Available at: [Link]

  • Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. ResearchGate. (2020). Available at: [Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. (2009). Available at: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. Raines Lab, University of Wisconsin-Madison. (2008). Available at: [Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. (2009). Available at: [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. National Center for Biotechnology Information (PMC). (2008). Available at: [Link]

  • Analytical methods – Knowledge and References. Taylor & Francis Online. (2022). Available at: [Link]

Sources

Technical Support Center: Crystallization of 3,5-Dichloro-4-hydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dichloro-4-hydroxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization and purification of this compound. As a key intermediate in various synthetic pathways, achieving high purity and a well-defined crystalline form is paramount. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to ensure the success of your experiments.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Question 1: I've followed the synthesis protocol, but no crystals are forming upon cooling. What's going wrong?

Answer:

This is a frequent issue, typically pointing to a problem with supersaturation—the driving force for crystallization.

  • Probable Cause 1: Excessive Solvent. The most common reason for crystallization failure is the use of too much solvent to dissolve the crude product. If the solution is not sufficiently concentrated (i.e., not supersaturated) upon cooling, the solute molecules will remain in solution.[1]

  • Probable Cause 2: Inappropriate Solvent Choice. The selected solvent may be too good at solvating the molecule, even at lower temperatures, preventing it from precipitating out.

Recommended Solutions:

  • Concentrate the Solution: Gently reheat the solution and allow a portion of the solvent to evaporate. This increases the solute concentration. You can periodically remove the flask from the heat, swirl, and allow it to cool to see if crystals begin to form. Repeat until nucleation is observed.[1]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of this compound, add a tiny speck to the cooled solution. This seed crystal will act as a template for further crystal growth.

  • Introduce an Anti-Solvent: If concentrating the solution is not ideal, you can try adding an "anti-solvent"—a solvent in which your compound is insoluble but which is miscible with your crystallization solvent. For example, if your compound is dissolved in ethanol, slowly add water dropwise until the solution becomes persistently cloudy, then warm slightly until it clears and allow it to cool slowly.

Question 2: Instead of crystals, my product has separated as an oily liquid. How do I fix this?

Answer:

This phenomenon, known as "oiling out," occurs when the solute comes out of solution above its melting point or as a supersaturated liquid.[1]

  • Probable Cause 1: High Impurity Level. Impurities can significantly depress the melting point of a compound, causing it to melt in the hot solvent and separate as a liquid upon cooling.[1]

  • Probable Cause 2: Rapid Cooling. Cooling the solution too quickly can cause the solute to crash out as a liquid before it has time to organize into a crystal lattice.

  • Probable Cause 3: Low Melting Point of the Compound. While the pure compound is a solid, significant impurities can create a low-melting eutectic mixture.

Recommended Solutions:

  • Re-dissolve and Cool Slowly: Reheat the mixture to dissolve the oil. Add a small amount of additional solvent to ensure the saturation point is not reached at too high a temperature. Then, insulate the flask (e.g., by wrapping it in glass wool or placing it in a warm water bath that cools slowly) to decrease the cooling rate.[1]

  • Change Solvent System: Use a solvent with a lower boiling point. This ensures that the solution is not heated to a temperature above the compound's melting point (or the melting point of the impure mixture).

  • Purify Before Crystallization: If impurities are suspected, consider a preliminary purification step, such as passing a solution of the crude material through a short plug of silica gel, before attempting crystallization.

Question 3: I managed to get crystals, but my final yield is very low (<50%). How can I improve it?

Answer:

A low yield suggests that a significant amount of your product remains dissolved in the mother liquor (the solvent remaining after filtration).[1]

  • Probable Cause 1: Using Too Much Solvent. As in Question 1, excessive solvent is a primary culprit. The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.

  • Probable Cause 2: Incomplete Crystallization. The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

  • Probable Cause 3: Premature Filtration. Filtering the crystals while the solution is still warm will leave a substantial amount of product behind.

Recommended Solutions:

  • Optimize Solvent Volume: In your next attempt, use less solvent. Add the hot solvent in small portions to the crude solid until it just dissolves.

  • Maximize Crystal Recovery:

    • Cool the flask in an ice bath for at least 15-30 minutes after it has reached room temperature to maximize precipitation.

    • Before discarding the mother liquor, test it for remaining product by placing a drop on a watch glass and allowing the solvent to evaporate. A significant solid residue indicates that more product can be recovered.[1]

  • Second Crop of Crystals: Concentrate the mother liquor by boiling off some of the solvent and cool it again. This will often yield a "second crop" of crystals, which can be combined with the first if purity is acceptable.

Question 4: The final crystalline product is discolored (e.g., yellow or brown). What causes this and how can I get a pure white solid?

Answer:

Discoloration is a clear sign of impurities. The synthesis of hydrazides can sometimes produce colored byproducts.

  • Probable Cause 1: Colored Impurities. The crude product may contain colored impurities from the starting materials or side reactions.

  • Probable Cause 2: Degradation. The compound may be degrading due to excessive heat or inappropriate pH during the workup or crystallization. Hydrazides and phenolic compounds can be susceptible to oxidation.[2]

Recommended Solutions:

  • Recrystallization: The most effective method is to perform a second crystallization (recrystallization). Dissolve the impure crystals in a minimal amount of fresh hot solvent and allow them to re-form slowly. The impurities will ideally remain in the mother liquor.

  • Use Activated Charcoal: If the discoloration is significant, you can use a small amount of activated charcoal. After dissolving the crude solid in the hot solvent, add a very small amount of charcoal (e.g., 1-2% of the solute weight), swirl for a few minutes, and then perform a hot filtration through celite or fluted filter paper to remove the charcoal and the adsorbed impurities. Caution: Using too much charcoal can also adsorb your product, reducing the yield.

  • Control pH: Ensure the pH of the solution is controlled. The phenolic hydroxyl group can be deprotonated under basic conditions, which may increase susceptibility to oxidation. A slightly acidic to neutral pH is often preferable.[2][3]

Frequently Asked Questions (FAQs)

  • Q1: What are the best solvents for crystallizing this compound?

    • Based on its structure (containing polar hydroxyl, amide, and amine functionalities, as well as a halogenated aromatic ring), polar protic solvents are excellent candidates. Methanol and ethanol are commonly used for aromatic hydrazides.[4][5][6] For recrystallization, a mixed solvent system like ethanol/water or acetone/hexane can also be effective. A solubility screen with small amounts of product in various solvents is always recommended.

  • Q2: How do I properly dry the final crystals?

    • After filtration, wash the crystals with a small amount of cold solvent to remove any residual mother liquor. Air-dry the crystals on the filter paper briefly before transferring them to a watch glass. For final drying, place them in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. Avoid excessive heat, which could cause decomposition. Hydrazides can be hygroscopic, so drying in a desiccator over a strong drying agent like P₂O₅ can also be effective.[7]

  • Q3: How can I confirm the purity of my crystallized product?

    • Purity should be assessed using a combination of analytical methods.[8]

      • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically cause melting point depression and broadening.

      • Chromatography (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) is a quantitative method to determine purity.[9] Thin-Layer Chromatography (TLC) is a quick qualitative check. A pure compound should ideally show a single spot.

      • Spectroscopy (NMR, MS): ¹H NMR spectroscopy can confirm the structure and identify any proton-containing impurities.[4] Mass Spectrometry (MS) confirms the molecular weight of the compound.[4]

Data Presentation

Table 1: Solubility Characteristics of this compound and Related Compounds

CompoundSolventSolubility ProfileSource
This compoundMethanolForms a solid precipitate during synthesis reflux, suggesting moderate to low solubility.[4]
Aromatic Hydrazides (General)EthanolOften used for recrystallization.[5]
3,5-Dichloro-4-hydroxybenzaldehyde (Precursor)Ethanol, DMSOGenerally soluble.[10]
3,5-Dichloro-4-hydroxybenzaldehyde (Precursor)WaterLimited solubility.[10]
Related Hydrazone DerivativeDimethylformamide (DMF)Soluble; used for recrystallization.[11]

Experimental Protocols

Protocol 1: Standard Recrystallization of this compound from Ethanol

  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: On a hot plate, bring a separate beaker of ethanol to a gentle boil. Add the hot ethanol to the flask containing the solid in small portions while stirring, until the solid just dissolves. Using the minimum amount of hot solvent is critical for good recovery.[1]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for 2-3 minutes.

  • (Optional) Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration. Place a piece of fluted filter paper in a stemless funnel resting on a clean, pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be placed in an insulated container.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small volume of ice-cold ethanol to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to air-dry on the filter for a few minutes before transferring them to a pre-weighed watch glass for final drying in a vacuum oven at 40-50°C.

Mandatory Visualization

G cluster_start Initial State cluster_process Troubleshooting Path cluster_solutions Solutions start Crude 3,5-Dichloro-4- hydroxybenzohydrazide Solution q1 Allow to Cool start->q1 check1 Do Crystals Form? q1->check1 oil_out Product 'Oils Out'? check1->oil_out Yes sol1 Concentrate Solution (Evaporate Solvent) Or Add Anti-Solvent check1->sol1 No low_yield Is Yield >80%? oil_out->low_yield No sol2 Re-heat, Add More Solvent, Cool Slowly oil_out->sol2 Yes discolored Are Crystals Pure White? low_yield->discolored Yes sol3 Cool Further in Ice Bath, Concentrate Mother Liquor low_yield->sol3 No sol4 Recrystallize, Use Activated Charcoal discolored->sol4 No end_node Pure Crystalline Product discolored->end_node Yes sol1->q1 sol2->q1 sol3->end_node sol4->end_node

Caption: A troubleshooting decision tree for common crystallization issues.

G cluster_prep Preparation cluster_purify Purification cluster_xtal Crystallization cluster_iso Isolation A 1. Place Crude Solid in Flask B 2. Dissolve in Minimum Amount of Hot Solvent A->B C 3. (Optional) Add Charcoal & Perform Hot Filtration B->C D 4. Cool Slowly to Room Temperature C->D E 5. Cool in Ice Bath D->E F 6. Collect via Vacuum Filtration E->F G 7. Wash with Cold Solvent F->G H 8. Dry Under Vacuum G->H I Pure Crystals H->I

Caption: Standard workflow for recrystallization.

References

  • Ren, C.-G. (2009). 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1503–o1504. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3,5-dichloro-4-hydroxy-N-(2-hydroxyethyl)benzamide. Retrieved from [Link]

  • Joseph, B., et al. (2011). Crystal structure of N′-[(E)-3,5-dichloro-2-hydroxybenzylidene]-4-nitrobenzohydrazide dimethylformamide monosolvate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. Available at: [Link]

  • Solubility of Things. (n.d.). 3,5-Dichloro-4-hydroxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation. Retrieved from [Link]

  • Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. Available at: [Link]

  • ResearchGate. (2009). 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. Retrieved from [Link]

  • Lee, J. H., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7590. Available at: [Link]

Sources

optimizing reaction conditions for 3,5-Dichloro-4-hydroxybenzohydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 3,5-Dichloro-4-hydroxybenzohydrazide. This document is designed for researchers, medicinal chemists, and process development professionals. It provides a comprehensive, field-tested protocol, robust troubleshooting advice, and answers to frequently asked questions to ensure a successful and optimized synthesis.

Introduction

This compound is a key chemical intermediate. Its structural motif, featuring a hydrazide functional group and a halogenated phenolic ring, makes it a valuable building block in the development of novel pharmaceutical agents and other specialized chemical compounds. Benzohydrazide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. Achieving a high-purity, high-yield synthesis is therefore critical for downstream applications.

This guide details the common two-step synthetic route, beginning with the esterification of 3,5-Dichloro-4-hydroxybenzoic acid, followed by hydrazinolysis.

Overall Synthetic Scheme

The synthesis proceeds in two primary stages:

  • Fischer Esterification: The starting carboxylic acid is converted to its corresponding methyl ester to activate the carbonyl group for subsequent nucleophilic attack.

  • Hydrazinolysis: The methyl ester is then reacted with hydrazine hydrate to form the desired benzohydrazide product.

Detailed Experimental Protocol

This protocol outlines the optimized conditions for the synthesis, starting from 3,5-Dichloro-4-hydroxybenzoic acid.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Hydrazinolysis A 3,5-Dichloro-4-hydroxybenzoic Acid B Methanol (Solvent/Reagent) + H₂SO₄ (Catalyst) C Reflux Reaction B->C Heat D Work-up & Isolation C->D Cool, Precipitate E Methyl 3,5-dichloro-4-hydroxybenzoate D->E F Methyl 3,5-dichloro-4-hydroxybenzoate E->F Product from Step 1 is Starting Material for Step 2 G Hydrazine Hydrate + Methanol (Solvent) H Reflux Reaction G->H Heat I Isolation & Purification H->I Cool, Filter J This compound I->J

Caption: Overall workflow for the two-step synthesis of this compound.

Step 1: Fischer Esterification of 3,5-Dichloro-4-hydroxybenzoic Acid

Objective: To convert the carboxylic acid to its methyl ester. This is a classic acid-catalyzed equilibrium reaction.[3] Using the alcohol as the solvent drives the equilibrium towards the product side.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Amount (per 1.0 eq) Moles Notes
3,5-Dichloro-4-hydroxybenzoic Acid 207.01[4] 10.0 g 0.0483 Starting Material (1.0 eq)
Methanol (Anhydrous) 32.04 150 mL - Reagent and Solvent

| Sulfuric Acid (Conc.) | 98.08 | 1.5 mL | 0.0275 | Catalyst |

Procedure:

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 3,5-Dichloro-4-hydroxybenzoic acid (10.0 g).

  • Reagent Addition: Add anhydrous methanol (150 mL) to the flask and stir to suspend the solid. Carefully and slowly, add concentrated sulfuric acid (1.5 mL).

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

  • Work-up: After cooling to room temperature, reduce the volume of methanol to approximately 30-40 mL using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into a beaker containing 200 mL of ice-cold water. A white precipitate of the methyl ester will form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any residual acid.

  • Drying: Dry the collected solid (Methyl 3,5-dichloro-4-hydroxybenzoate) in a vacuum oven at 50-60°C to a constant weight. The product is typically of sufficient purity for the next step.

Step 2: Hydrazinolysis of Methyl 3,5-dichloro-4-hydroxybenzoate

Objective: To form the hydrazide via nucleophilic acyl substitution, where hydrazine displaces the methoxy group of the ester.

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Amount (per 1.0 eq) Moles Notes
Methyl 3,5-dichloro-4-hydroxybenzoate 221.04 10.0 g 0.0452 Starting Material (1.0 eq)
Hydrazine Hydrate (~64% N₂H₄) 50.06 10 mL ~0.129 Reagent (approx. 2.8 eq)

| Methanol | 32.04 | 150 mL | - | Solvent |

Procedure:

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 3,5-dichloro-4-hydroxybenzoate (10.0 g) in methanol (150 mL).[5]

  • Reagent Addition: Add hydrazine hydrate (10 mL) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 65-70°C) for 3-5 hours.[5] A large amount of white solid is expected to form as the product precipitates from the solution. Monitor the reaction by TLC to confirm the disappearance of the starting ester.[6]

  • Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to maximize precipitation.

  • Filtration: Collect the white solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold methanol to remove any unreacted hydrazine or other impurities.[7]

  • Drying: Dry the final product, this compound, in a vacuum oven at 60-70°C. A quantitative yield of a product pure enough for most subsequent applications is often obtained.[5]

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Diagram: Troubleshooting Decision Tree

G Start Low or No Yield? CheckStep Which Step Failed? Start->CheckStep Yes Impure Product is Impure? Start->Impure No, Yield is Good Step1 Step 1: Esterification CheckStep->Step1 Step2 Step 2: Hydrazinolysis CheckStep->Step2 Cause1A Cause: Incomplete Reaction - Insufficient reflux time - Inactive catalyst Step1->Cause1A Cause1B Cause: Work-up Loss - Product soluble in water - Inefficient precipitation Step1->Cause1B Cause2A Cause: Incomplete Reaction - Insufficient reflux time - Hydrazine degradation Step2->Cause2A Cause2B Cause: Product Loss - Product slightly soluble in cold methanol - Premature filtration Step2->Cause2B SM_Present Starting Material in Product? Impure->SM_Present Yes Recrystallize Action: Recrystallize or Column Chromatography SM_Present->Recrystallize No (Other Impurities) SolutionSM Solution: - Increase reaction time - Check reactant purity - Optimize stoichiometry SM_Present->SolutionSM Yes Solution1A Solution: - Increase reflux time to 8h - Use fresh, conc. H₂SO₄ Cause1A->Solution1A Solution1B Solution: - Use minimal ice-cold water - Ensure mixture is very cold (<5°C) Cause1B->Solution1B Solution2A Solution: - Increase reflux time to 6h - Use fresh hydrazine hydrate Cause2A->Solution2A Solution2B Solution: - Use minimal cold methanol for washing - Cool thoroughly in ice bath before filtering Cause2B->Solution2B

Caption: A decision tree for troubleshooting common synthesis issues.

Q1: My yield in Step 1 (Esterification) is very low.

  • Probable Cause 1: Incomplete Reaction. The Fischer esterification is an equilibrium process.[3] Insufficient reaction time or a deactivated catalyst can prevent the reaction from reaching completion.

  • Solution 1: Ensure you are refluxing for a minimum of 4-6 hours. Monitor the reaction via TLC. If the starting material persists, extend the reflux time. Also, ensure the sulfuric acid used is fresh and concentrated, as absorbed water can inhibit its catalytic activity.

  • Probable Cause 2: Loss During Work-up. The methyl ester product, while largely insoluble in water, may have some slight solubility, leading to losses if excessive water is used or if the precipitation is not carried out at a sufficiently low temperature.

  • Solution 2: After concentrating the reaction mixture, add it to ice-cold water with stirring. Allow the mixture to stand in an ice bath for at least 30 minutes to ensure maximum precipitation before filtering.[8]

Q2: The hydrazinolysis reaction (Step 2) is not working or gives a poor yield.

  • Probable Cause 1: Purity of Reactants. The purity of both the starting ester and the hydrazine hydrate is critical.[6] Old hydrazine hydrate can degrade due to air oxidation.

  • Solution 1: Use the ester from Step 1 directly after drying. Use a fresh bottle of hydrazine hydrate. It is a powerful reducing agent and should be handled with care in a well-ventilated fume hood.

  • Probable Cause 2: Insufficient Reaction Time or Temperature. While the reaction is generally efficient, a complex ester or suboptimal conditions may require more forcing conditions.

  • Solution 2: Confirm that the mixture is at a full reflux. If TLC analysis shows significant starting material after 3-5 hours, extend the reflux time. Using a slight excess of hydrazine hydrate can also help drive the reaction to completion.[1]

Q3: My final product is impure. TLC shows multiple spots.

  • Probable Cause 1: Unreacted Starting Material. The most common impurity is the starting methyl ester, indicating an incomplete reaction.

  • Solution 1: The first step is to optimize the reaction as described in Q2. For an existing impure batch, recrystallization is effective. This compound has different solubility properties than its corresponding ester. Recrystallization from ethanol or a methanol/water mixture is often successful.

  • Probable Cause 2: Side Reactions. While this specific synthesis is generally clean, side reactions can occur, especially if the starting materials are impure.[6]

  • Solution 2: If recrystallization fails to yield a pure product, column chromatography may be necessary. However, optimizing the reaction conditions to prevent byproduct formation is a more efficient approach.

Q4: The product darkened in color upon drying.

  • Probable Cause: Oxidation. Phenolic compounds can be susceptible to air oxidation, especially at elevated temperatures in the presence of trace impurities. This is sometimes observed during drying.[9]

  • Solution: Dry the product under vacuum at the lowest temperature that allows for efficient solvent removal (e.g., 50-60°C). If the product is intended for highly sensitive downstream applications, storing it under an inert atmosphere (nitrogen or argon) can prevent long-term degradation.

Frequently Asked Questions (FAQs)

Q1: Can I use ethanol instead of methanol for the esterification? A: Yes, you can use ethanol to produce Ethyl 3,5-dichloro-4-hydroxybenzoate. The procedure is analogous, but the reflux temperature will be higher (approx. 78°C), and the reaction time may need slight adjustment. The ethyl ester can be used in the subsequent hydrazinolysis step without issue.[10]

Q2: Is the use of excess hydrazine hydrate in Step 2 necessary? A: Yes, using a molar excess of hydrazine is highly recommended. As a liquid reagent, it is easy to add in excess, and doing so helps drive the reaction equilibrium toward the product side, ensuring complete conversion of the ester and maximizing the yield.

Q3: How do I properly monitor the reaction by TLC? A: Use a mobile phase that gives good separation between your starting material and product. A mixture of ethyl acetate and hexanes (e.g., 30:70 or 50:50) is a good starting point. The carboxylic acid (starting material for Step 1) will have a low Rf and may streak. The ester (product of Step 1) will have a higher Rf. The final hydrazide product (product of Step 2) is more polar than the ester and will have a lower Rf. The reaction is complete when the starting material spot has completely disappeared.

Q4: What are the key characterization signals for the final product? A:

  • ¹H NMR (in DMSO-d₆): You should expect to see a singlet for the two aromatic protons, as well as broad singlets for the -OH and -NH/-NH₂ protons. A representative spectrum shows peaks around δ 7.61 (s, 2H, Ar-H) and a broad signal at 6.50 (brs, 4H, encompassing OH, NH, NH₂)[5].

  • ¹³C NMR (in DMSO-d₆): Expect signals corresponding to the aromatic carbons and the carbonyl carbon (C=O).[5]

  • IR Spectroscopy: Look for the disappearance of the ester C-O stretch from the starting material and the appearance of characteristic N-H stretching bands (typically two bands in the 3200-3400 cm⁻¹ region) and a C=O (amide) stretch around 1640-1660 cm⁻¹.[6]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) or protonated molecular ion peak (MH+) corresponding to the calculated mass of C₇H₆Cl₂N₂O₂ (221.04 g/mol ), with the characteristic isotopic pattern for two chlorine atoms.[5]

References

  • PrepChem.com. Synthesis of 3,5-dichloro-4-hydroxy-N-(2-hydroxyethyl)benzamide. Available from: [Link]

  • National Center for Biotechnology Information. 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. PubChem Compound Summary for CID 44259469. Available from: [Link]

  • Zhang, J., et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Publications Ltd. Available from: [Link]

  • National Center for Biotechnology Information. 3,5-Dichloro-4-hydroxybenzoic acid. PubChem Compound Summary for CID 18749. Available from: [Link]

  • Google Patents. US5260475A - Esterification of hydroxybenzoic acids.
  • Google Patents. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • Global Substance Registration System. 3,5-DICHLORO-4-HYDROXYBENZOIC ACID ETHYL ESTER. Available from: [Link]

  • Ren, C.-G. (2009). 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1503–o1504. Available from: [Link]

  • ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available from: [Link]

  • Ashenhurst, J. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available from: [Link]

  • The Pharma Innovation Journal. Benzohydrazides: As potential bio-active agents. Available from: [Link]

  • Indo American Journal of Pharmaceutical Research. Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Available from: [Link]

  • International Journal of Applied Research. Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. Available from: [Link]

  • Chemical Methodologies. Eco-friendly, Rapid Synthesis of Some 4-Hydroxybenzoic Acid Hydrazide Derivatives. Available from: [Link]

  • Google Patents. US4072707A - Preparation of 3,5-dialkyl-4-hydroxybenzoic acid.
  • Der Pharma Chemica. Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Available from: [Link]

  • Proceedings of the YSU B: Chemical and Biological Sciences. STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. Available from: [Link]

  • Biointerface Research in Applied Chemistry. Synthesis and bioactivity of benzohydrazide derivatives. Available from: [Link]

  • Organic Syntheses. Procedure for recrystallization. Available from: [Link]

Sources

Technical Support Center: Overcoming Resistance to 3,5-Dichloro-4-hydroxybenzohydrazide in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for researchers investigating the novel anticancer compound 3,5-Dichloro-4-hydroxybenzohydrazide. This document is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for scientists and drug development professionals encountering challenges in their experiments, particularly concerning the emergence of cellular resistance. While direct literature on this specific molecule is emerging, its benzohydrazide structure suggests potential mechanisms of action analogous to related compounds, such as histone demethylase (KDM) inhibition and iron chelation.[1][2] This guide leverages these potential mechanisms to provide a scientifically grounded framework for troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the experimental use of this compound and the nature of cancer cell resistance.

Q1: What is the likely mechanism of action for this compound?

A1: Based on its chemical structure and studies on analogous benzohydrazide and hydrazone compounds, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:

  • Histone Demethylase (KDM) Inhibition: Like other hydrazide derivatives, this compound may inhibit lysine-specific histone demethylases (KDMs), which are often overexpressed in cancer.[1] Inhibition of KDMs can alter gene expression, leading to the suppression of oncogenes and the reactivation of tumor suppressor genes, ultimately inhibiting cancer cell proliferation and survival.[3]

  • Iron Chelation: The hydrazone moiety can act as an iron chelator.[4] Cancer cells have a high demand for iron to support their rapid proliferation. Iron chelation can deplete intracellular iron levels, inducing cell cycle arrest and apoptosis.[4][5][6]

  • Targeting Signaling Pathways: Some benzohydrazide derivatives have been shown to inhibit key cancer signaling pathways, such as the EGFR kinase pathway.[7] It is plausible that this compound could have similar targets.

Q2: My cancer cells are showing increasing resistance to this compound. What are the potential molecular mechanisms driving this?

A2: Resistance to compounds with the proposed mechanisms of action can arise from several cellular adaptations:

  • Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the compound out of the cell, reducing its intracellular concentration.

  • Target Alteration: Mutations in the target protein (e.g., a specific KDM) could prevent the compound from binding effectively.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of the primary target. For example, if the EGFR pathway is inhibited, cells might upregulate other receptor tyrosine kinases.

  • Epigenetic Reprogramming: Alterations in histone modifications or DNA methylation can lead to changes in gene expression that promote survival and drug resistance.[8] Histone demethylases themselves play a significant role in this reprogramming and can contribute to resistance against various cancer therapies.[8][9]

  • Metabolic Rewiring: Cells might adapt their metabolic processes to become less dependent on iron or to counteract the effects of iron chelation.[10]

Q3: How do I confirm that my cells have developed resistance?

A3: The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value. A three- to five-fold increase in the IC50 of the treated cell line compared to the parental cell line is generally considered an indication of resistance.[5] This is determined through cell viability assays such as MTT or CCK-8.

Part 2: Troubleshooting Experimental Issues

This section provides a structured approach to diagnosing and resolving common experimental problems encountered when studying resistance to this compound.

Issue 1: High Variability in IC50 Values Between Experiments
Potential Cause Troubleshooting Steps Rationale
Inconsistent Cell Seeding Density 1. Optimize and standardize the cell seeding density for your specific cell line and assay duration. 2. Always perform a cell count just before drug addition to normalize the final cell number.Drug sensitivity can be affected by cell density. Consistent seeding ensures reproducibility.
Variable Drug Potency 1. Prepare fresh drug dilutions from a concentrated stock for each experiment. 2. Store the stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. 3. Periodically check the purity of the compound.The hydrazide-hydrazone moiety can be labile under certain conditions, affecting its potency.
Differences in Cell Proliferation Rates 1. Ensure that cells are in the logarithmic growth phase when seeding. 2. Monitor the doubling time of your parental and resistant cell lines.Variations in growth rates can confound IC50 calculations if not accounted for.
Issue 2: No Significant Difference in IC50 Between Parental and "Resistant" Cell Lines
Potential Cause Troubleshooting Steps Rationale
Insufficient Drug Exposure Time 1. Increase the duration of drug exposure in your resistance development protocol. 2. Culture the cells with the drug for several passages.Developing a stable resistant cell line is a gradual process that requires prolonged selective pressure.
Incorrect Drug Concentration 1. Gradually increase the drug concentration in a stepwise manner (e.g., 1.5-2.0-fold increments) during the resistance development protocol.Too high of a concentration may kill all cells, while too low of a concentration may not provide enough selective pressure.
Cell Line Heterogeneity 1. Once resistance is established, perform single-cell cloning by limited dilution to generate a homogenous resistant cell line.The parental cell line may contain a mixed population of sensitive and intrinsically resistant cells.
Issue 3: Unexpected Cellular Phenotypes in Resistant Cells
Potential Cause Troubleshooting Steps Rationale
Off-Target Effects of the Drug 1. Perform target engagement assays (e.g., cellular thermal shift assay) to confirm the drug is binding to its intended target. 2. Use RNA sequencing or proteomics to identify differentially expressed genes or proteins in the resistant cells.High concentrations of the drug used to induce resistance may lead to off-target effects that drive phenotypic changes.
Epithelial-to-Mesenchymal Transition (EMT) 1. Analyze the expression of EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) by western blot or immunofluorescence.EMT is a common mechanism of drug resistance that can lead to changes in cell morphology and motility.
Activation of Stress Response Pathways 1. Investigate the activation of cellular stress response pathways, such as the unfolded protein response or oxidative stress pathways.Chronic drug exposure can induce a cellular stress response that contributes to resistance.

Part 3: Key Experimental Protocols

This section provides detailed methodologies for essential experiments in studying resistance to this compound.

Protocol 1: Development of a Resistant Cancer Cell Line

This protocol describes the generation of a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell counting solution (e.g., Trypan Blue)

  • Cell viability assay kit (e.g., MTT, CCK-8)

Procedure:

  • Initial IC50 Determination: Determine the initial IC50 of the parental cell line for this compound using a standard cell viability assay.

  • Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitoring and Subculturing: Monitor the cells daily. When the cells reach 80-90% confluency and their growth rate is comparable to the parental cells in drug-free medium, subculture them.

  • Stepwise Dose Escalation: Gradually increase the concentration of this compound in the culture medium by 1.5- to 2.0-fold.

  • Recovery and Adaptation: At each new concentration, the cell growth rate may initially decrease. Allow the cells to adapt and recover their normal growth rate before the next dose escalation.

  • Cryopreservation: At each successful dose escalation step, cryopreserve a batch of cells.

  • Confirmation of Resistance: Periodically determine the IC50 of the drug-treated cells and compare it to the parental cell line. A stable 3- to 5-fold or higher increase in IC50 indicates the successful development of a resistant cell line.[5]

Protocol 2: Western Blot Analysis of Key Resistance Markers

This protocol is for assessing the protein expression levels of potential resistance markers, such as drug efflux pumps or signaling proteins.

Materials:

  • Parental and resistant cell lysates

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ABCG2, anti-p-EGFR, anti-KDM1A)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Part 4: Visualizations

Signaling Pathway Diagrams

G cluster_0 Hypothesized MOA & Resistance cluster_1 Resistance Mechanisms Drug 3,5-Dichloro-4- hydroxybenzohydrazide KDM Histone Demethylase (KDM) Drug->KDM Inhibition Iron Intracellular Iron Pool Drug->Iron Chelation GeneExpression Oncogene Suppression/ Tumor Suppressor Activation KDM->GeneExpression Alters Proliferation Cell Proliferation & Survival Iron->Proliferation Required for GeneExpression->Proliferation Inhibits ABC ABC Transporters ABC->Drug Efflux Bypass Bypass Signaling (e.g., other RTKs) Bypass->Proliferation Promotes Metabolic Metabolic Rewiring Metabolic->Proliferation Sustains

Caption: Hypothesized mechanisms of action and resistance to this compound.

Experimental Workflow Diagram

G cluster_validation Validation & Characterization Start Parental Cell Line Step1 Continuous Drug Exposure (Stepwise Dose Escalation) Start->Step1 ResistantLine Resistant Cell Line Step1->ResistantLine IC50 IC50 Determination (MTT/CCK-8 Assay) ResistantLine->IC50 Western Western Blot (Resistance Markers) ResistantLine->Western Genomics Genomic/Proteomic Analysis ResistantLine->Genomics

Caption: Workflow for developing and characterizing a drug-resistant cancer cell line.

References

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PMC. Available at: [Link]

  • The role of histone lysine demethylases in cancer cells' resistance to tyrosine kinase inhibitors. PMC. Available at: [Link]

  • The role of iron chelation in cancer therapy. PubMed. Available at: [Link]

  • Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule. ACS Omega. Available at: [Link]

  • Synthesis of benzohydrazide derivatives. ResearchGate. Available at: [Link]

  • Iron removal as a potential cancer therapy. Oncology News Australia. Available at: [Link]

  • Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. PMC. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]

  • Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. Taylor & Francis Online. Available at: [Link]

  • The Role of Iron Chelation Therapy in Colorectal Cancer: A Systematic Review on Its Mechanisms and Therapeutic Potential. PubMed Central. Available at: [Link]

  • The Targeted Inhibition of Histone Lysine Demethylases as a Novel Promising Anti-Cancer Therapeutic Strategy—An Update on Recent Evidence. MDPI. Available at: [Link]

  • Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. Available at: [Link]

  • Targeting epigenetic regulators to overcome drug resistance in cancers. PMC. Available at: [Link]

  • Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule. PMC. Available at: [Link]

  • Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies. Semantic Scholar. Available at: [Link]

  • Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies. Request PDF on ResearchGate. Available at: [Link]

  • Histone demethylases and their roles in cancer epigenetics. Allied Academies. Available at: [Link]

  • Preparation of 3,5-dialkyl-4-hydroxybenzoic acid. Google Patents.
  • Iron Chelators in Cancer Treatment. Oncotarget. Available at: [Link]

  • Histone Demethylase Modulation: Epigenetic Strategy to Combat Cancer Progression. MDPI. Available at: [Link]

  • Special Issue : Advances in Hydrazone Compounds with Anticancer Activity. MDPI. Available at: [Link]

  • 3,5-Dichloro-4-hydroxybenzoic Acid 98.0+%, TCI America™. Fisher Scientific. Available at: [Link]

  • Iron chelators in breast cancer therapy: mechanisms and clinical applications – a narrative review. PMC. Available at: [Link]

  • 3,5-Dichloro-4-hydroxybenzoic acid | CAS#:3336-41-2. Chemsrc. Available at: [Link]

Sources

3,5-Dichloro-4-hydroxybenzohydrazide off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with a framework for identifying, characterizing, and troubleshooting potential off-target effects of novel or under-characterized small molecules, using 3,5-dichloro-4-hydroxybenzohydrazide as a working example. As there is limited specific biological data for this compound in the public domain, the principles and protocols outlined here are designed to be broadly applicable for the rigorous validation of any new chemical entity in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern when working with a novel compound like this compound?

A1: Off-target effects are unintended interactions between a small molecule and cellular components other than its primary biological target. For a novel compound, where the primary target may not even be known, any observed biological or cytotoxic effect could be a result of such interactions. These are a major concern as they can lead to misinterpretation of experimental results, where a measured phenotype is incorrectly attributed to the modulation of a hypothesized target.[1] Furthermore, off-target effects can cause cellular toxicity, leading to a narrow therapeutic window or misleading cytotoxicity data that masks the compound's true mechanism of action.[2]

Q2: I'm observing high levels of cytotoxicity with this compound across multiple cell lines. How do I determine if this is a specific on-target effect or non-specific toxicity?

A2: This is a critical question when characterizing a new molecule. High cytotoxicity is not necessarily an off-target effect; it could be a potent on-target effect. To distinguish between the two, you need to establish a clear link between the observed cell death and the modulation of a specific pathway. Key initial steps include:

  • Dose-response analysis: A steep dose-response curve may suggest a specific interaction, whereas a shallow curve could indicate non-specific mechanisms like membrane disruption.

  • Time-course experiments: Understanding the kinetics of cell death can provide clues. Rapid cell death (within hours) might point towards necrosis due to membrane damage, while slower, delayed cell death could suggest apoptosis triggered by a specific signaling pathway.

  • SAR (Structure-Activity Relationship) analysis: If available, test structurally related but inactive analogs of your compound. If these analogs do not induce cytotoxicity, it strengthens the case for a specific interaction with a biological target.

  • Cellular thermal shift assays (CETSA): This technique can demonstrate direct target engagement in intact cells, providing strong evidence that the compound binds to a specific protein at concentrations that correlate with the observed cellular phenotype.

Q3: What are some common causes of false positives in cell-based assays when screening new compounds?

A3: False positives are a significant hurdle in early-stage drug discovery and can arise from compound interference with the assay technology itself.[3] Common mechanisms include:

  • Compound auto-fluorescence or quenching: The compound may have intrinsic fluorescence in the same channel as the assay readout, or it may quench the signal, leading to erroneous results.[4]

  • Luciferase inhibition: In assays that use luciferase reporters (e.g., for ATP measurement in viability assays), the compound may directly inhibit the luciferase enzyme.[3]

  • Colloidal aggregation: At higher concentrations, some compounds form aggregates that can non-specifically sequester proteins, leading to a false-positive signal of inhibition.[4][5]

  • Chemical reactivity: The compound may be unstable in the assay medium or react with assay components.

It is crucial to run appropriate counter-screens to rule out these possibilities.[3][6]

Troubleshooting Guide: Unexpected Cellular Phenotypes

This section addresses common issues encountered when a novel compound like this compound produces unexpected or difficult-to-interpret results.

Scenario 1: High Variability in Results Between Experiments

Issue: You observe a significant effect of this compound on cell viability, but the IC50 value varies substantially between replicate experiments.

Possible Causes & Troubleshooting Steps:

  • Compound Stability and Solubility:

    • The "Why": The compound may be degrading in your cell culture medium or precipitating out of solution, leading to inconsistent effective concentrations.

    • Troubleshooting:

      • Visually inspect the culture wells for precipitation after adding the compound.

      • Prepare fresh stock solutions for each experiment.

      • Assess the compound's stability in media over the time course of your experiment using analytical methods like HPLC-MS.

      • Consider using a different solvent for your stock solution or including a solubilizing agent, but always test the vehicle control for effects on your cells.

  • Cell Culture Conditions:

    • The "Why": Inconsistent cell passage number, confluency, or health can dramatically alter cellular responses to a compound.[7]

    • Troubleshooting:

      • Use cells within a defined low passage number range.

      • Seed cells at a consistent density to ensure they are in the exponential growth phase during the experiment.[7]

      • Regularly test for mycoplasma contamination.

Scenario 2: Discrepancy Between Biochemical and Cellular Activity

Issue: You've identified a putative protein target for this compound and it shows potent inhibition in a biochemical (e.g., enzymatic) assay, but you see little to no effect in a cell-based assay.

Possible Causes & Troubleshooting Steps:

  • Cell Permeability:

    • The "Why": The compound may not be able to cross the cell membrane to reach its intracellular target.

    • Troubleshooting:

      • Use computational models to predict cell permeability based on the compound's structure.

      • Perform a cellular uptake assay (e.g., using LC-MS to measure intracellular compound concentration).

      • If the target is on the cell surface, this is less likely to be an issue.

  • Cellular Efflux:

    • The "Why": The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).

    • Troubleshooting:

      • Co-incubate your compound with known efflux pump inhibitors to see if the cellular activity is restored.

  • Intracellular Metabolism:

    • The "Why": The compound may be rapidly metabolized into an inactive form inside the cell.

    • Troubleshooting:

      • Analyze cell lysates by LC-MS to identify potential metabolites of your compound.

Experimental Workflow: Deconvoluting On-Target vs. Off-Target Effects

When working with a novel compound, a systematic approach is required to build a case for a specific mechanism of action and to identify potential off-targets.

Deconvoluting_Effects cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Off-Target Profiling cluster_3 Phase 4: Data Integration A Start with Novel Compound (e.g., this compound) B Phenotypic Screening (e.g., Viability, Morphology) A->B C Dose-Response & IC50 Determination B->C D Hypothesis Generation: - In silico screening - Chemical proteomics C->D G Counterscreening Assays (Assay interference) C->G E Biochemical Assay (On-target activity) D->E F Cellular Target Engagement (e.g., CETSA, NanoBRET) D->F J Correlate Target Engagement with Cellular Phenotype F->J H Broad Kinase/Protease Panel Screening I Orthogonal Assays (Confirm phenotype with different method) I->J K Final Conclusion: On-Target vs. Off-Target Effect J->K

Sources

minimizing cytotoxicity of 3,5-Dichloro-4-hydroxybenzohydrazide in normal cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dichloro-4-hydroxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing off-target cytotoxicity in normal cells during your experiments. As there is limited direct literature on this specific compound, this guide synthesizes information from structurally related dichlorinated phenols and hydrazide derivatives to offer a robust framework for your research.

Frequently Asked Questions (FAQs)

Q1: What is the probable mechanism of action of this compound and its potential for off-target cytotoxicity?

A1: While direct studies on this compound are limited, based on related compounds, its cytotoxic effects are likely mediated through the induction of oxidative stress. The 3,5-dichloro-4-hydroxyphenyl moiety is structurally similar to other dichlorophenols known to be cytotoxic[1][2]. For instance, studies on 3,5-dichloro-4-hydroxybenzoic acid have shown that its cytotoxicity is associated with a dose-dependent increase in intracellular superoxide dismutase (SOD) activity, which is an indicator of oxidative stress[3].

The hydrazide functional group can also contribute to cytotoxicity. Hydrazide derivatives have been reported to generate reactive oxygen species (ROS) by reducing molecular oxygen to superoxide[4][5]. Therefore, it is plausible that this compound induces cytotoxicity in normal cells through the excessive production of ROS, leading to cellular damage.

Q2: Why am I observing significant cytotoxicity in my normal cell lines even at low concentrations?

A2: Significant cytotoxicity in normal cells at low concentrations can be multifactorial. Firstly, the intrinsic chemical properties of the dichlorinated phenolic ring and the hydrazide group may predispose the compound to induce oxidative stress, as mentioned above. Normal cells, while having endogenous antioxidant defense mechanisms, can be overwhelmed by a sudden influx of ROS-generating compounds.

Secondly, the specific metabolic activity of your chosen normal cell line could play a role. For example, some cell types may have higher levels of enzymes like cytochrome P450 that could metabolize the compound into a more toxic intermediate[6]. It is also crucial to ensure the compound is fully solubilized in your culture medium, as precipitates can cause non-specific toxicity[7].

Q3: Can co-treatment with an antioxidant reduce the cytotoxicity in my normal cells?

A3: Yes, co-treatment with an antioxidant is a primary strategy to investigate and potentially mitigate ROS-mediated cytotoxicity. Antioxidants like N-acetylcysteine (NAC), a precursor to the potent intracellular antioxidant glutathione, can help replenish the cell's antioxidant capacity and neutralize excess ROS[8][9]. If the observed cytotoxicity is indeed mediated by oxidative stress, you should observe a rescue effect upon co-treatment with an appropriate antioxidant. It is important to perform dose-response experiments for both your compound and the antioxidant to find the optimal concentrations.

Troubleshooting Guide

Issue 1: High Variability in Cytotoxicity Assay Results

Q: I am getting inconsistent IC50 values for my normal cell line across different experiments. What could be the cause?

A: High variability in cytotoxicity assays can stem from several factors:

  • Compound Solubility and Stability: this compound, like many benzohydrazide derivatives, may have limited aqueous solubility. Ensure your DMSO stock concentration is appropriate and that the final DMSO concentration in your cell culture medium is low (typically <0.5%) and consistent across all wells[7][10]. Hydrazide compounds can also exhibit pH-dependent stability in aqueous solutions[11][12]. Prepare fresh dilutions from your stock for each experiment and ensure the pH of your culture medium is stable.

  • Cell Culture Conditions: Inconsistent cell seeding density, variations in passage number, and fluctuations in incubator CO2 and temperature can all impact cell health and their response to a cytotoxic agent. Standardize your cell culture protocols meticulously.

  • Assay-Specific Issues: The choice of cytotoxicity assay can influence results. For example, metabolic assays like MTT or MTS measure mitochondrial activity, which can be directly affected by oxidative stress. It is advisable to use a multi-parametric approach, combining a metabolic assay with a method that measures membrane integrity, such as a lactate dehydrogenase (LDH) release assay.

Issue 2: My Antioxidant Co-treatment is Not Reducing Cytotoxicity

Q: I've tried co-treating with N-acetylcysteine (NAC), but I'm not seeing a significant reduction in cytotoxicity in my normal cells. What does this mean?

A: If NAC co-treatment does not rescue the cells, consider the following possibilities:

  • ROS-Independent Cytotoxicity: The primary mechanism of toxicity for this compound in your specific cell line might not be oxidative stress. Other mechanisms, such as direct inhibition of critical enzymes or disruption of other cellular pathways, could be at play.

  • Inadequate Antioxidant Concentration or Timing: The concentration of NAC may be insufficient to counteract the level of ROS produced, or the timing of its addition relative to the compound treatment may not be optimal. A dose-response and time-course experiment for the NAC co-treatment is recommended.

  • Different ROS Species: NAC is particularly effective at replenishing glutathione and scavenging certain types of ROS. It's possible that other reactive species are involved that are not efficiently neutralized by NAC. You could consider testing other antioxidants with different mechanisms of action, such as Vitamin E[9].

  • Direct Interaction: Although less likely, there could be a direct chemical interaction between your compound and NAC in the culture medium, inactivating one or both.

Issue 3: Difficulty in Establishing a Therapeutic Window

Q: The IC50 values for my cancer cell line and my normal cell line are very close, making it difficult to establish a therapeutic window. What can I do?

A: A narrow therapeutic window is a common challenge in drug development. Here are some strategies to explore:

  • Exploit Differential Metabolic Activities: Investigate if there are differences in the expression of metabolic enzymes, like cytochrome P450s, between your cancer and normal cell lines. If the cancer cells have higher expression of an enzyme that activates your compound, this could be a point of leverage.

  • Modulate Drug Uptake: Differences in drug transporter expression between cell types could be exploited. While technically challenging, this is an area of active research[13].

  • Combination Therapy: Consider combining this compound with another agent that selectively sensitizes the cancer cells to its effects.

  • Formulation Strategies: For in vivo applications, nanoparticle-based drug delivery systems that target cancer cells could be a viable option to reduce systemic toxicity.

Experimental Protocols & Data Presentation

Protocol 1: Determining the IC50 of this compound using an MTS Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of your compound.

  • Cell Seeding: Seed your normal and cancer cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration).

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2X compound dilutions. Incubate for 24, 48, or 72 hours, depending on your experimental design.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Table 1: Example IC50 Data for this compound

Cell LineTreatment Duration (hours)IC50 (µM)
Normal Fibroblasts (HFF-1)4815.2
Breast Cancer (MCF-7)488.5
Lung Cancer (A549)485.1
Protocol 2: Assessing Intracellular ROS Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS.

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with this compound at various concentrations for a predetermined time (e.g., 1, 3, 6, or 24 hours). Include a positive control (e.g., 100 µM H2O2) and a vehicle control.

  • H2DCFDA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM H2DCFDA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Data Acquisition: Wash the cells with PBS and add 100 µL of PBS to each well. Measure the fluorescence (Excitation: 485 nm, Emission: 535 nm) using a fluorescence plate reader[14].

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the vehicle control to determine the fold-change in ROS production.

Protocol 3: Antioxidant Rescue Experiment

This protocol is to determine if an antioxidant can mitigate the cytotoxicity of your compound.

  • Cell Seeding: Seed your normal cell line in a 96-well plate and allow adherence overnight.

  • Co-treatment: Pre-treat the cells with various concentrations of N-acetylcysteine (NAC) (e.g., 1, 5, 10 mM) for 1-2 hours.

  • Compound Addition: Add this compound at a concentration around its IC50 value to the wells already containing NAC.

  • Incubation and Viability Assay: Incubate for 48 hours and then perform an MTS or other cell viability assay as described in Protocol 1.

  • Data Analysis: Compare the cell viability in the co-treated wells to the wells treated with the compound alone. A significant increase in viability in the presence of NAC indicates a ROS-mediated cytotoxic mechanism.

Visualizations

G cluster_0 Proposed Mechanism of Cytotoxicity Compound 3,5-Dichloro-4- hydroxybenzohydrazide ROS Increased Reactive Oxygen Species (ROS) Compound->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellDamage Cytotoxicity Cytotoxicity in Normal Cells CellDamage->Cytotoxicity

Caption: Proposed mechanism of this compound cytotoxicity.

G cluster_1 Experimental Workflow for Cytotoxicity Mitigation Start Observe High Cytotoxicity in Normal Cells Hypothesis Hypothesize ROS- Mediated Mechanism Start->Hypothesis MeasureROS Measure Intracellular ROS (H2DCFDA Assay) Hypothesis->MeasureROS Antioxidant Perform Antioxidant Rescue (e.g., NAC) Hypothesis->Antioxidant Analyze Analyze Results MeasureROS->Analyze Antioxidant->Analyze Conclusion1 ROS-Mediated Cytotoxicity Confirmed Analyze->Conclusion1 ROS Increased & Cytotoxicity Rescued Conclusion2 Other Mechanisms Likely Involved Analyze->Conclusion2 No Change

Caption: Workflow to investigate and mitigate ROS-mediated cytotoxicity.

References

  • Ekwall B, et al. (1987). Cytotoxicity of chlorophenols. Altern Lab Anim, 14(3): 178-81. Available at: [Link]

  • Hanna, N., et al. (2012). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PMC, NIH. Available at: [Link]

  • Dong, F., et al. (2025). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. PubMed. Available at: [Link]

  • PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Dong, F., et al. (2025). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxicity profile for the standard 3,5-dichlorophenol (3,5- DCP). Available at: [Link]

  • MDPI. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available at: [Link]

  • Wikipedia. (n.d.). Hydrazine. Available at: [Link]

  • Ten-Ami, A., et al. (2023). N-Acetylcysteine. StatPearls, NCBI Bookshelf. Available at: [Link]

  • Seredenina, T., et al. (2016). Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay. PMC, NIH. Available at: [Link]

  • Taha, M., et al. (2017). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. PMC, NIH. Available at: [Link]

  • Khan, H., et al. (2018). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. PMC, NIH. Available at: [Link]

  • Lv, K., et al. (2019). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PMC, NIH. Available at: [Link]

  • Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed. Available at: [Link]

  • Adeola, A. A., et al. (2021). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC, NIH. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual, NCBI Bookshelf. Available at: [Link]

  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Available at: [Link]

  • Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate. Available at: [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Available at: [Link]

  • Tanguay, S., et al. (2024). Two versus Three Infusion Regimens of N-Acetylcysteine for Acetaminophen Overdose. Pediatric Reports. Available at: [Link]

  • ResearchGate. (2019). Hydrazide derivatives produce active oxygen species as hydrazine. Available at: [Link]

  • MDPI. (2023). Positive Effects of Allicin on Cytotoxicity, Antioxidative Status, and Immunity in “Eriocheir sinensis” Hepatopancreatic Cells Against Oxidative Stress-Induced Injury. Available at: [Link]

  • Hreniak, A., et al. (2018). Specific antioxidant compounds differentially modulate cytotoxic activity of doxorubicin and cisplatin: in vitro and in vivo study. PMC, NIH. Available at: [Link]

  • ClinicalTrials.gov. (2019). PROTOCOL TITLE: A Randomized Controlled Trial of N-Acetylcysteine for Alcohol Use Disorder and Comorbid PTSD. Available at: [Link]

  • Agilent. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Available at: [Link]

  • International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. Available at: [Link]

  • Smilkstein, M. J., et al. (1991). Acetaminophen overdose: a 48-hour intravenous N-acetylcysteine treatment protocol. PubMed. Available at: [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • Bozkurt, B., et al. (2024). Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. Journal of Molecular Modeling. Available at: [Link]

  • Al, G., et al. (2021). Antioxidant Supplementation in the Treatment of Neurotoxicity Induced by Platinum-Based Chemotherapeutics—A Review. MDPI. Available at: [Link]

  • ResearchGate. (2013). How to estimate the induction of ROS in cell culture?. Available at: [Link]

  • Chemsrc. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid. Available at: [Link]

  • ResearchGate. (1989). Decompostion of Hydrazine in Aqueous Solutions. Available at: [Link]

  • Halliwell, B., & Whiteman, M. (2004). Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean?. PMC, NIH. Available at: [Link]

  • YouTube. (2021). Antioxidants in Patients Treated for Cancer. Available at: [Link]

  • MDPI. (2022). Dimethyl Sulfoxide (DMSO): A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3,5-Dichloro-4-hydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,5-dichloro-4-hydroxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during the scale-up of this important chemical intermediate. Our goal is to equip you with the expertise and practical insights necessary for a successful, safe, and efficient synthesis.

I. Overview of the Synthesis Pathway

The most common and scalable synthetic route to this compound involves the hydrazinolysis of a corresponding ester, typically methyl or ethyl 3,5-dichloro-4-hydroxybenzoate, with hydrazine hydrate. This reaction is generally carried out in an alcoholic solvent under reflux conditions. While seemingly straightforward, scaling up this process introduces challenges related to reaction kinetics, impurity profiles, product isolation, and safety.

Synthesis_Pathway cluster_0 Esterification cluster_1 Hydrazinolysis A 3,5-Dichloro-4- hydroxybenzoic Acid B Methyl 3,5-Dichloro-4- hydroxybenzoate A->B  MeOH, H+ cat. C 3,5-Dichloro-4- hydroxybenzohydrazide B->C  Hydrazine Hydrate  (NH2NH2·H2O)  MeOH, Reflux

Caption: General synthesis pathway for this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound in a question-and-answer format.

1. Low Yield or Incomplete Reaction

  • Question: My reaction yield is consistently low, and TLC analysis shows a significant amount of starting ester remaining even after prolonged reflux. What are the potential causes and solutions?

  • Answer: Low yields are often multifactorial. Here's a breakdown of potential causes and how to address them:

    • Insufficient Hydrazine Hydrate: On a larger scale, ensuring adequate molar excess of hydrazine hydrate is crucial. A common starting point is a 5-10 fold molar excess. However, for a sluggish reaction, a higher excess may be required.

    • Reaction Time and Temperature: While reflux is standard, ensure your reaction is at a vigorous reflux. The reaction time may also need to be extended. Monitor the reaction progress by TLC every hour after the initial 3-4 hours.[1][2]

    • Solvent Choice: Methanol is a common solvent due to its ability to dissolve the starting ester and its suitable boiling point.[1] If solubility of the starting material is an issue at scale, consider a co-solvent system or a higher boiling point alcohol like ethanol.[3][4]

    • Quality of Starting Material: Ensure your starting ester is of high purity. Impurities can interfere with the reaction.

2. Product Precipitation and Isolation Issues

  • Question: A large amount of white solid forms during the reaction, making stirring difficult. How can I manage this, and what is the best way to isolate the product at scale?

  • Answer: The formation of the product as a precipitate during the reaction is expected.[1] Here's how to manage it:

    • Stirring: Use a robust overhead mechanical stirrer for larger scale reactions. A magnetic stirrer will likely be insufficient.

    • Solvent Volume: Increasing the solvent volume can help to maintain a stirrable slurry. However, this will require more energy for heating and subsequent removal.

    • Isolation: After the reaction is complete, the product can be isolated by filtration. For large quantities, a Büchner funnel with a suitable filter paper is recommended. Washing the filter cake with cold solvent (the same one used for the reaction) will help remove residual hydrazine hydrate and other soluble impurities.[5]

3. Impurity Profile and Purification Challenges

  • Question: My isolated product shows impurities in the NMR spectrum. What are the likely side products, and how can I purify my material?

  • Answer: Common impurities can include unreacted starting material, diacylhydrazines, and degradation products.

    • Diacylhydrazine Formation: This occurs when one molecule of hydrazine reacts with two molecules of the ester. While less common with esters compared to more reactive acylating agents, it can occur with prolonged reaction times or high temperatures.[3] Using a sufficient excess of hydrazine hydrate can minimize this.

    • Purification: For many applications, the crude product obtained after filtration and washing is sufficiently pure.[1] If further purification is needed, recrystallization is a viable option. A suitable solvent system would need to be determined empirically, but polar solvents should be a good starting point. Column chromatography is also an option for smaller scales but may be impractical for large-scale production.[4]

4. Safety Concerns with Hydrazine Hydrate

  • Question: I am scaling up a reaction involving hydrazine hydrate for the first time. What are the key safety precautions I need to take?

  • Answer: Hydrazine hydrate is a hazardous substance and requires strict safety protocols.[6][7][8][9][10]

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical resistant gloves (butyl rubber is often recommended), safety goggles, a face shield, and a lab coat.[7][10]

    • Ventilation: All work with hydrazine hydrate must be conducted in a well-ventilated chemical fume hood.[6][8]

    • Handling: Avoid inhalation, ingestion, and skin contact.[6][11] It is toxic and a suspected carcinogen.[7][10]

    • Storage: Store hydrazine hydrate in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][8]

    • Spills: Have a spill kit ready. Small spills can be absorbed with inert material. Large spills may require neutralization.[11]

    • Waste Disposal: Hydrazine-containing waste is hazardous and must be disposed of according to institutional and local regulations.[7]

III. Frequently Asked Questions (FAQs)

  • Q1: What is the typical yield for this reaction?

    • A1: Yields can vary depending on the scale and specific conditions, but well-optimized lab-scale syntheses report near-quantitative yields.[1] On a larger scale, yields between 80-95% are considered good.

  • Q2: How can I monitor the progress of the reaction?

    • A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction.[1][2] Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting ester and the more polar product. The product can be visualized under UV light.

  • Q3: What analytical techniques are recommended for product characterization?

    • A3: The structure and purity of the final product should be confirmed by:

      • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.[1]

      • Mass Spectrometry (MS): To confirm the molecular weight.[1]

      • Infrared (IR) Spectroscopy: To identify key functional groups like N-H, C=O, and O-H.[2]

      • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Q4: Can I use a different starting material, like 3,5-dichloro-4-hydroxybenzoic acid directly?

    • A4: While direct conversion of the carboxylic acid to the hydrazide is possible, it often requires harsher conditions or the use of coupling agents, which can add cost and complexity to the process, especially at scale. The ester route is generally more straightforward and high-yielding.[3]

  • Q5: Are there any specific considerations for the workup procedure at a larger scale?

    • A5: At a larger scale, it is common to quench the reaction by adding water to the cooled reaction mixture.[10] This can help to dissolve any remaining hydrazine hydrate and other water-soluble byproducts. The product, being poorly soluble in water, will precipitate and can be collected by filtration.

IV. Experimental Protocols

Protocol 1: Synthesis of this compound (Lab Scale)

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 3,5-dichloro-4-hydroxybenzoate (1 equivalent) in methanol (approximately 10-15 mL per gram of ester).

  • Reagent Addition: Add hydrazine hydrate (5-10 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 3-6 hours. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. A white solid should precipitate. If necessary, place the flask in an ice bath to maximize precipitation.

  • Isolation: Collect the solid by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold methanol to remove excess hydrazine hydrate.

  • Drying: Dry the product under vacuum to obtain this compound as a white solid.

Protocol 2: Quality Control by TLC

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent like methanol or DMSO.

  • Spotting: Spot the sample, along with the starting material as a reference, on a silica gel TLC plate.

  • Elution: Develop the plate in a chamber with an appropriate mobile phase (e.g., 1:1 ethyl acetate/hexanes).

  • Visualization: Visualize the spots under a UV lamp (254 nm). The product should have a lower Rf value than the starting ester.

V. Data and Diagrams for Scale-Up

Table 1: Troubleshooting Guide Summary
Issue Potential Cause Recommended Action
Low YieldInsufficient hydrazine hydrate, low temperature, short reaction timeIncrease molar excess of hydrazine, ensure vigorous reflux, extend reaction time
Stirring DifficultyProduct precipitationUse a mechanical overhead stirrer, increase solvent volume
Impure ProductUnreacted starting material, diacylhydrazine formationEnsure complete reaction, use sufficient excess of hydrazine, consider recrystallization
Safety HazardsToxicity and reactivity of hydrazine hydrateWork in a fume hood, use appropriate PPE, follow strict handling and disposal protocols
Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Decision_Tree start Low Yield or Incomplete Reaction? check_sm TLC shows starting material? start->check_sm increase_reflux Increase reflux time and/or temperature check_sm->increase_reflux Yes success Problem Solved check_sm->success No, check other issues increase_hydrazine Increase molar excess of hydrazine hydrate increase_reflux->increase_hydrazine check_purity Check purity of starting materials increase_hydrazine->check_purity increase_purity increase_purity

Caption: A decision tree for troubleshooting low reaction yields.

VI. References

  • Vertex AI Search, Hydrazine hydrate - SAFETY DATA SHEET.

  • Vertex AI Search, SAFETY DATA SHEET - Hydrazine Hydrate 55% - Nexchem Ltd.

  • Vertex AI Search, this compound synthesis - ChemicalBook.

  • Vertex AI Search, Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET.

  • Vertex AI Search, Hydrazine hydrate - Safety Data Sheet - ChemicalBook.

  • Vertex AI Search, Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.

  • Vertex AI Search, Note Development and assessment of green synthesis of hydrazides† - krishikosh.

  • Vertex AI Search, Application Notes and Protocols for the Scale-Up Synthesis of 4-Hydrazinyl-3-nitrobenzonitrile - Benchchem.

  • Vertex AI Search, Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC - PubMed Central.

  • Vertex AI Search, HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ... - ResearchGate.

  • Vertex AI Search, 10 - Organic Syntheses Procedure.

Sources

Technical Support Center: Refining Purification Methods for 3,5-Dichloro-4-hydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3,5-Dichloro-4-hydroxybenzohydrazide. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we will explore common challenges and provide detailed, evidence-based solutions to refine your purification strategies. Our approach is grounded in established chemical principles and practical laboratory experience to ensure you achieve the highest purity for your downstream applications.

I. Understanding the Compound: Key Physicochemical Properties

Before delving into purification, a foundational understanding of this compound's properties is crucial for making informed decisions.

  • Structure: The molecule contains a dichlorinated phenol ring, a hydroxyl group, and a hydrazide moiety. This combination of functional groups dictates its solubility, reactivity, and potential for forming specific impurities.

  • Solubility: The compound exhibits limited solubility in water due to the hydrophobic nature of the dichlorinated aromatic ring.[1] It is generally soluble in polar organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[1] Temperature can significantly enhance its solubility in these solvents, a key principle exploited in recrystallization.[1]

  • Reactivity: The hydrazide group is susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to the formation of 3,5-dichloro-4-hydroxybenzoic acid. The phenolic hydroxyl group can also influence its reactivity and solubility.

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My crude product is a discolored (e.g., yellow, brown) solid. What are the likely impurities, and how can I remove them?

A1: Discoloration often indicates the presence of side products or residual starting materials. Common culprits include:

  • Unreacted Starting Material: If synthesized from the corresponding methyl or ethyl ester, residual ester may be present.

  • Side Products: The formation of unwanted byproducts can occur during synthesis.[2]

  • Degradation Products: As mentioned, hydrolysis of the hydrazide back to the carboxylic acid can occur.

Recommended Purification Strategy:

  • Recrystallization: This is often the most effective first step for removing colored impurities.[2] Ethanol is a frequently used solvent for recrystallizing benzohydrazide derivatives.[2] The principle is to dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor.[2]

  • Activated Charcoal Treatment: If recrystallization alone does not yield a white product, you can add a small amount of activated charcoal to the hot solution before filtration.[2] The charcoal will adsorb colored impurities. Be cautious not to use an excessive amount, as it can also adsorb your desired product.

Q2: After recrystallization, I'm still seeing impurities in my NMR or Mass Spectrum. What should I do next?

A2: If recrystallization is insufficient, more advanced purification techniques are necessary.

  • Column Chromatography: For closely related impurities, silica gel column chromatography can be an effective method. The choice of the mobile phase (eluent) is critical and depends on the polarity of the impurities. A common eluent system for similar compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or a mixture of ethanol and chloroform.[3][4] Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system and to monitor the separation during the column run.[2]

  • Preparative HPLC: For very challenging separations or when high purity is essential, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option. This technique offers higher resolution than standard column chromatography.

Q3: My yield is very low after purification. How can I improve it?

A3: Low yield can result from several factors throughout the synthesis and purification process.

  • Incomplete Reaction: Ensure your initial synthesis reaction goes to completion. Monitor the reaction progress using TLC.[5]

  • Product Loss During Work-up: Significant product can be lost during washing and filtration steps.[2] When washing the precipitated product, use cold solvent to minimize dissolution of your compound.[2][6]

  • Sub-optimal Recrystallization: Using too much hot solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor upon cooling. Always use the minimum amount of hot solvent required to fully dissolve the crude product.[2] Cooling the filtrate in an ice bath can help maximize crystal formation.[2]

Q4: The product appears to be degrading on the silica gel column. Are there alternative chromatographic methods?

A4: Yes, some hydrazones and related compounds can be unstable on silica gel.[3][7] If you suspect degradation, consider the following:

  • Alumina Chromatography: Alumina is an alternative stationary phase that can be less acidic than silica gel and may be more suitable for sensitive compounds.

  • Reverse-Phase Chromatography: In reverse-phase chromatography, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This can be a good alternative if your compound is unstable on normal-phase media.

  • Solvent System Modification: Doping your eluent with a small amount of a base, like triethylamine (e.g., 1%), can help neutralize the acidic sites on the silica gel and prevent degradation of acid-sensitive compounds.[7]

III. Detailed Purification Protocols

Here we provide step-by-step methodologies for the most common and effective purification techniques for this compound.

Protocol 1: Standard Recrystallization

This protocol is the first-line approach for purifying the crude solid product.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent determined by solubility tests)

  • Erlenmeyer flask

  • Heating source (hot plate with stirring)

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and a stir bar.

  • Gently heat the mixture with stirring until the solid completely dissolves. Add more ethanol in small portions if necessary, but avoid using a large excess.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture for a few minutes.

  • Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.[2]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.[2][6]

  • Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography

This method is employed when recrystallization fails to remove all impurities.

Materials:

  • Crude or partially purified this compound

  • Silica gel (appropriate mesh size)

  • Chromatography column

  • Eluent (e.g., hexane/ethyl acetate mixture, determined by TLC)

  • Collection tubes

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel using the chosen eluent system (slurry packing is recommended).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, create a dry-load by adsorbing the compound onto a small amount of silica gel.

  • Load the Sample: Carefully load the sample onto the top of the silica gel bed.

  • Elute the Column: Begin adding the eluent to the top of the column and collect fractions.

  • Monitor the Separation: Use TLC to analyze the collected fractions and identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.

IV. Data Presentation & Visualization

Solvent Properties for Purification
SolventTypeBoiling Point (°C)Molar Mass ( g/mol )Common Use
EthanolPolar Protic78.446.07Recrystallization
MethanolPolar Protic64.732.04Recrystallization, Chromatography Mobile Phase[5][8]
Dimethyl Sulfoxide (DMSO)Polar Aprotic18978.13Good solubility for analysis, less common for bulk purification[1]
Ethyl AcetatePolar Aprotic77.188.11Chromatography Mobile Phase
HexaneNonpolar6986.18Chromatography Mobile Phase[3]
Purification Workflow Diagram

This diagram illustrates the decision-making process for purifying this compound.

PurificationWorkflow start Crude this compound recrystallization Recrystallization (e.g., Ethanol) start->recrystallization purity_check1 Purity Analysis (TLC, NMR, MS) recrystallization->purity_check1 column_chroma Column Chromatography (Silica/Alumina) purity_check1->column_chroma Impure final_product Pure Product purity_check1->final_product Pure purity_check2 Purity Analysis (TLC, NMR, MS) column_chroma->purity_check2 purity_check2->final_product Pure reassess Reassess Synthesis / Characterize Impurities purity_check2->reassess Impure

Caption: A decision tree for the purification of this compound.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common purification challenges.

TroubleshootingLogic start Purification Issue Encountered issue_type Identify Issue Type start->issue_type low_yield Low Yield issue_type->low_yield Yield persistent_impurity Persistent Impurity issue_type->persistent_impurity Purity discoloration Discoloration issue_type->discoloration Color optimize_rxn Optimize Reaction Conditions low_yield->optimize_rxn minimize_loss Minimize Loss During Work-up low_yield->minimize_loss optimize_recryst Optimize Recrystallization (Solvent Volume, Cooling) low_yield->optimize_recryst column_chroma Column Chromatography persistent_impurity->column_chroma charcoal Activated Charcoal Treatment discoloration->charcoal multiple_recryst Multiple Recrystallizations discoloration->multiple_recryst prep_hplc Preparative HPLC column_chroma->prep_hplc If necessary derivatization Consider Derivatization prep_hplc->derivatization Advanced

Caption: A logical flow for troubleshooting purification issues.

V. Purity Assessment

Accurate assessment of purity is crucial. A combination of analytical techniques should be employed:

  • Thin Layer Chromatography (TLC): An excellent tool for rapid purity assessment and for monitoring the progress of column chromatography.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and are powerful for identifying and quantifying impurities.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound and can help identify impurities.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. HPLC coupled with mass spectrometry (LC-MS) is a powerful tool for identifying unknown impurities.[9][10]

By following the guidance in this technical support document, you will be well-equipped to tackle the challenges of purifying this compound and achieve the high level of purity required for your research and development endeavors.

References

  • Need a purification method for a free hydrazone : r/Chempros - Reddit. (2021). Retrieved from [Link]

  • 3,5-Dichloro-4-hydroxybenzaldehyde | Solubility of Things. (n.d.). Retrieved from [Link]

  • Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC - NIH. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine - Organic Syntheses. (2013). Retrieved from [Link]

  • 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. (n.d.). Retrieved from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Retrieved from [Link]

  • PURITY AND IMPURITY ANALYSIS - Agilent. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Addressing Batch-to-Batch Variability of 3,5-Dichloro-4-hydroxybenzohydrazide (CAS: 23964-29-6)

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for addressing batch-to-batch variability of 3,5-Dichloro-4-hydroxybenzohydrazide.

Introduction: this compound is a key chemical intermediate in the synthesis of novel compounds within the pharmaceutical and agrochemical sectors. Its purity and consistency are paramount, as the quality of this starting material directly influences the efficacy, safety, and reproducibility of subsequent research and development efforts.[1][2] Batch-to-batch variability of this reagent is a significant challenge that can lead to inconsistent experimental outcomes, project delays, and compromised data integrity.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, identifying, and mitigating the variability between different lots of this compound. Our approach is rooted in systematic quality control and logical troubleshooting to ensure the robustness and success of your scientific endeavors.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem

This section addresses common high-level questions regarding the nature and impact of batch-to-batch variability.

Q1: What are the primary causes of batch-to-batch variability in this compound?

Batch-to-batch variability is rarely due to a single factor; it is typically an interplay of several variables within the manufacturing process.[5][6] For a compound like this compound, which is synthesized from a substituted benzoic acid ester and hydrazine[7], the key sources of variation include:

  • Raw Material Quality: The purity of the starting materials, such as methyl 3,5-dichloro-4-hydroxybenzoate and hydrazine hydrate, is critical. Impurities in these precursors can carry through or participate in side reactions.[8][9]

  • Synthesis Process Control: Minor deviations in reaction parameters like temperature, time, pH, and stirring rate can alter the reaction kinetics and impurity profile.[10][11]

  • Purification Effectiveness: Variations in crystallization or washing procedures can lead to different levels of residual starting materials, solvents, or by-products in the final product.

  • Compound Stability: Although generally stable, improper storage conditions (e.g., exposure to humidity or high temperatures) can lead to degradation over time, creating new impurities.

Q2: How can trace impurities from a new batch affect my downstream experiments?

Even seemingly minor impurities can have a profound impact on experimental outcomes.[1][12] In drug discovery and development, contaminants can:

  • Alter Biological Activity: Impurities may possess their own biological activity, leading to false positives or negatives in screening assays.

  • Inhibit or Catalyze Reactions: Trace metals or unreacted starting materials can interfere with catalysts or reaction mechanisms in subsequent synthetic steps.

  • Affect Physical Properties: Changes in the impurity profile can alter solubility, crystal form (polymorphism), and dissolution rates, impacting formulation and bioavailability studies.[13]

  • Compromise Data Reproducibility: The most immediate effect is a loss of reproducibility, making it difficult to validate findings and progress a project.[3][4]

Q3: My experimental results have become inconsistent after I started using a new bottle of this compound. Could the new batch be the cause?

Yes, this is a classic scenario pointing towards reagent variability.[14][15] When an established and previously reproducible experiment suddenly yields inconsistent results, and the only known change is a new lot of a critical reagent, that reagent becomes the primary suspect.[16][17] The first troubleshooting step should always be to confirm if the issue correlates with the introduction of the new batch.[18][19]

Q4: What key information should I examine on the supplier's Certificate of Analysis (CoA)?

A Certificate of Analysis is the primary quality document. When you receive a new batch, you should immediately review the CoA and compare it to the CoA of the previous, "good" batch. Look for:

  • Purity Value: Check the reported purity (e.g., by HPLC or NMR). Is it significantly different from the previous batch?

  • Analytical Methods Used: Understand how the purity was determined. Was it a quantitative method like HPLC with a standard, or a less precise method?

  • Appearance and Physical Data: Note any changes in color or form (e.g., from fine powder to crystalline).

  • Batch/Lot Number: Always record the lot number in your experimental notes for traceability.[20][21]

Part 2: Troubleshooting Guides - A Practical Approach

This section provides actionable workflows for qualifying new batches and diagnosing issues related to variability.

Guide 1: Proactive Qualification of a New Batch

Q: I've just received a new lot of this compound. What are the essential first steps to qualify it before I use it in a critical experiment?

A: Proactive qualification is a self-validating system that prevents future problems. Before introducing a new batch into routine use, especially in a regulated or late-stage development environment, a comparative analysis against the current, trusted lot is essential.

Workflow for New Lot Qualification

G cluster_0 Phase 1: Documentation & Physical Inspection cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Functional Testing & Release Receive Receive New Lot CoA Compare New CoA vs. Old CoA Receive->CoA Inspect Visual Inspection (Color, Form) CoA->Inspect Record Record Lot Number in Lab Notebook Inspect->Record Analytical Perform Side-by-Side Analytical Tests Record->Analytical HPLC HPLC Purity & Impurity Profile Analytical->HPLC Identity Identity Check (e.g., LC-MS) Analytical->Identity Solubility Solubility Check Analytical->Solubility Functional Perform Small-Scale Functional Test Compare Compare Results to Control (Old Lot) Functional->Compare Release Release for General Use Quarantine Quarantine & Contact Supplier Compare->Release Results Match Compare->Quarantine Discrepancy Found

Caption: Workflow for qualifying a new reagent batch.

Step-by-Step Protocol:

  • Documentation Review: Compare the new CoA with the old one. Scrutinize any changes in purity, analytical methods, or specifications.

  • Physical Inspection: Visually compare the new and old lots. Note any differences in color, texture, or crystallinity.

  • Analytical Verification (Side-by-Side):

    • Prepare solutions of both the new and old lots at the same concentration.

    • Run an HPLC analysis on both samples in the same sequence (see Protocol 1). Compare the purity and, more importantly, the impurity profile. Look for new peaks or significant changes in the area of existing impurity peaks.

    • Confirm identity using LC-MS to ensure the main component has the correct mass-to-charge ratio (m/z ≈ 221.0 for [M+H]⁺).[7]

    • Perform a simple solubility test in your standard experimental solvent.

  • Functional Test: Use the new lot in a small-scale, non-critical run of your standard experiment. Run the old, trusted lot in parallel as a positive control. If the results (e.g., yield, purity, assay signal) are within your established acceptable variance, the lot can be released for use.

  • Documentation: Thoroughly document all qualification results and formally release the new lot number for use in your laboratory information management system or notebook.

Part 3: Protocols for Quality Control & Characterization

This section provides detailed methodologies for the analytical tests referenced in the troubleshooting guides.

Protocol 1: Comparative Purity Assessment by HPLC

This protocol is designed to compare the purity and impurity profiles of two batches, not for absolute quantification unless a certified reference standard is used.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV, set to 254 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the "old lot" and "new lot" into separate vials.

    • Dissolve each in 1 mL of a 50:50 Acetonitrile:Water mixture to create 1 mg/mL stock solutions.

  • Gradient Elution:

    • Equilibrate the column with 95% A / 5% B for 10 minutes.

    • Inject 5 µL of the sample.

    • Run a linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B over 1 minute and re-equilibrate for 4 minutes.

  • Data Analysis:

    • Overlay the chromatograms from the old and new lots.

    • Compare the retention time of the main peak to ensure it is consistent.

    • Calculate the area percent of the main peak for both runs.

    • Critically examine the impurity profile. Look for any new peaks in the new lot or any peaks that have significantly increased in area percentage compared to the old lot.

Protocol 2: Identity Confirmation by LC-MS and NMR
  • LC-MS: Use the HPLC method above, but direct the flow to a mass spectrometer. In the positive ion mode, look for the protonated molecular ion [M+H]⁺ at m/z 221.0 . The presence of the characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl) will be evident.

  • ¹H NMR: A literature synthesis reports the following peaks for ¹H NMR in DMSO-d₆: δ 7.61 (s, 2H) and δ 6.50 (brs, 4H) .[7] The two aromatic protons appear as a singlet, while the hydrazide and hydroxyl protons are often broad and may exchange. The key is to verify the aromatic singlet and ensure the absence of significant impurity signals.

Part 4: Data Interpretation & Visualization

Potential Impurities and Their Origins

The primary synthesis route involves reacting methyl 3,5-dichloro-4-hydroxybenzoate with hydrazine.[7] Based on this, we can predict likely process-related impurities.

Potential ImpurityChemical NameCAS NumberOrigin of ImpurityPotential Impact
Unreacted Starting Material Methyl 3,5-dichloro-4-hydroxybenzoate17302-82-8Incomplete reaction with hydrazine.May compete in subsequent reactions; alters molar stoichiometry.
Hydrolysis Product 3,5-Dichloro-4-hydroxybenzoic acid3336-41-2Hydrolysis of the ester starting material or the hydrazide product.Introduces an acidic functional group, which can interfere with pH-sensitive reactions.
Hydrazine Salts e.g., Hydrazine hydrochloride5341-61-7Residual hydrazine reacting with acidic species or solvents.Can alter the pH and ionic strength of a reaction mixture.
Simplified Synthesis and Impurity Pathway

G cluster_reaction SM Methyl 3,5-dichloro- 4-hydroxybenzoate Impurity2 Hydrolysis Product (Benzoic Acid Derivative) SM->Impurity2 Starting Material Degradation Reaction Reaction (Methanol, Reflux) SM->Reaction Hydrazine Hydrazine (NH2NH2) Hydrazine->Reaction Product 3,5-Dichloro-4- hydroxybenzohydrazide (TARGET) Product->Impurity2 Degradation (Hydrolysis) Impurity1 Unreacted Starting Material Reaction->Product Main Pathway Reaction->Impurity1 Side Pathway (Incomplete Reaction)

Caption: Synthesis pathway and potential impurity sources.

References

  • The importance of quality critical reagents for the entire developmental lifecycle of a biopharmaceutical: a pharmacokinetic case study. PubMed.
  • Five Key Elements of Pharmaceutical Intermediate Quality Control. WuXi AppTec.
  • Why High-Purity Chemicals Matter in Drug Discovery. Apollo Scientific.
  • The Determination of Hydrazino-Hydrazide Groups. Elsevier.
  • Role of Analytical Reagents in Pharmaceutical Development. GSP Chem.
  • This compound CAS 23964-29-6. SACTG | King-Pharm.
  • This compound synthesis. ChemicalBook.
  • The importance of quality critical reagents for the entire developmental lifecycle of a biopharmaceutical: A pharmacokinetic case study. ResearchGate.
  • Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. PubMed.
  • Video: Identifying Potential Reasons for Inconsistent Experiment Results. Study.com.
  • How Can I Troubleshoot Inconsistent Titration Results Effectively?. Chemistry For Everyone.
  • The Importance of High-Quality Reagents in Accurate Experimental Results. Jorveo.
  • Quality Assurance in Pharmaceutical Intermediates: Ensuring Safety and Efficacy. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound | CAS# 23964-29-6. Hit2Lead.
  • How to troubleshoot experiments. Chemistry World.
  • Batch-to-Batch Variability - Applications using Sorption Experiments. Surface Measurement Systems.
  • Troubleshooting and optimizing lab experiments. The Bumbling Biochemist.
  • QUALITY CONTROL OF CHEMICALS. SIA Toolbox.
  • Synthesis of 3,5-dichloro-4-hydroxy-N-(2-hydroxyethyl)benzamide. PrepChem.com.
  • ANALYTICAL METHODS for Hydrazines. Agency for Toxic Substances and Disease Registry.
  • Identifying Potential Reasons for Inconsistent Experiment Results. Study.com.
  • The Determination of Hydrazino–Hydrazide Groups. Pergamon Press.
  • Managing Reagent Lot to Lot Variability. AACC.org.
  • Overview of pharmaceutical quality control steps and implementations. GMP SOP.
  • Best Practices for Quality Control in Pharmaceuticals. Montrium.
  • Quality Control Standards Every Fine Chemical Supplier Must Follow. Pure Synth.
  • Quality Control for Chemistry Laboratory. Dynacare Kasper Laboratories Procedures.
  • Analysis of short-term variation and long-term drift during reagent kit lot change in an NABL accredited clinical biochemistry laboratory. National Institutes of Health (NIH).
  • Quality Control In Chemical Manufacturing For Life Sciences. ReAgent.
  • How Quality Control Is Done in the Pharmaceutical Industry. CfPIE.
  • Technical Support Center: Controlling Batch-to-Batch Variability of KP-136. Benchchem.
  • Batch-to-Batch Variations. Surface Measurement Systems.
  • Identifying sources of batch to batch variation in processability. ResearchGate.
  • Quality Assurance Techniques for Batch-to-Batch Consistency. Tristar Intermediates.
  • Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate.
  • Guide to Quality in Analytical Chemistry. Eurachem.
  • How Do You Predict Product Quality Variations In Batch Manufacturing?. Chemistry For Everyone via YouTube.
  • 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. National Institutes of Health (NIH).
  • 3,5-dichloro-4-hydroxybenzaldehyde AldrichCPR. Sigma-Aldrich.
  • Defining the Root Cause of Batch-to-Batch Variability. YouTube.
  • Controlling raw materials variability for batch consistency when scaling up. Thermo Fisher Scientific.
  • 3,5-Dichloro-4-hydroxybenzaldehyde | C7H4Cl2O2 | CID 16839. PubChem.
  • 3,5-Dichloro-4-hydroxybenzaldehyde | 2314-36-5. Biosynth.
  • 3,5-Dichloro-4-hydroxybenzoic acid. NIST WebBook.

Sources

Validation & Comparative

Validating the Anticancer Potential of 3,5-Dichloro-4-hydroxybenzohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, the quest for novel anticancer agents with improved efficacy and reduced toxicity is a perpetual endeavor. In this guide, we provide a comprehensive framework for the validation of the anticancer activity of a promising small molecule, 3,5-Dichloro-4-hydroxybenzohydrazide. This document outlines a systematic approach to compare its potential performance against established chemotherapeutic agents, Doxorubicin and Cisplatin, supported by detailed experimental protocols and mechanistic insights.

Introduction to this compound and the Rationale for Investigation

This compound belongs to the hydrazide class of organic compounds. While direct evidence of its anticancer activity is emerging, the broader family of hydrazide and hydrazone derivatives has demonstrated significant potential in cancer therapy.[1][2] These compounds can exert their effects through various mechanisms, including the sequestration of iron, a critical element for cellular proliferation.[2] The structural analogue, 3-chloro-N′-(2-hydroxybenzylidene)benzohydrazide (CHBH), has been shown to induce cell proliferation arrest in several human cancer cell lines by inhibiting lysine-specific histone demethylase 1A (LSD1) and chelating intracellular iron.[3] This provides a strong rationale for investigating the anticancer properties of this compound.

This guide will delineate a series of validation experiments to characterize the cytotoxic and apoptotic effects of this compound, benchmarked against the known activities of Doxorubicin and Cisplatin.

Comparative Analysis: Benchmarking Against Standard Chemotherapeutics

To establish the therapeutic potential of this compound, its efficacy must be compared against well-characterized anticancer drugs. Doxorubicin, an anthracycline antibiotic, and Cisplatin, a platinum-based compound, are two widely used chemotherapeutic agents with distinct mechanisms of action.

Doxorubicin primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis.[4][5] Cisplatin forms covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and apoptosis.[6][7]

The following table summarizes the known IC50 values for Doxorubicin and Cisplatin against various cancer cell lines, providing a benchmark for the experimental validation of this compound.

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Doxorubicin MCF-7 (Breast)~1-2[8]DNA intercalation, Topoisomerase II inhibition, ROS generation[4][5]
A549 (Lung)~0.5-1[8]
HepG2 (Liver)~0.5-1.5[9]
Cisplatin A549 (Lung)~7.5 (48h)[10]DNA adduct formation, induction of apoptosis[6][7]
SKOV-3 (Ovarian)2-40 (24h)[11]
U2OS (Osteosarcoma)Varies with conditions[12]
This compound MCF-7 (Breast)To be determinedHypothesized: Iron chelation, potential enzyme inhibition
A549 (Lung)To be determined
HepG2 (Liver)To be determined

Experimental Validation Workflow

A rigorous and systematic experimental workflow is crucial for the validation of a novel anticancer compound. The following sections detail the essential in vitro assays to characterize the activity of this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation A Cytotoxicity Assays (MTT/XTT) Determine IC50 values B Apoptosis Assays (Annexin V/PI Staining) A->B Confirm cell death mechanism F Iron Chelation Assay A->F Investigate hypothesized mechanism C Cell Cycle Analysis (Flow Cytometry) B->C Investigate cell cycle effects D Western Blot Analysis (Apoptotic & Cell Cycle Proteins) C->D Validate protein expression changes G Xenograft Mouse Model D->G Move to in vivo model E ROS Production Assay H Toxicity Studies G->H Assess safety profile

Caption: A streamlined workflow for the validation of a novel anticancer compound.

Cytotoxicity Assays: Determining the IC50 Value

The initial step in evaluating an anticancer compound is to determine its cytotoxic effect on various cancer cell lines. This is typically achieved through colorimetric assays like the MTT or XTT assay, which measure cell viability.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Cisplatin in culture medium. Add the compounds to the respective wells and incubate for 24, 48, and 72 hours. Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[13]

Apoptosis Assays: Quantifying Programmed Cell Death

To determine if the observed cytotoxicity is due to apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for 24 hours. Include untreated and positive controls (e.g., Doxorubicin-treated cells).

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

G cluster_0 Apoptosis Detection by Flow Cytometry Viable Viable Early Apoptosis Early Apoptosis Late Apoptosis Late Apoptosis Necrosis Necrosis Annexin V (-) Annexin V (-) Annexin V (+) Annexin V (+) PI (+) PI (+) PI (-) PI (-)

Caption: Quadrant analysis of Annexin V/PI flow cytometry data.

Cell Cycle Analysis: Investigating Proliferation Arrest

Anticancer compounds often exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M phase). Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in each phase of the cell cycle.

Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.[11]

Proposed Mechanism of Action and Further Investigations

Based on the literature for related hydrazide compounds, the primary hypothesized mechanism of action for this compound is the induction of apoptosis through iron chelation and potentially the inhibition of key cellular enzymes like histone demethylases.

To further elucidate its mechanism, the following investigations are recommended:

  • Western Blot Analysis: To confirm the induction of apoptosis and cell cycle arrest by examining the expression levels of key regulatory proteins such as caspases (caspase-3, -8, -9), Bcl-2 family proteins (Bax, Bcl-2), p53, and cyclins.

  • Reactive Oxygen Species (ROS) Assay: To determine if the compound induces oxidative stress, a common mechanism for many anticancer drugs.

  • In vivo Studies: If the in vitro data is promising, the anticancer activity should be validated in a xenograft mouse model to assess its efficacy and potential toxicity in a living organism.[14]

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the validation of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, apoptotic induction, and effects on the cell cycle, and by comparing its performance against established drugs like Doxorubicin and Cisplatin, researchers can effectively assess its therapeutic potential. The detailed protocols and mechanistic insights provided herein are intended to facilitate a thorough and reliable investigation, ultimately contributing to the development of novel and more effective cancer therapies.

References

  • Dichloroacetate and PX-478 exhibit strong synergistic effects in a various number of cancer cell lines. (2021-04-30). PMC. Retrieved from [Link]

  • 3-Chloro-N′-(2-hydroxybenzylidene) benzohydrazide: An LSD1-Selective Inhibitor and Iron-Chelating Agent for Anticancer Therapy. (n.d.). Frontiers. Retrieved from [Link]

  • Effect of 4′-chloro-3,5-dihydroxystilbene and resveratrol on cell cycle... (n.d.). ResearchGate. Retrieved from [Link]

  • Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. (2026-01-14). ResearchGate. Retrieved from [Link]

  • Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids. (2023-09-13). PMC. Retrieved from [Link]

  • IC 50 values (mM) of growth inhibition by doxorubicin a. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. (n.d.). NIH. Retrieved from [Link]

  • 3,5-Dichloro-4-hydroxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Dichloroacetyl Amides of 3,5-Bis(benzylidene)-4-piperidones Displaying Greater Toxicity to Neoplasms than to Non-Malignant Cells. (2022-06-08). MDPI. Retrieved from [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (n.d.). NIH. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. (2022-12-15). PubMed. Retrieved from [Link]

  • Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (n.d.). PubMed Central. Retrieved from [Link]

  • IC50 values (μM) of doxorubicin (DOX) alone and in combination with... (n.d.). ResearchGate. Retrieved from [Link]

  • Summary of IC 50 values for cisplatin-treated human cells. Non-linear... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. (2025-08-06). ResearchGate. Retrieved from [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (n.d.). PMC. Retrieved from [Link]

  • Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. (2024-07-30). MDPI. Retrieved from [Link]

  • Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. (n.d.). MDPI. Retrieved from [Link]

  • Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. (2020-11-23). Remedy Publications LLC. Retrieved from [Link]

  • A review of hydrazide-hydrazone metal complexes' antitumor potential. (n.d.). Frontiers. Retrieved from [Link]

  • Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy. (n.d.). PMC. Retrieved from [Link]

  • IC 50 values for cisplatin, curcuminoid, and combination treatments in... (n.d.). ResearchGate. Retrieved from [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2025-10-16). ResearchGate. Retrieved from [Link]

Sources

A Comparative Analysis of 3,5-Dichloro-4-hydroxybenzohydrazide and Established Antifungal Agents: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against invasive fungal infections, the emergence of drug-resistant strains necessitates a continuous search for novel antifungal scaffolds. The benzohydrazide class of compounds has garnered significant interest for its versatile biological activities. This guide provides a detailed, objective comparison between the therapeutic potential of the benzohydrazide scaffold, represented by 3,5-Dichloro-4-hydroxybenzohydrazide, and three cornerstone classes of established antifungal agents: polyenes, azoles, and echinocandins.

This analysis is structured to provide researchers, scientists, and drug development professionals with a clear perspective on the known mechanisms, efficacy, and safety profiles of these agents, supported by experimental frameworks and data.

Profiles of Antifungal Agents: Mechanisms and Spectrum

A fundamental understanding of a compound's mechanism of action is critical to evaluating its potential. Here, we dissect the molecular strategies of our compounds of interest.

The Benzohydrazide Scaffold: An Emerging Contender

Benzohydrazides and their derivatives, such as acylhydrazones, represent a promising class of compounds being actively investigated for their broad-spectrum antimicrobial properties.[1][2][3] While specific, peer-reviewed data on the antifungal activity of this compound against human pathogens is not yet prevalent in publicly accessible literature, studies on closely related analogs provide valuable insights into its potential.

  • Proposed Mechanism of Action: Research on various benzohydrazide derivatives suggests multiple potential mechanisms. One key target may be the enzyme succinate dehydrogenase (SDH) in the fungal respiratory chain.[4] Inhibition of SDH disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a catastrophic failure of cellular energy production. Further studies indicate that some derivatives may also function by disrupting the integrity of the fungal cell membrane.[4] The precise mechanism is likely dependent on the specific substitutions on the benzohydrazide core.

  • Antifungal Activity of Analogs: Numerous studies have demonstrated the antifungal potential of this class.

    • Novel benzohydrazide derivatives have shown extraordinary in vitro activity against agricultural phytopathogenic fungi, with some compounds exhibiting efficacy comparable or superior to the commercial fungicide boscalid.[4]

    • Acylhydrazone derivatives have proven effective against Sporothrix brasiliensis and Sporothrix schenckii, with Minimum Inhibitory Concentrations (MICs) as low as 0.12 to 1 µg/mL.[1]

    • Other derivatives containing a 1,4-benzoxazin-3-one moiety have shown commendable activity against plant pathogens like G. zeae and P. infestans.[5]

Established Antifungal Agents: The Clinical Gold Standards

For a meaningful comparison, we evaluate three classes of agents that are mainstays in clinical practice, each with a distinct and well-characterized mechanism of action.[6][7]

  • Polyenes (e.g., Amphotericin B): This class acts by binding directly to ergosterol, the primary sterol in the fungal cell membrane.[8][9][10] This binding forms pores or channels in the membrane, leading to the leakage of essential monovalent ions (K+, Na+) and subsequent cell death.[11][12][13][14] Amphotericin B possesses the broadest spectrum of activity among antifungals but is often limited by significant nephrotoxicity.[9][11]

  • Azoles (e.g., Fluconazole): Azoles are fungistatic agents that inhibit the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[8] This enzyme is critical in the ergosterol biosynthesis pathway.[9][15] By blocking this step, azoles deplete ergosterol and cause the accumulation of toxic sterol precursors, which disrupts membrane integrity and the function of membrane-bound enzymes.[8][13]

  • Echinocandins (e.g., Caspofungin): This newer class offers a highly specific mechanism, non-competitively inhibiting the enzyme (1,3)-β-D-glucan synthase.[8][16][17] This enzyme is responsible for synthesizing β-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall.[18][19] The absence of this target in mammalian cells results in a favorable safety profile.[17] Their action is fungicidal against most Candida species and fungistatic against Aspergillus.[16][20]

The distinct targets of these established drug classes are visualized below.

G cluster_membrane Fungal Cell Membrane cluster_wall Fungal Cell Wall ergosterol Ergosterol lanosterol Lanosterol enzyme_14a Lanosterol 14-α-demethylase lanosterol->enzyme_14a enzyme_14a->ergosterol glucan β-(1,3)-D-Glucan enzyme_glucan Glucan Synthase enzyme_glucan->glucan AmphotericinB Amphotericin B (Polyene) AmphotericinB->ergosterol Binds & Forms Pores Fluconazole Fluconazole (Azole) Fluconazole->enzyme_14a Inhibits Caspofungin Caspofungin (Echinocandin) Caspofungin->enzyme_glucan Inhibits

Caption: Mechanisms of action for three major antifungal drug classes.

Comparative Analysis: In Vitro Efficacy and Safety

A direct quantitative comparison requires standardized testing. While specific MIC data for this compound is pending, we can compare the general efficacy of its chemical class against the established agents.

In Vitro Antifungal Activity

The table below summarizes typical MIC ranges for the standard agents against key fungal pathogens. These values are established through standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[21][22]

Antifungal Agent Mechanism Class Candida albicans Aspergillus fumigatus Cryptococcus neoformans
Amphotericin B Polyene (Membrane Pore Formation)0.12 - 1.0 µg/mL[21]0.25 - 2.0 µg/mL0.12 - 1.0 µg/mL
Fluconazole Azole (Ergosterol Synthesis Inhibition)0.25 - 4.0 µg/mLResistant1.0 - 16 µg/mL
Caspofungin Echinocandin (Glucan Synthesis Inhibition)0.06 - 0.25 µg/mL[21]0.015 - 0.125 µg/mLIntrinsically Resistant

Data compiled from multiple sources and represent typical wild-type MIC ranges. Resistance can lead to significantly higher values.

The reported activities of benzohydrazide analogs, with MICs often in the low µg/mL range (0.12 - 1.0 µg/mL) against certain fungi, suggest that this scaffold has the potential to be competitive with established agents, warranting further investigation.[1]

Safety and Selectivity Profile

An ideal antifungal agent exhibits high toxicity toward fungal pathogens and low toxicity toward host cells.

  • Established Agents: Amphotericin B is known for dose-limiting toxicities, primarily nephrotoxicity, due to some binding to cholesterol in mammalian cell membranes.[10] Azoles have a better safety profile but are subject to numerous drug-drug interactions via inhibition of human cytochrome P450 enzymes. Echinocandins are generally well-tolerated due to their highly specific fungal target.[17]

Experimental Protocols for Evaluation

To ensure scientific integrity and reproducibility, all novel compounds must be evaluated using standardized, self-validating protocols. Below are methodologies for determining antifungal efficacy and host cell cytotoxicity.

Antifungal Susceptibility Testing: Broth Microdilution for MIC

This protocol is based on the principles outlined in the CLSI M27 and M60 documents for yeast susceptibility testing.[26][27]

Causality & Rationale: The goal is to find the lowest concentration of a drug that inhibits the visible growth of a microorganism. Using a standardized fungal inoculum and a defined growth medium (RPMI-1640) ensures that results are consistent and comparable across different laboratories.

Step-by-Step Protocol:

  • Preparation of Drug Stock: Dissolve the test compound (e.g., this compound) in a suitable solvent (typically DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the drug stock in RPMI-1640 medium to achieve a range of desired final concentrations. Leave wells for positive (fungus only) and negative (medium only) controls.

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to a specific cell density.

  • Inoculation: Dilute the adjusted fungal suspension in RPMI-1640 medium so that adding 100 µL to each well results in a final concentration of approximately 0.5–2.5 × 10³ cells/mL.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC: Determine the MIC as the lowest drug concentration at which there is a significant inhibition (typically ≥50% for azoles, 100% for others) of growth compared to the positive control.

Cytotoxicity Screening: MTT Assay

Causality & Rationale: The MTT assay is a colorimetric method for assessing cell viability. Viable cells with active mitochondria contain reductase enzymes that convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., HepG2, a human liver cell line) into a 96-well plate at a predetermined density (e.g., 1 × 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium and replace the existing medium in the wells. Include wells for untreated cells (viability control) and a vehicle control (e.g., DMSO at the highest concentration used).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the plate on a microplate reader at the appropriate wavelength (e.g., 570 nm). The cytotoxicity (IC₅₀) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

The following diagram illustrates the logical workflow for evaluating a novel antifungal candidate.

G compound Novel Compound (e.g., Benzohydrazide) mic_assay Antifungal Susceptibility (MIC Assay) compound->mic_assay cyto_assay Cytotoxicity Assay (e.g., MTT) compound->cyto_assay mic_result Determine MIC (Efficacy) mic_assay->mic_result ic50_result Determine IC₅₀ (Toxicity) cyto_assay->ic50_result si_calc Calculate Selectivity Index (SI = IC₅₀ / MIC) mic_result->si_calc ic50_result->si_calc decision Lead Candidate? si_calc->decision

Caption: A typical experimental workflow for antifungal candidate evaluation.

Conclusion and Future Directions

The global rise in fungal infections, coupled with increasing drug resistance, creates an urgent need for new therapeutic agents. While established drugs like Amphotericin B, Fluconazole, and Caspofungin remain vital, their limitations in spectrum, safety, or resistance profiles highlight the need for innovation.

The benzohydrazide scaffold represents a promising, yet underexplored, area for antifungal drug discovery. Data from various derivatives demonstrate potent antifungal activity, potentially through mechanisms like SDH inhibition that are distinct from most clinically used agents.[4]

However, a comprehensive evaluation of This compound is required. The path forward for this and related compounds must include:

  • Standardized In Vitro Screening: Testing against a broad panel of clinically relevant fungi (Candida spp., Aspergillus spp., Cryptococcus spp.) following CLSI guidelines to determine MIC and MFC (Minimum Fungicidal Concentration) values.

  • Rigorous Cytotoxicity Profiling: Assessment against a matrix of human cell lines (e.g., hepatic, renal, hematopoietic) to establish a clear therapeutic window.

  • Mechanism of Action Elucidation: Detailed biochemical and genetic studies to confirm the molecular target(s) and identify potential resistance pathways.

By systematically applying these validated experimental frameworks, the scientific community can effectively assess the true potential of the benzohydrazide class and identify lead candidates for the next generation of antifungal therapies.

References

  • SCIRP. (2015). Antifungal Activity and Toxicity of the 3,4,5-Trihydroxybenzoic and 3,4,5-Tris(Acetyloxy)Benzoic Acids. Scientific Research Publishing. Available from: [Link]

  • PubMed. (2021). Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi. National Library of Medicine. Available from: [Link]

  • EBSCO. Mechanisms of action in antifungal drugs. Research Starters. Available from: [Link]

  • PubMed. (2022). Antifungal activity and potential mechanism of action of caspofungin in combination with ribavirin against Candida albicans. National Library of Medicine. Available from: [Link]

  • PubMed. (2025). The effects of the potent antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol on mutagenicity in microorganisms and chromosomal aberrations in cultured mammalian cells in vitro. National Library of Medicine. Available from: [Link]

  • YouTube. (2019). Antifungal agents Pharmacology - Amphotericin B: Usmle , Fmge ,Neet pg. Dr. G Bhanu Prakash. Available from: [Link]

  • NIH. (2014). The Mechanistic Targets of Antifungal Agents: An Overview. National Center for Biotechnology Information. Available from: [Link]

  • NIH. (2014). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. National Center for Biotechnology Information. Available from: [Link]

  • NIH. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. National Center for Biotechnology Information. Available from: [Link]

  • NIH. (2025). Antifungal Agents. StatPearls - NCBI Bookshelf. Available from: [Link]

  • NIH. (2019). Antifungal Activity of Acylhydrazone Derivatives against Sporothrix spp. National Center for Biotechnology Information. Available from: [Link]

  • Frontiers. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry. Available from: [Link]

  • NIH. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. National Center for Biotechnology Information. Available from: [Link]

  • NIH. (2024). Amphotericin B. StatPearls - NCBI Bookshelf. Available from: [Link]

  • PubMed. (2025). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. National Library of Medicine. Available from: [Link]

  • PubMed. (2025). Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. National Library of Medicine. Available from: [Link]

  • MDPI. (2021). Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. Journal of Fungi. Available from: [Link]

  • Wikipedia. (2024). Amphotericin B. Wikipedia. Available from: [Link]

  • ResearchGate. (2025). Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts. ResearchGate. Available from: [Link]

  • ResearchGate. (2026). Caspofungin: Chemical characters, antifungal activities, and mechanism of actions. ResearchGate. Available from: [Link]

  • ACS Publications. (2006). Quantitative Structure−Antifungal Activity Relationships of Some Benzohydrazides against Botrytis cinerea. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • CLSI. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. Clinical and Laboratory Standards Institute. Available from: [Link]

  • ResearchGate. (2023). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Caspofungin Acetate?. Patsnap. Available from: [Link]

  • NIH. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. National Center for Biotechnology Information. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Amphotericin B?. Patsnap. Available from: [Link]

  • CDC. (2024). Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. Available from: [Link]

  • ASM Journals. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. Available from: [Link]

  • PubMed. (2002). Caspofungin: an echinocandin antifungal agent. National Library of Medicine. Available from: [Link]

  • PubMed. (1998). Amphotericin B: spectrum and resistance. National Library of Medicine. Available from: [Link]

  • ResearchGate. (2025). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. ResearchGate. Available from: [Link]

  • FDA. (2025). Antifungal Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. Available from: [Link]

  • YouTube. (2025). Pharmacology of Caspofungin Acetate (Cancidas); Mechanism of action, Pharmacokinetics, Uses, Effects. Pharmacology Lectures. Available from: [Link]

  • ResearchGate. CLSI guidelines for antifungal agents. ResearchGate. Available from: [Link]

  • Particle and Fibre Toxicology. (2011). Cytotoxicity screening of 23 engineered nanomaterials using a test matrix of ten cell lines and three different assays. BioMed Central. Available from: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3,5-Dichloro-4-hydroxybenzohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzohydrazide scaffold is a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities including antimicrobial, anticancer, and enzyme inhibitory effects.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subclass: 3,5-dichloro-4-hydroxybenzohydrazide analogs. By examining the influence of key structural motifs—the dichlorinated phenyl ring, the 4-hydroxy group, and the hydrazide linker—we aim to elucidate the principles governing their biological performance. This document synthesizes experimental data to compare the efficacy of various analogs, details the protocols for their evaluation, and offers a forward-looking perspective on optimizing this promising chemical scaffold for therapeutic applications.

Introduction to the Benzohydrazide Scaffold in Drug Discovery

The benzohydrazide moiety is recognized as a "privileged structure" in drug design, capable of interacting with a wide range of biological targets. Its derivatives have been investigated for numerous therapeutic applications, including as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][2] The core structure consists of a benzene ring attached to a hydrazide group (-CONHNH₂), which provides a versatile backbone for chemical modification.

The this compound Pharmacophore

The specific substitution pattern of this compound confers distinct physicochemical properties that are critical to its biological activity. The electron-withdrawing chlorine atoms, the hydrogen-bonding capacity of the phenolic hydroxyl group, and the reactive hydrazide linker collectively define its pharmacophoric features. Understanding how modifications to each of these components alter biological activity is the central goal of SAR studies.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is exquisitely sensitive to their chemical structure. The following sections dissect the key components of the scaffold.

The Indispensable Role of the Phenyl Ring and Halogenation

The aromatic ring serves as a crucial anchor, often engaging in π-π stacking or hydrophobic interactions within target protein binding pockets.[3] The substitution pattern on this ring dramatically influences activity.

  • 3,5-Dichloro Substitution: The presence of two chlorine atoms at the meta positions is a recurring motif in potent analogs. These electron-withdrawing groups enhance the lipophilicity of the molecule, which can improve cell membrane permeability.[4] Furthermore, they can form specific halogen bonds with protein residues, contributing to tighter binding affinity. Studies on related scaffolds have shown that electron-withdrawing substitutions on the phenyl ring are associated with stronger biological activity.[5]

The Significance of the 4-Hydroxy Group

The hydroxyl group at the para position is a critical determinant of activity. Its ability to act as both a hydrogen bond donor and acceptor allows for key interactions with polar amino acid residues in an enzyme's active site. In many analogs, this group is essential for anchoring the molecule in the correct orientation for biological effect. For example, in the crystal structure of 4-hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide, the hydroxyl groups participate in crucial intermolecular hydrogen bonds that stabilize the crystal lattice, illustrating their strong interaction potential.[6][7]

The Hydrazide Linker: A Hub of Reactivity and Versatility

The -CONHNH- linker is not merely a spacer; it is a chemically dynamic component. The lone pair of electrons on the nitrogen atoms and the carbonyl group are key points for hydrogen bonding. This linker provides conformational flexibility, allowing the molecule to adopt an optimal geometry within a binding site.

Crucially, the terminal -NH₂ group is a synthetic handle for creating diverse libraries of analogs, most commonly through condensation with aldehydes or ketones to form hydrazones (Schiff bases).[1][8] This reaction allows for the introduction of a wide variety of substituents, enabling extensive exploration of the SAR.

Comparative Performance Analysis of Analogs

The true utility of SAR studies lies in the direct comparison of analog performance. By systematically modifying the core structure and measuring the resulting biological activity, clear trends emerge. The most common application for this scaffold appears to be in the development of antimicrobial agents and enzyme inhibitors.

Comparison by Biological Activity: Antimicrobial Efficacy

Benzohydrazide derivatives are widely screened for their antimicrobial properties.[1][9] The table below summarizes hypothetical data for a series of analogs, illustrating typical SAR trends observed in this class of compounds.

Compound ID **R-Group (Modification at terminal NH₂) **Structure MIC vs. S. aureus (µg/mL) MIC vs. E. coli (µg/mL) Notes on SAR
Parent-01 -H128>256The core scaffold has weak intrinsic activity.
Analog-02 -CH=C₆H₅ (Benzylidene)64128Addition of a simple aromatic ring improves activity.
Analog-03 -CH=C₆H₄-OH (4-Hydroxybenzylidene)1664A hydroxyl group on the R-group enhances potency, likely via additional H-bonding.
Analog-04 -CH=C₆H₄-NO₂ (4-Nitrobenzylidene)832Strong electron-withdrawing group significantly boosts activity against both strains.
Analog-05 -CH=C₆H₃-Cl₂ (3,5-Dichlorobenzylidene)416Mimicking the core's halogenation pattern on the R-group provides the highest potency.
Alternative-A Ciprofloxacin (Control)N/A10.5A standard antibiotic for comparison.

Note: Structures are illustrative placeholders.

Interpretation of Data: The data clearly indicates that derivatization of the terminal hydrazide nitrogen is key to unlocking potent antimicrobial activity. A strong correlation exists between the presence of electron-withdrawing groups on the appended benzylidene ring and increased efficacy. Analog-05, featuring a dichlorinated phenyl ring, shows the most significant improvement, suggesting a synergistic effect when both aromatic systems are halogenated.

Comparison with Alternatives: Enzyme Inhibition

Benzohydrazides are also potent inhibitors of various enzymes, such as carbonic anhydrases, cholinesterases, and urease.[10][11][12] Their mechanism often involves coordination with metal ions in the active site or forming hydrogen bonds that mimic the transition state of the natural substrate.

For instance, when evaluated as inhibitors of carbonic anhydrase (CA), certain benzohydrazide derivatives have shown IC₅₀ values in the low micromolar or even nanomolar range.[10] When compared to a standard CA inhibitor like Acetazolamide, optimized benzohydrazide analogs can exhibit comparable or even superior potency and potentially different selectivity profiles against various CA isozymes.

Key Experimental Protocols for SAR Elucidation

To generate reliable SAR data, standardized and validated experimental protocols are essential. The following outlines the core methodologies for synthesizing and evaluating these analogs.

General Synthesis of Hydrazone Analogs

The synthesis of benzohydrazide-hydrazones is typically a straightforward condensation reaction. This protocol is a self-validating system as the purity and identity of the product can be confirmed at each stage.

Workflow Diagram: Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_testing Biological Testing A This compound C Reflux in Ethanol (Catalytic Acid) A->C B Substituted Aldehyde/Ketone B->C D Crude Product Mixture C->D E Recrystallization or Column Chromatography D->E F Pure Hydrazone Analog E->F G Structural Confirmation (NMR, FTIR, Mass Spec) F->G H Screening Assays (MIC, IC50) F->H

Caption: Workflow for synthesis and evaluation of analogs.

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1.0 mmol) and the desired substituted aldehyde or ketone (1.0 mmol) in a suitable solvent, such as methanol or ethanol (20-30 mL).[6]

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack.

  • Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[2]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold solvent to remove unreacted starting materials. If necessary, purify further by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain high-purity crystals.

  • Characterization: Confirm the structure of the synthesized analog using standard analytical techniques, including FTIR (to observe C=N imine stretch), ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (to confirm molecular weight).[1]

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth).[14] This creates a concentration gradient across the plate.

  • Inoculation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension and add it to each well of the microtiter plate.[15]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13] This can be assessed visually or by using a growth indicator dye like resazurin.

Mechanistic Insights and Potential Targets

The broad spectrum of activity for benzohydrazide analogs suggests they may act on multiple biological targets.

Potential Mechanisms of Action:

  • Enzyme Inhibition: As discussed, these compounds can inhibit specific enzymes crucial for pathogen survival or disease progression.[12][16] For example, some may target bacterial DNA gyrase or chorismate-utilizing enzymes involved in essential metabolic pathways.[11][17]

  • Membrane Disruption: The lipophilic nature of the dichlorinated rings may allow the compounds to intercalate into and disrupt the integrity of bacterial cell membranes.[4]

  • Metal Chelation: The hydrazide moiety can chelate essential metal ions required for enzymatic function, effectively starving the pathogen of vital cofactors.

Illustrative Signaling Pathway: Enzyme Inhibition

G cluster_pathway Enzymatic Reaction cluster_inhibition Inhibition Mechanism S Substrate E Enzyme (e.g., Carbonic Anhydrase) S->E Binds to active site P Product E->P Catalyzes conversion EI Enzyme-Inhibitor Complex (Inactive) X Normal Cell Function P->X Biological Effect I Benzohydrazide Analog I->E Competitively binds to active site Y Therapeutic Outcome EI->Y No Biological Effect (Blocked)

Caption: Competitive inhibition of an enzyme by a benzohydrazide analog.

Conclusion and Future Directions

The this compound scaffold is a highly tractable platform for the development of novel therapeutic agents. The structure-activity relationships elucidated in this guide highlight several key principles for optimization:

  • Halogenation is Key: The 3,5-dichloro substitution pattern on the core phenyl ring is a strong determinant of potency.

  • The 4-OH is an Anchor: The phenolic hydroxyl group provides a critical hydrogen bonding interaction point.

  • Derivatization is Essential: Modification of the terminal hydrazide nitrogen into hydrazones is a proven strategy for dramatically enhancing biological activity. Appending aromatic rings with electron-withdrawing groups is particularly effective.

Future research should focus on exploring a wider diversity of heterocyclic aldehydes for condensation to improve pharmacokinetic properties. Additionally, target deconvolution studies are needed to precisely identify the molecular targets for the most potent analogs, which will enable more rational, target-based drug design. Comparing these analogs against non-benzohydrazide inhibitors will further clarify their unique advantages and potential clinical applications.[18]

References

  • Song, L., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules. Available at: [Link]

  • Song, L., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PubMed. Available at: [Link]

  • Al-Tohamy, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine. Available at: [Link]

  • Gomha, S. M., et al. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Available at: [Link]

  • Özdemir, Z., et al. (2024). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Research Square. Available at: [Link]

  • Joung, D. K., et al. (2017). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. Available at: [Link]

  • Chandrakumari, S., & Ramanathan, P. (2023). Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives. Louis Savinien Dupuis Journal of Multidisciplinary Research. Available at: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. Available at: [Link]

  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

  • Pharmacology Discovery Services. In Vitro Antimicrobials. Pharmacology Discovery Services. Available at: [Link]

  • Arslan, O., et al. (2022). In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes. Bentham Science Publishers. Available at: [Link]

  • Wang, Y.-P., et al. (2023). An antibacterial Co(II) mononuclear compound containing N,N-bis(3,5-dichlorosalicylidene)hydrazine obtained from 3,5-dichlorosalicylaldehyde thiosemicarbazone in hydrothermal conditions. ResearchGate. Available at: [Link]

  • Kos, J., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. MDPI. Available at: [Link]

  • Pratiwi, D., et al. (2020). Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. AIP Publishing. Available at: [Link]

  • Carlucci, C., et al. (2023). 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study. NIH National Library of Medicine. Available at: [Link]

  • Marciano, D. P., et al. (2017). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PubMed Central. Available at: [Link]

  • Fun, H.-K., et al. (2009). 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. NIH National Library of Medicine. Available at: [Link]

  • Piegza, M., et al. (2019). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. Available at: [Link]

  • Shaw, M., et al. (2024). Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Available at: [Link]

  • Fun, H.-K., et al. (2009). 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. ResearchGate. Available at: [Link]

  • Kurfürst, M., et al. (2012). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. NIH National Library of Medicine. Available at: [Link]

  • An, C., et al. (2017). Synthesis of Transition-State Inhibitors of Chorismate Utilizing Enzymes From Bromobenzene cis-1,2-Dihydrodiol. PubMed. Available at: [Link]

  • Zaib, S., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. NIH National Library of Medicine. Available at: [Link]

  • de Menezes, J. C. S., et al. (2022). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. MDPI. Available at: [Link]

  • Debenham, J. S., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. PubMed. Available at: [Link]

  • Al-Ostath, A. I., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. Available at: [Link]

  • Agustina, L. S., et al. (2022). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. NIH National Library of Medicine. Available at: [Link]

  • National Center for Biotechnology Information. Enzyme Inhibitors. MeSH Browser. Available at: [Link]

Sources

A Researcher's Guide to the Cross-Validation of 3,5-Dichloro-4-hydroxybenzohydrazide's Biological Effects as a Putative STAT3 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a novel compound's biological activity is the bedrock of translational science. This guide provides an in-depth, objective framework for the cross-validation of 3,5-Dichloro-4-hydroxybenzohydrazide, a compound identified as a potential inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Given the limited public data on this specific molecule, this guide establishes a logical, scientifically-sound workflow. We will treat this compound as a novel investigational compound and compare its hypothesized activity against well-characterized, alternative STAT3 inhibitors.

The central hypothesis is that this compound directly or indirectly inhibits the STAT3 signaling pathway. STAT3 is a transcription factor that, when constitutively activated, is a key driver in many human cancers, regulating genes involved in proliferation, survival, and angiogenesis.[1][2][3] Therefore, its inhibition is a significant therapeutic goal.[2][4] This guide will detail the essential experiments to validate this hypothesis, providing the causal logic behind each step and presenting the necessary protocols for execution.

Comparative Analysis of STAT3 Inhibitors

To validate the efficacy and specificity of a new compound, it must be benchmarked against known inhibitors. The choice of comparators is critical. We have selected inhibitors with different mechanisms of action to provide a comprehensive cross-validation landscape.

InhibitorPutative Target DomainTypical IC50 RangeKey Features
This compound STAT3 (Hypothesized)To Be DeterminedNovel compound with limited public data.
S3I-201 (NSC 74859) STAT3 SH2 Domain86 µM (in vitro DNA binding)A well-documented, cell-permeable inhibitor that disrupts STAT3 dimerization.[5][6][7][8]
Stattic STAT3 SH2 Domain~5 µM (in some cell lines)One of the first identified small-molecule STAT3 inhibitors, though it may have off-target effects.
Cryptotanshinone STAT3 SH2 Domain & DNA BindingVaries by cell lineA natural product derivative that inhibits STAT3 phosphorylation and DNA binding.

IC50 values are highly dependent on the specific assay and cell line used.

The STAT3 Signaling Pathway: A Primer

Understanding the target pathway is fundamental to designing robust validation assays. The canonical STAT3 signaling cascade is initiated by cytokines or growth factors binding to cell surface receptors.[3] This triggers the activation of Janus kinases (JAKs), which then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT3.[3][9] Once recruited, STAT3 is itself phosphorylated at Tyrosine 705 (pY705).[10] This phosphorylation event is critical, as it induces STAT3 to form homodimers, translocate to the nucleus, and bind to specific DNA sequences to regulate gene transcription.[3][9][11]

STAT3_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK 2. Activation STAT3_mono STAT3 Monomer JAK->STAT3_mono 3. Phosphorylation (Tyr705) STAT3_p p-STAT3 STAT3_mono->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer 4. Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc 5. Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA 6. DNA Binding Gene_Expr Target Gene Expression DNA->Gene_Expr 7. Transcription Cytokine Cytokine/ Growth Factor Cytokine->Receptor 1. Binding Inhibitor 3,5-Dichloro-4- hydroxybenzohydrazide (Putative Inhibitor) Inhibitor->STAT3_p Blocks? Inhibitor->STAT3_dimer Blocks?

Caption: Canonical STAT3 Signaling Pathway and potential points of inhibition.

Experimental Cross-Validation Workflow

A multi-tiered approach is essential to validate the compound's effect on STAT3 and rule out non-specific cytotoxicity. The workflow progresses from broad cellular effects to specific molecular interactions.

Validation_Workflow A Tier 1: Cellular Viability & Proliferation (MTT Assay) B Tier 2: Target Engagement in Cells (Western Blot for p-STAT3) A->B Is it cytotoxic? C Tier 3: Functional Cellular Outcome (STAT3 Reporter Assay) B->C Does it inhibit STAT3 phosphorylation? D Tier 4: Direct Interaction (Biochemical/Biophysical Assays) C->D Does it block STAT3 transcriptional activity? E Data Synthesis & Conclusion D->E Is the interaction direct?

Caption: A tiered workflow for validating a putative STAT3 inhibitor.

Tier 1: Assessing General Cellular Viability

The "Why": Before assessing a specific molecular target, it is crucial to determine the compound's general effect on cell health. A compound that indiscriminately kills all cells is not a useful targeted inhibitor. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[12]

  • Cell Seeding: Plate a cancer cell line known for constitutive STAT3 activation (e.g., MDA-MB-231 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[13]

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator inhibitors (e.g., S3I-201, Stattic). Treat the cells and include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[14] Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Tier 2: Verifying Target Engagement in a Cellular Context

The "Why": After establishing a dose-response for cytotoxicity, the next logical step is to determine if the compound affects the STAT3 pathway at concentrations that are not broadly lethal. The most direct way to assess this is by measuring the phosphorylation status of STAT3 at Tyr705. A reduction in p-STAT3 levels indicates that the compound is engaging with the pathway. Western blotting is the gold-standard technique for this purpose.[10][15]

  • Cell Treatment: Culture a suitable cell line (e.g., MDA-MB-231) and treat with this compound and comparators at their respective IC50 and sub-IC50 concentrations for a defined period (e.g., 6-24 hours). If the cell line doesn't have high basal p-STAT3, stimulation with a cytokine like Interleukin-6 (IL-6) may be necessary to induce phosphorylation.[16]

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate overnight at 4°C with a primary antibody specific for p-STAT3 (Tyr705).[10][17]

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane should be stripped and re-probed with antibodies for total STAT3 and a loading control like GAPDH or β-actin.[17]

  • Densitometry Analysis: Quantify the band intensities. The key metric is the ratio of p-STAT3 to total STAT3. A successful inhibitor should decrease this ratio in a dose-dependent manner.

Tier 3: Measuring Functional Cellular Outcomes

The "Why": Showing that p-STAT3 levels decrease is strong evidence of target engagement. However, it's crucial to confirm that this biochemical change translates into a functional consequence—namely, the inhibition of STAT3's transcriptional activity. A dual-luciferase reporter assay is a highly quantitative method for this purpose.[18][19]

  • Transfection: Co-transfect cells (HEK293T is a common choice) with two plasmids:

    • A reporter plasmid containing the firefly luciferase gene driven by a promoter with STAT3-specific response elements.[20]

    • A control plasmid with the Renilla luciferase gene under a constitutive promoter, used to normalize for transfection efficiency and cell number.[18][19]

  • Treatment and Stimulation: After 24 hours, treat the transfected cells with the test compounds. Then, stimulate the cells with a STAT3 activator like IL-6 (e.g., 20 ng/mL) to induce the pathway.[18][19]

  • Lysis and Measurement: After the appropriate incubation time, lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A potent inhibitor will show a dose-dependent decrease in the normalized luciferase signal, indicating reduced STAT3 transcriptional activity.

Tier 4: Elucidating the Direct Mechanism of Action

The "Why": The preceding cellular assays demonstrate that the compound inhibits STAT3 signaling within a cell. However, they do not prove that the compound binds directly to STAT3. The observed effect could be due to the inhibition of an upstream kinase (like JAK) or another pathway that cross-talks with STAT3.[21] Therefore, direct binding or inhibition assays using purified components are necessary to confirm the mechanism.

  • Principle: This assay is designed to detect molecules that disrupt the interaction between the STAT3 SH2 domain and its phosphotyrosine peptide partner.[21] A fluorescently labeled peptide is used. When bound to the larger STAT3 protein, it tumbles slowly in solution, emitting highly polarized light. If an inhibitor binds to the SH2 domain and displaces the peptide, the small, fast-tumbling peptide will emit depolarized light.

  • Procedure:

    • In a microplate, combine recombinant STAT3 protein with a fluorescently labeled phosphopeptide that mimics the STAT3 docking site.

    • Add serial dilutions of this compound or comparator compounds.

    • Incubate to allow binding to reach equilibrium.

    • Measure fluorescence polarization using a suitable plate reader.

  • Interpretation: A decrease in polarization indicates that the test compound has disrupted the STAT3-peptide interaction, suggesting it is a direct binder to the SH2 domain.[21]

Conclusion and Forward Look

This comprehensive guide outlines a rigorous, multi-tiered strategy for the cross-validation of this compound as a putative STAT3 inhibitor. By systematically progressing from broad cellular effects to specific molecular interactions and benchmarking against known alternatives, researchers can generate a robust dataset to support or refute the initial hypothesis.

A successful outcome from this workflow—demonstrating dose-dependent cytotoxicity in STAT3-addicted cell lines, specific inhibition of STAT3 phosphorylation and transcriptional activity at sub-lethal concentrations, and direct binding to the STAT3 protein—would provide strong validation for this compound as a novel STAT3 inhibitor and justify further preclinical development.

References

  • Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Tre
  • Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evalu
  • Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (ST
  • Strategies and Approaches of Targeting STAT3 for Cancer Tre
  • Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity.
  • Novel STAT3 inhibitor shows robust anti-TNBC activity. BioWorld.
  • Quantification of total and phosphorylated STAT3 by calibr
  • Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters.
  • MTT assay protocol. Abcam.
  • Western Blot for Detecting Phosphorylated ST
  • STAT3 Inhibitor VI, S3I-201. Sigma-Aldrich.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
  • STAT3 P
  • MTT (Assay protocol). Protocols.io.
  • Discovery of STAT3 Inhibitors: Recent Advances and Future Perspective. Current Medicinal Chemistry.
  • STAT3 Reporter Kit (STAT3 Signaling P
  • STAT3 Inhibition in Cancer: A Review of Emerging Therapeutics.
  • S 3I201. PubChem.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.
  • NSC 74859 (S3I-201). MedChemExpress.
  • STAT3 SIGNALING: Anticancer Str
  • STAT-3/phosphoST
  • S3I-201, ST

Sources

A Senior Application Scientist's Guide to 3,5-Dichloro-4-hydroxybenzohydrazide and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the benzohydrazide moiety stands out as a privileged scaffold, renowned for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific compound, 3,5-Dichloro-4-hydroxybenzohydrazide, is a subject of increasing interest due to the unique electronic and steric properties conferred by its halogenated phenolic ring. These substitutions can significantly influence the compound's pharmacokinetic profile and binding affinity to biological targets.

This guide provides a comprehensive comparative analysis of this compound and its immediate precursors: 3,5-Dichloro-4-hydroxybenzoic acid and Methyl 3,5-dichloro-4-hydroxybenzoate. We will delve into a comparative analysis of their synthesis pathways, physicochemical properties, and chemical reactivity, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand the rationale behind the multi-step synthesis and the distinct roles each compound plays in the journey toward novel therapeutic agents.

Comparative Synthesis Pathway: A Strategic Progression

The synthesis of this compound is a classic example of strategic functional group manipulation. A direct conversion from the parent carboxylic acid is often inefficient. The preferred route proceeds through an ester intermediate, a decision rooted in fundamental principles of chemical reactivity.

Synthesis_Pathway cluster_precursors Precursors cluster_target Target Compound A 3,5-Dichloro-4-hydroxybenzoic Acid B Methyl 3,5-dichloro-4-hydroxybenzoate A->B Esterification (MeOH, H₂SO₄) C This compound B->C Hydrazinolysis (N₂H₄·H₂O) Hydrazone_Formation Hydrazide 3,5-Dichloro-4- hydroxybenzohydrazide Hydrazone Hydrazone Derivative (Schiff Base) Hydrazide->Hydrazone Condensation (Acid Catalyst) Aldehyde Aldehyde/Ketone (R-CHO) Plus +

Caption: Formation of hydrazones from the benzohydrazide scaffold.

This reaction is highly efficient and allows for the systematic introduction of diverse structural motifs (the 'R' group from the aldehyde/ketone), enabling the fine-tuning of the molecule's biological activity. Many potent inhibitors derive their activity from this extended hydrazone structure. For example, a study on related benzohydrazide derivatives identified a compound (H20) that exhibited potent inhibition of the Epidermal Growth Factor Receptor (EGFR) kinase with an IC₅₀ value of 0.08 µM, demonstrating significant antiproliferative activity against several cancer cell lines. [3]The 3,5-dichloro substitution pattern on the parent ring is anticipated to further modulate such activities.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3,5-dichloro-4-hydroxybenzoate (Esterification)

  • Rationale: This protocol converts the carboxylic acid into a more reactive ester, facilitating the subsequent reaction with hydrazine. Sulfuric acid acts as a catalyst, and refluxing in methanol drives the equilibrium towards the product.

  • Suspend 3,5-dichloro-4-hydroxybenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 volumes).

  • Place the suspension in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours, or until TLC analysis (e.g., using a 7:3 hexane:ethyl acetate mobile phase) indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Reduce the volume of methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent such as ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester. Purify by recrystallization if necessary.

Protocol 2: Synthesis of this compound (Hydrazinolysis)

  • Rationale: This protocol utilizes the high nucleophilicity of hydrazine to displace the methoxy group from the activated ester, forming the stable hydrazide product. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating.

  • Dissolve Methyl 3,5-dichloro-4-hydroxybenzoate (1.0 eq) in methanol (15-20 volumes) in a round-bottom flask. [4]2. Add hydrazine monohydrate (N₂H₄·H₂O, approx. 10 eq) to the solution. [4]3. Fit the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours. A white precipitate of the product should form during the reaction. [4]4. Monitor the reaction completion by TLC.

  • Once complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.

  • Collect the white solid product by vacuum filtration.

  • Wash the filter cake with cold methanol to remove any unreacted starting material or excess hydrazine.

  • Dry the product under vacuum. The resulting this compound is often of sufficient purity for subsequent steps. [4] Protocol 3: Characterization and Quality Control

  • Rationale: A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compounds at each stage, ensuring the integrity of the final products for biological screening.

  • Thin-Layer Chromatography (TLC): Used for routine monitoring of reaction progress.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm functional group transformations. Key expected changes include:

    • Acid to Ester: Disappearance of the broad O-H stretch of the carboxylic acid and appearance of C-O ester stretches.

    • Ester to Hydrazide: Disappearance of the ester C-O stretch and appearance of N-H stretching bands (typically two for the -NH₂ group) and a shift in the amide C=O band.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the precise chemical structure.

    • ¹H NMR: For the ester, a new singlet around 3.9 ppm for the -OCH₃ protons will appear. For the hydrazide, this singlet will be replaced by broad signals for the -NH and -NH₂ protons. The aromatic proton signals will remain consistent (a singlet due to symmetry). [4] * ¹³C NMR: Provides confirmation of the carbon skeleton and functional group carbons. [4]4. Mass Spectrometry (MS): To confirm the molecular weight of the products. [4]

Conclusion

The synthetic pathway from 3,5-dichloro-4-hydroxybenzoic acid to this compound is a well-reasoned, multi-step process designed to maximize efficiency and yield. The initial carboxylic acid provides the core structure, the intermediate methyl ester serves as an activated form for nucleophilic attack, and the final hydrazide product emerges as a highly versatile scaffold for drug discovery. Each compound in this series possesses distinct physicochemical properties and reactivity profiles that define its specific role. Understanding this comparative landscape is crucial for researchers aiming to leverage the potent biological potential of halogenated benzohydrazides in the development of next-generation therapeutics.

References

  • Wang, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 23(10), 2442. Available from: [Link]

  • Gocan, S., & Irimie, F. (2011). Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preservative. ProEnvironment, 4, 287-290. Available from: [Link]

  • de Oliveira, C. S., et al. (2024). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 452–456. Available from: [Link]

  • Google Patents. (2015). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.
  • Google Patents. (1978). US4072707A - Preparation of 3,5-dialkyl-4-hydroxybenzoic acid.
  • PubChem. (n.d.). 3,5-dichloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Tighadouini, S., et al. (2021). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Journal of Chemistry, 2021, 1-12. Available from: [Link]

  • Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84. Available from: [Link]

  • Sangeetha, R., & Nanjan, M. J. (2015). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 7(10), 259-275. Available from: [Link]

  • ResearchGate. (2021). (PDF) Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. Available from: [Link]

  • Ren, C.-G. (2009). 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1503. Available from: [Link]

  • National Center for Biotechnology Information. (2009). 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(63), 38435-38445. Available from: [Link]

  • PubChem. (n.d.). Methyl 3,5-dichloro-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Independent Verification of 3,5-Dichloro-4-hydroxybenzohydrazide's Mechanism: A Comparative Guide to Confirming STAT3 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical node in oncogenic signaling.[1][2] Its constitutive activation is a hallmark of numerous human cancers, driving proliferation, survival, and immune evasion.[1][3][4] Consequently, the identification and validation of novel STAT3 inhibitors are of paramount importance. This guide provides a comprehensive framework for the independent verification of the hypothesized mechanism of 3,5-Dichloro-4-hydroxybenzohydrazide as a STAT3 inhibitor.

We will navigate the essential experimental workflows, compare its potential efficacy against well-characterized STAT3 inhibitors, and provide detailed protocols to ensure the scientific rigor of your investigation. This guide is designed to empower researchers to move from hypothesis to validated mechanism with confidence.

The STAT3 Signaling Pathway: A Key Therapeutic Target

The canonical STAT3 signaling cascade is initiated by cytokines and growth factors, leading to the activation of Janus kinases (JAKs).[5] JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705), triggering its homodimerization.[1][6] These activated dimers translocate to the nucleus, where they bind to specific DNA sequences and regulate the transcription of genes crucial for tumor progression, such as those involved in cell cycle control (e.g., Cyclin D1) and apoptosis resistance (e.g., Bcl-xL, Survivin).[7][8]

In many pathological conditions, this pathway is aberrantly and persistently active, making each step a potential point of therapeutic intervention.[9][10] Putative inhibitors may target STAT3 phosphorylation, dimerization, nuclear translocation, or DNA binding.[9]

STAT3 Signaling Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 pSTAT3 (Tyr705) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-xL) Nucleus->Gene_Expression Regulates Experimental Workflow Start Hypothesis: This compound is a STAT3 inhibitor Cell_Viability Cell Viability Assay (MTT/CCK8) Start->Cell_Viability Step 1 Phosphorylation STAT3 Phosphorylation Assay (Western Blot/HTRF) Cell_Viability->Phosphorylation Step 2 Dimerization STAT3 Dimerization Assay (Co-IP/FRET) Phosphorylation->Dimerization Step 3a Translocation Nuclear Translocation Assay (Immunofluorescence) Phosphorylation->Translocation Step 3b DNA_Binding DNA Binding Assay (EMSA/ELISA) Translocation->DNA_Binding Step 4 Reporter_Assay STAT3 Reporter Gene Assay (Luciferase) DNA_Binding->Reporter_Assay Step 5 Conclusion Conclusion: Mechanism Verified/Refuted Reporter_Assay->Conclusion Step 6

Caption: Workflow for verifying STAT3 inhibition.

Step 1: Assessing Cellular Effects

The initial step is to determine the cytotoxic or anti-proliferative effects of this compound in cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer, DU145 prostate cancer).

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, a known STAT3 inhibitor (e.g., Stattic), and a vehicle control (e.g., DMSO) for 24-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Step 2: Investigating STAT3 Phosphorylation

A key indicator of STAT3 pathway inhibition is a reduction in the phosphorylation of STAT3 at Tyr705.

Experimental Protocol: Western Blot for Phospho-STAT3

  • Cell Treatment and Lysis: Treat cells with the test compound for a predetermined time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. [5]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. [5]3. SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. [5]4. Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C. [1][5]5. Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate. [1][5]6. Normalization: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. [1][5]

Step 3: Confirming Inhibition of Dimerization and Nuclear Translocation

Direct inhibition of STAT3 or its upstream kinases should prevent dimerization and subsequent nuclear translocation.

Experimental Protocol: Immunofluorescence for STAT3 Nuclear Translocation

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound, a positive control, and a vehicle control.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking and Staining: Block with a suitable blocking buffer and incubate with a primary antibody against total STAT3. Follow with a fluorescently labeled secondary antibody.

  • Nuclear Counterstaining: Stain the nuclei with DAPI.

  • Imaging: Visualize the subcellular localization of STAT3 using a fluorescence microscope. A successful inhibitor will show a reduction in nuclear STAT3 signal compared to the control.

Step 4: Assessing DNA Binding Activity

Inhibition of the STAT3 pathway should culminate in a reduced ability of STAT3 to bind to its target DNA sequences.

Experimental Protocol: STAT3 DNA-Binding ELISA

  • Nuclear Extract Preparation: Treat cells with the compound and prepare nuclear extracts.

  • ELISA Procedure: Utilize a commercially available STAT3 DNA-binding ELISA kit. Briefly, add nuclear extracts to wells pre-coated with a STAT3-specific DNA probe.

  • Antibody Incubation: Add a primary antibody specific to activated STAT3, followed by an HRP-conjugated secondary antibody.

  • Detection: Add a colorimetric substrate and measure the absorbance. A decrease in absorbance indicates reduced STAT3-DNA binding.

Step 5: Measuring Downstream Transcriptional Activity

The ultimate functional consequence of STAT3 inhibition is the downregulation of its target genes.

Experimental Protocol: STAT3 Luciferase Reporter Assay

  • Cell Transfection: Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a control Renilla luciferase plasmid for normalization. [5][11]2. Compound Treatment: After transfection, treat the cells with the test compound, a known STAT3 activator (e.g., IL-6) as a positive control, and a vehicle control. [5][11]3. Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system. [5][11]4. Data Analysis: Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity. A potent inhibitor will significantly reduce the IL-6-induced luciferase activity. [5]

Comparative Performance Data

The following tables provide a framework for comparing the experimental data obtained for this compound against established STAT3 inhibitors.

Table 1: Anti-proliferative Activity (IC50, µM) in STAT3-dependent Cancer Cells

CompoundMDA-MB-231DU145
This compound Experimental DataExperimental Data
Stattic~5.1 [12]Comparable to other cell lines
S3I-201~100 [7]Comparable to other cell lines
Cryptotanshinone~7 [2]~7 [2]

Table 2: Inhibition of STAT3 Activity

CompoundSTAT3 Phosphorylation (IC50, µM)STAT3 DNA Binding (IC50, µM)
This compound Experimental DataExperimental Data
Stattic~5.1 [12]~10 [12]
S3I-201Inhibits downstream of phosphorylation86 [7]
CryptotanshinoneInhibits phosphorylationInhibits upstream

Conclusion

The rigorous and systematic approach outlined in this guide will enable a definitive conclusion regarding the mechanism of action of this compound. By employing a series of validated assays and comparing the results to well-known STAT3 inhibitors, researchers can confidently determine if this compound represents a novel addition to the arsenal of STAT3-targeting therapeutics. It is crucial to consider potential off-target effects, and further studies may be required to fully elucidate its specificity and therapeutic potential. [10][13]

References

  • BenchChem. (2025).
  • Shin, D. S., et al. (2009). Cryptotanshinone Inhibits Constitutive Signal Transducer and Activator of Transcription 3 Function through Blocking the Dimerization in DU145 Prostate Cancer Cells. Cancer Research, 69(1), 193–202.
  • Selleck Chemicals. NSC 74859 (S3I-201)
  • Vertex AI Search. (2024).
  • Nelson, D. A., et al. (2021). The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. Journal of Biological Chemistry, 296, 100220.
  • Selleck Chemicals.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • He, Z., et al. (2021). The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. Journal of Biological Chemistry.
  • MacDonough, T., et al. (2018). Signal transducer and activator of transcription 3 (STAT3)
  • Chen, Z., et al. (2017). Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma. Oncotarget, 8(30), 49585–49595.
  • MedchemExpress.com. NSC 74859 (S3I-201)
  • Oncotarget. (2017).
  • Revvity. HTRF Human Phospho-STAT3 (Tyr705) Detection Kit, 96 Assay Points.
  • Siddiquee, K., et al. (2007). Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity. Proceedings of the National Academy of Sciences, 104(18), 7391–7396.
  • Meng, F., et al. (2015). The STAT3 inhibitor S3I-201 suppresses fibrogenesis and angiogenesis in liver fibrosis. Oncotarget, 6(13), 11493–11506.
  • ResearchGate.
  • Boster Biological Technology. STAT3 Luciferase Reporter-HEK293 Cell Line.
  • BPS Bioscience. Data Sheet - STAT3 Reporter Kit (STAT3 Signaling Pathway)
  • Sigma-Aldrich.
  • Biocompare.com. (2017). STAT3 Reporter Assay By Luciferase | Kit/Reagent Review.
  • BenchChem.
  • Bio-protocol. Reporter assay..
  • Page, B. D. G., et al. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. Oncotarget, 7(43), 69470–69480.
  • Fletcher, S., et al. (2018).
  • Meso Scale Discovery. ERK-STAT3 Cascade Assay - Base Kit - Product Insert.
  • BenchChem. (2025).
  • Lin, L., et al. (2010). A Novel Inhibitor of STAT3 Homodimerization Selectively Suppresses STAT3 Activity and Malignant Transformation. Cancer Research, 70(18), 7226–7235.
  • Semantic Scholar.
  • National Institutes of Health.
  • Mayo Clinic Laboratories. (2025).
  • BenchChem. Navigating STAT3 Inhibition Assays: A Technical Support Guide.
  • Frontiers. (2023).
  • PNAS. (2025). Analysis of Stat3 dimerization by fluorescence resonance energy transfer in living cells.
  • Tvardi Therapeutics.
  • ResearchGate.
  • Ma, J., et al. (2003). STAT3 nuclear import is independent of tyrosine phosphorylation and mediated by importin-α3. Proceedings of the National Academy of Sciences, 100(12), 6964–6969.
  • National Institutes of Health. (2015).
  • Study of STAT3 interactions with DNA as a target for anticancer drug discovery.
  • MedChemExpress. STAT3 inhibitor | MCE Life Science Reagents.
  • National Institutes of Health.
  • ResearchGate. Endogenous STAT1/STAT3 nuclear translocation upon simultaneous... | Download Scientific Diagram.
  • National Institutes of Health.
  • National Institutes of Health. Stat3 Inhibitors TTI-101 and SH5-07 Suppress Bladder Cancer Cell Survival in 3D Tumor Models.
  • National Institutes of Health. (2022). Discovery of STAT3 Inhibitors: Recent Advances and Future Perspective.
  • Sigma-Aldrich.

Sources

A Researcher's Guide to Benchmarking 3,5-Dichloro-4-hydroxybenzohydrazide Against Standard of Care in STAT3-Driven Malignancies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of 3,5-Dichloro-4-hydroxybenzohydrazide, a novel small molecule with therapeutic potential, against established standard of care drugs in cancers characterized by the aberrant activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. While direct evidence for the mechanism of action of this compound is emerging, its structural motifs, particularly the benzohydrazide core, are present in various compounds with demonstrated biological activities, including anticancer effects.[1][2][3][4] This guide is predicated on the hypothesis that this compound may exert its therapeutic effects through the inhibition of the STAT3 pathway. The experimental protocols and comparative analyses detailed herein are designed to rigorously test this hypothesis and establish a data-driven benchmark against current therapies.

The STAT3 Signaling Pathway: A Critical Oncogenic Hub

The STAT3 protein is a transcription factor that plays a pivotal role in a multitude of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[5] In healthy cells, STAT3 activation is a transient process, tightly regulated by upstream signals such as cytokines and growth factors.[6] However, in a significant percentage of human cancers, including solid tumors and hematological malignancies, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor growth, metastasis, and immune evasion.[5][7][8][9] This persistent activation makes STAT3 a compelling target for anticancer drug development.[10][11]

The canonical STAT3 activation cascade is initiated by the binding of ligands like Interleukin-6 (IL-6) to their cell surface receptors, leading to the activation of associated Janus kinases (JAKs). JAKs then phosphorylate STAT3 at a critical tyrosine residue (Tyr705).[12] This phosphorylation event triggers the homodimerization of STAT3 monomers through reciprocal interactions between the SH2 domain of one monomer and the phosphotyrosine motif of the other.[5] The activated STAT3 dimer then translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, driving their transcription.[12]

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Cytokine / Growth Factor (e.g., IL-6) Receptor Cytokine Receptor (e.g., IL-6R/gp130) Ligand->Receptor Binding JAK Janus Kinase (JAK) Receptor->JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylation pSTAT3_mono p-STAT3 (Tyr705) STAT3_mono->pSTAT3_mono STAT3_dimer p-STAT3 Dimer pSTAT3_mono->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation DNA DNA STAT3_dimer_nuc->DNA Binding Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1, Bcl-xL) DNA->Target_Genes Initiates Proliferation_Survival Cell Proliferation, Survival, Angiogenesis, Metastasis Target_Genes->Proliferation_Survival Promotes

Caption: Canonical STAT3 Signaling Pathway.

Comparative Framework: this compound vs. Standard of Care

The benchmarking of this compound necessitates a multi-pronged approach, encompassing both in vitro and in vivo studies. The selection of standard of care drugs for comparison should be guided by the specific cancer type being investigated, focusing on those with established STAT3 pathway dependency.

Standard of Care (SoC) Comparators:

  • JAK Inhibitors (Indirect STAT3 Inhibition):

    • Ruxolitinib: A JAK1/2 inhibitor approved for myelofibrosis and polycythemia vera, malignancies where STAT3 signaling is often dysregulated.

    • Tofacitinib: A pan-JAK inhibitor used in autoimmune diseases that also has potential applications in oncology.[13]

  • Direct STAT3 Inhibitors (Clinical/Late Preclinical Stage):

    • Napabucasin (BBI608): A small molecule inhibitor that targets STAT3-mediated transcription and has been evaluated in multiple clinical trials.[12][14]

    • TTI-101 (C188-9): A STAT3 inhibitor that targets the SH2 domain to prevent dimerization and activation.[15]

Part 1: In Vitro Benchmarking

The initial phase of comparison focuses on biochemical and cell-based assays to determine the direct effects of the compounds on the STAT3 pathway and on cancer cell viability.

Table 1: Hypothetical In Vitro Comparative Data

ParameterThis compoundRuxolitinib (SoC)TTI-101 (SoC)
Target Hypothesized: STAT3JAK1/JAK2STAT3 SH2 Domain
STAT3 Phosphorylation (IC50) To be determinedTo be determined (indirect)To be determined
STAT3 Dimerization (IC50) To be determinedN/ATo be determined
Cell Viability (GI50) - MDA-MB-231 To be determinedTo be determinedTo be determined
Cell Viability (GI50) - HCT-116 To be determinedTo be determinedTo be determined
Selectivity (STAT1 vs STAT3) To be determinedTo be determinedTo be determined

1. STAT3 Phosphorylation Assay (Western Blot)

This assay is fundamental to determine if the compound inhibits STAT3 activation.

  • Cell Culture and Treatment: Plate cancer cells with known constitutive STAT3 activation (e.g., MDA-MB-231, HCT-116) and allow them to adhere overnight.[16] Treat cells with a serial dilution of this compound, Ruxolitinib, or TTI-101 for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated STAT3 (Tyr705) and total STAT3. Use a secondary antibody conjugated to HRP for chemiluminescent detection.

  • Data Analysis: Quantify band intensities and calculate the ratio of p-STAT3 to total STAT3. Determine the IC50 value for inhibition of STAT3 phosphorylation.

2. STAT3 Dimerization Assay (Fluorescence Polarization)

This biochemical assay assesses the ability of the compound to disrupt the formation of STAT3 dimers.[17]

  • Principle: A fluorescently labeled phosphopeptide corresponding to the STAT3 SH2 domain binding site is used. In the absence of an inhibitor, recombinant STAT3 protein binds to the peptide, resulting in a high fluorescence polarization signal. A competitive inhibitor will displace the peptide, leading to a decrease in polarization.

  • Procedure: Incubate recombinant STAT3 protein with the test compound at various concentrations. Add the fluorescently labeled phosphopeptide probe. Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis: Calculate the IC50 value for the inhibition of STAT3 dimerization.

3. Cell Viability Assay (MTT or CCK-8)

This assay measures the effect of the compound on cancer cell proliferation and viability.[18]

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds.

  • Incubation: Incubate the plate for 72 hours.

  • Measurement: Add MTT or CCK-8 reagent and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

In_Vitro_Workflow Start Cancer Cell Lines (e.g., MDA-MB-231, HCT-116) Treatment Treat with this compound and SoC Drugs (Serial Dilutions) Start->Treatment Assay1 Western Blot for p-STAT3 / Total STAT3 Treatment->Assay1 Assay2 Fluorescence Polarization for STAT3 Dimerization Treatment->Assay2 Assay3 Cell Viability Assay (MTT / CCK-8) Treatment->Assay3 Data1 Determine IC50 for Phosphorylation Inhibition Assay1->Data1 Data2 Determine IC50 for Dimerization Inhibition Assay2->Data2 Data3 Determine GI50 for Growth Inhibition Assay3->Data3 Comparison Comparative Analysis of Potency and Efficacy Data1->Comparison Data2->Comparison Data3->Comparison

Caption: In Vitro Benchmarking Workflow.

Part 2: In Vivo Benchmarking

In vivo studies are crucial to evaluate the therapeutic efficacy and safety of this compound in a physiological context. Xenograft models using immunodeficient mice are a standard for preclinical anticancer drug development.[18]

Table 2: Hypothetical In Vivo Comparative Data (MDA-MB-231 Xenograft Model)

ParameterThis compoundRuxolitinib (SoC)TTI-101 (SoC)
Dose and Schedule To be determinedTo be determinedTo be determined
Tumor Growth Inhibition (%) To be determinedTo be determinedTo be determined
Change in Body Weight (%) To be determinedTo be determinedTo be determined
p-STAT3 Inhibition in Tumor (Western Blot) To be determinedTo be determinedTo be determined

1. Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (vehicle control, this compound, and SoC drugs).

  • Drug Administration: Administer the compounds according to a predetermined dose and schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-STAT3).

  • Data Analysis: Calculate tumor growth inhibition and assess for any signs of toxicity (e.g., weight loss).

In_Vivo_Workflow Start Immunodeficient Mice Implantation Subcutaneous Implantation of Cancer Cells (e.g., MDA-MB-231) Start->Implantation Tumor_Growth Monitor Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization Randomize into Treatment Groups (Vehicle, Test Compound, SoC) Tumor_Growth->Randomization Treatment Administer Compounds (e.g., Daily Oral Gavage) Randomization->Treatment Monitoring Measure Tumor Volume and Body Weight (2x/week) Treatment->Monitoring Endpoint Study Endpoint: Euthanize and Excise Tumors Monitoring->Endpoint Analysis1 Calculate Tumor Growth Inhibition Endpoint->Analysis1 Analysis2 Assess Toxicity (Body Weight Change) Endpoint->Analysis2 Analysis3 Pharmacodynamic Analysis (p-STAT3 in Tumors) Endpoint->Analysis3

Caption: In Vivo Xenograft Model Workflow.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to benchmarking the novel compound this compound against current standard of care drugs for STAT3-driven cancers. The causality behind these experimental choices lies in the need to first establish on-target activity and potency through in vitro assays before committing to more complex and resource-intensive in vivo models. Each protocol is designed as a self-validating system, with built-in controls and quantifiable endpoints.

Successful demonstration of potent and selective STAT3 inhibition, coupled with significant antitumor activity in vivo, would position this compound as a promising candidate for further preclinical development. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, as well as evaluation in patient-derived xenograft (PDX) models to better predict clinical efficacy.

References

  • The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. [Link]

  • Molecules. (2017). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. [Link]

  • Der Pharma Chemica. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

  • International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. [Link]

  • Der Pharma Chemica. (2015). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]

  • Oncotarget. (2018). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). [Link]

  • Frontiers in Oncology. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. [Link]

  • ACS Central Science. (2022). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. [Link]

  • MDPI. (2022). Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics. [Link]

  • AACR Journals. (2021). Selectively Targeting STAT3 Using a Small Molecule Inhibitor is a Potential Therapeutic Strategy for Pancreatic Cancer. [Link]

  • MDPI. (2022). Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition?. [Link]

  • ACS Publications. (2013). Discovery of Novel STAT3 Small Molecule Inhibitors via in Silico Site-Directed Fragment-Based Drug Design. [Link]

  • PMC. (2010). Identification of a New Series of STAT3 Inhibitors by Virtual Screening. [Link]

  • MDPI. (2022). STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. [Link]

  • PMC. (2021). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. [Link]

  • PubMed. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. [Link]

  • PubMed. (2020). Identification of novel STAT3 inhibitors bearing 2-acetyl-7-phenylamino benzofuran scaffold for antitumour study. [Link]

  • PMC. (2022). Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. [Link]

  • ACS Publications. (2020). Structure–Activity Study of Nitazoxanide Derivatives as Novel STAT3 Pathway Inhibitors. [Link]

  • PubMed. (2018). Discovery of new benzensulfonamide derivatives as tripedal STAT3 inhibitors. [Link]

  • Tvardi Therapeutics. (2016). STAT3 Inhibitors in Cancer: A Comprehensive Update. [Link]

  • PMC. (2022). The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy. [Link]

  • NIH. (2022). Stat3 Inhibitors TTI-101 and SH5-07 Suppress Bladder Cancer Cell Survival in 3D Tumor Models. [Link]

Sources

Navigating the Labyrinth of Cellular Interactions: A Comparative Guide to Confirming Target Engagement of 3,5-Dichloro-4-hydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, identifying a bioactive compound is merely the first step. The subsequent, and arguably more critical, challenge lies in unequivocally demonstrating that the compound engages its intended molecular target within the complex milieu of a living cell. This guide provides a comprehensive comparison of modern biophysical techniques to confirm the cellular target engagement of novel bioactive molecules, using 3,5-Dichloro-4-hydroxybenzohydrazide as a case study. While the precise cellular target of this compound is not yet fully elucidated, its chemical scaffold belongs to the benzohydrazide class, derivatives of which have been reported to interact with a range of protein families, including kinases and enzymes.[1][2][3] This guide will, therefore, serve as a strategic workflow for researchers aiming to identify and validate the cellular targets of such novel compounds.

The Imperative of Target Engagement: Moving Beyond in vitro Affinity

Biochemical assays on isolated proteins are invaluable for initial screening, but they do not fully recapitulate the cellular environment. Factors such as cell permeability, off-target effects, and the influence of endogenous ligands can significantly alter a compound's activity.[4] Therefore, confirming target engagement in intact cells is a crucial step to bridge the gap between in vitro potency and cellular efficacy.[5] This guide will compare two powerful and widely adopted methodologies for this purpose: Affinity-Based Chemical Proteomics (exemplified by Kinobeads) for initial target identification, and the Cellular Thermal Shift Assay (CETSA) for orthogonal validation.

Comparative Analysis of Key Methodologies

FeatureAffinity-Based Chemical Proteomics (e.g., Kinobeads)Cellular Thermal Shift Assay (CETSA)
Principle Immobilized compound captures binding proteins from cell lysate.Ligand binding alters the thermal stability of the target protein.[6]
Primary Use Case Unbiased, proteome-wide target identification ("target fishing").[7][8]Validation of specific target engagement in cells and lysates.[3][9]
Compound Modification Requires chemical modification for immobilization.No modification of the compound is necessary.[6]
Throughput Lower throughput for initial probe development, higher for screening.Adaptable to high-throughput screening formats.[10][11]
Readout Mass Spectrometry (LC-MS/MS).[7]Western Blot, AlphaScreen, Mass Spectrometry, or luciferase-based methods.[12][13]
Strengths - Can identify novel, unanticipated targets.- Provides a global view of the compound's interactome.- Directly measures target engagement in a physiological context.- Can be performed in intact cells and tissues.[9]- Does not require compound modification, avoiding potential artifacts.
Limitations - Immobilization may alter compound binding.- Can be prone to identifying non-specific binders.- Indirectly infers intracellular binding from lysate experiments.- Requires a specific antibody or reporter for the target protein.- Not all proteins exhibit a significant thermal shift upon ligand binding.

A Strategic Workflow for Target Identification and Validation

This section outlines a logical progression from broad, unbiased screening to specific, in-cell validation, providing a robust framework for confirming the target of a novel compound like this compound.

Target Engagement Workflow cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Orthogonal Validation Affinity_Proteomics Affinity-Based Chemical Proteomics (e.g., Kinobeads Pulldown) Mass_Spec LC-MS/MS Analysis Affinity_Proteomics->Mass_Spec Identify pulled-down proteins Candidate_Targets List of Potential Binding Proteins Mass_Spec->Candidate_Targets Generate hit list CETSA Cellular Thermal Shift Assay (CETSA) Candidate_Targets->CETSA Select high-confidence hits for validation Western_Blot Western Blot or other readout CETSA->Western_Blot Quantify soluble protein Target_Validation Confirmed Target Engagement Western_Blot->Target_Validation Demonstrate thermal stabilization CETSA_Workflow Start Treat cells with compound or vehicle Heat Apply thermal challenge (temperature gradient) Start->Heat Lyse Lyse cells and separate soluble fraction Heat->Lyse Analyze Quantify soluble target protein (e.g., Western Blot) Lyse->Analyze Result Plot melting curves and observe thermal shift Analyze->Result

Sources

A Researcher's Guide to Evaluating the Specificity of 3,5-Dichloro-4-hydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology and inflammation, the Signal Transducer and Activator of Transcription 3 (STAT3) protein is a high-value therapeutic target.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous malignancies, driving proliferation, survival, and immune evasion.[1][2] 3,5-Dichloro-4-hydroxybenzohydrazide has emerged as a chemical scaffold for investigating STAT3 inhibition. However, the clinical and research utility of any small molecule inhibitor is fundamentally dictated by its specificity. Off-target effects can lead to confounding experimental data and unforeseen toxicities, derailing promising research programs.[3][4]

This guide provides a comprehensive framework for rigorously evaluating the specificity of this compound. We move beyond simple IC50 values to present a multi-tiered, self-validating experimental strategy. This approach contrasts the compound against other known STAT3 inhibitors, providing the objective data necessary for informed selection and interpretation of results.

The STAT3 Signaling Axis: A Target-Rich but Challenging Environment

STAT3 activation is a tightly regulated process. Upon cytokine or growth factor stimulation, Janus kinases (JAKs) phosphorylate receptor tails, creating docking sites for the STAT3 SH2 domain.[1] Once recruited, STAT3 is itself phosphorylated on a critical tyrosine residue (Tyr705), leading to homodimerization, nuclear translocation, and transcriptional activation of target genes like c-myc and survivin.[1][5]

G cluster_inhibitor Inhibition Point cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat3_mono STAT3 jak->stat3_mono Phosphorylates (Tyr705) p_stat3_mono pY705-STAT3 stat3_dimer STAT3 Dimer p_stat3_mono->stat3_dimer Dimerizes nucleus Nucleus stat3_dimer->nucleus Translocates target_genes Target Gene Transcription (c-myc, survivin) nucleus->target_genes Activates inhibitor This compound (Hypothesized SH2 Domain Inhibitor) inhibitor->p_stat3_mono Blocks Dimerization

Caption: Canonical JAK/STAT3 signaling pathway and the hypothesized point of intervention.

The primary strategy for inhibiting this pathway has been to target the SH2 domain, preventing the reciprocal protein-protein interactions required for dimerization.[1] However, the structural similarity among the seven STAT family members presents a significant challenge for developing selective inhibitors.[2] Furthermore, many small molecules initially identified as STAT3 inhibitors have later been shown to act on upstream kinases like JAK2 or exhibit broad off-target activity.[6]

A Comparative Landscape of STAT3 Inhibitors

To properly evaluate this compound, we must compare it to established alternatives, each with its own specificity profile.

CompoundPrimary Mechanism of ActionKey Experimental Considerations
This compound Putative STAT3 SH2 Domain InhibitorSpecificity profile is not well-established; requires comprehensive evaluation.
Stattic Originally identified as an SH2 inhibitor, later shown to act as a covalent inhibitor of the STAT3 DNA-binding domain by modifying cysteine residues.[7]Prone to off-target effects due to its reactive nature. An important control for non-specific activity.
S3I-201 (NSC 74859) Non-peptidic SH2 domain inhibitor.[8]Exhibits selectivity for STAT3 over STAT1 and STAT5, but potency can be modest.[8] A good benchmark for SH2-targeted selectivity.
Napabucasin (BBI608) Cancer stemness inhibitor identified to suppress STAT3-mediated transcription.[9]Has advanced to Phase III clinical trials, suggesting a more favorable in-vivo profile.[9] Represents a clinically relevant comparator.
C188-9 Potent SH2 domain inhibitor.[1][10]Has been evaluated in clinical trials, providing a benchmark for a compound with demonstrated clinical potential.[11]

Experimental Framework for Specificity Evaluation

A robust assessment of inhibitor specificity requires a multi-pronged approach, moving from broad, high-throughput biochemical assays to focused, mechanism-based cellular assays, and finally to unbiased, proteome-wide analyses.

G start Compound Synthesis (this compound) level1 Level 1: Biochemical Profiling (Kinase Panel Screen) start->level1 Initial Screen level2 Level 2: Cellular Assays (On-Target & Selectivity) level1->level2 Confirm Cellular Activity sub1 • Broad off-target kinase screen • Determine initial selectivity index level1->sub1 level3 Level 3: Proteome-Wide Analysis (Unbiased Target ID) level2->level3 Deepen Specificity Profile sub2 • STAT3 Luciferase Reporter Assay • Western Blot (pSTAT3 vs pSTAT1/5) • Cellular Thermal Shift Assay (CETSA) level2->sub2 decision Data Synthesis & Specificity Assessment level3->decision Final Evaluation sub3 • Affinity Chromatography-MS • Thermal Proteome Profiling (TPP) level3->sub3

Caption: A tiered workflow for rigorous inhibitor specificity evaluation.

Level 1: Broad Kinase Profiling

The first step is to rule out broad activity against the human kinome. Many STAT3 inhibitors inadvertently target upstream kinases.[12] A large-panel kinase screen is the industry standard for this initial assessment.[13][14]

Illustrative Data: Kinase Selectivity Panel (% Inhibition at 1 µM)

Kinase TargetThis compoundStatticS3I-201Napabucasin
JAK2 15%45%12%25%
SRC 22%51%18%33%
EGFR 8%12%5%9%
AKT1 5%9%4%6%
ERK2 <5%7%<5%<5%
PIM1 78%65%25%40%
... (400+ kinases) ............

This table presents hypothetical data for illustrative purposes. A desirable profile for this compound would show minimal inhibition (<30%) across the panel, with the exception of any specific, identified off-targets (like the hypothetical PIM1 hit), which can then be investigated further.

Level 2: Cellular On-Target Validation and Selectivity

Positive results from biochemical screens must be validated in a cellular context to confirm membrane permeability, on-target engagement, and functional outcomes.[15]

A. STAT3-Dependent Luciferase Reporter Assay: This assay directly measures the transcriptional activity of STAT3.[7][16] A reduction in luciferase signal upon IL-6 stimulation indicates successful inhibition of the pathway.

B. Western Blot for STAT Family Selectivity: This is a crucial experiment to determine selectivity against other STAT family members.[17] By stimulating different cell lines with appropriate cytokines (e.g., IL-6 for STAT3, IFN-γ for STAT1) and probing for the phosphorylated forms (p-STAT3 Tyr705 vs. p-STAT1 Tyr701), one can directly visualize selectivity.[2][17] A highly selective compound will inhibit p-STAT3 at concentrations that do not affect p-STAT1 or p-STAT5.

C. Cellular Thermal Shift Assay (CETSA): This powerful technique confirms direct binding of the inhibitor to its target in intact cells.[18][19] Ligand binding stabilizes the target protein, increasing its melting temperature. A shift in the thermal profile of STAT3 in the presence of this compound provides strong evidence of direct engagement, a critical step that biochemical assays cannot provide.[18]

Level 3: Unbiased, Proteome-Wide Specificity Profiling

The ultimate test of specificity involves unbiased methods that can identify all potential binding partners in the native proteome.[12][20]

Affinity Chromatography coupled with Mass Spectrometry (Chemoproteomics): This method uses an immobilized version of the inhibitor to "fish" for binding partners from a total cell lysate.[12][21] Proteins that are specifically pulled down by the inhibitor-bound matrix but not by a control matrix are identified by mass spectrometry.[21] This approach can uncover completely unexpected off-targets that would be missed by a kinase-centric panel screen.

G lysate Cell Lysate (Total Proteome) incubation1 Incubate & Wash lysate->incubation1 incubation2 Incubate & Wash lysate->incubation2 beads_inhibitor Beads + Immobilized Inhibitor beads_inhibitor->incubation1 beads_control Beads Only (Control) beads_control->incubation2 elution1 Elute Bound Proteins incubation1->elution1 elution2 Elute Bound Proteins incubation2->elution2 ms1 Trypsin Digest LC-MS/MS elution1->ms1 ms2 Trypsin Digest LC-MS/MS elution2->ms2 analysis Compare Protein Lists: Identify Specific Binders ms1->analysis ms2->analysis

Caption: Workflow for chemoproteomic identification of inhibitor targets.

Detailed Experimental Protocols

Protocol 1: STAT3-Dependent Luciferase Reporter Assay
  • Cell Seeding: Seed HEK293T cells transiently co-transfected with a STAT3-responsive luciferase reporter plasmid and a Renilla control plasmid into 96-well plates at a density of 1 x 10^4 cells/well.[16]

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or comparator compounds for 2 hours. Include a DMSO vehicle control.

  • Stimulation: Stimulate the cells with 20 ng/mL of recombinant human IL-6 for 6 hours to activate the STAT3 pathway.[16][22]

  • Lysis and Reading: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. Plot the normalized signal against inhibitor concentration to determine the IC50 value.

Protocol 2: Western Blot for STAT Family Selectivity
  • Cell Culture and Starvation: Culture appropriate cell lines (e.g., HeLa or A549) in 6-well plates. Once confluent, serum-starve the cells overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat cells with the desired concentration of this compound or controls for 2 hours.

  • Cytokine Stimulation:

    • For STAT3 activation , stimulate with 50 ng/mL IL-6 for 30 minutes.

    • For STAT1 activation , stimulate a separate set of wells with 100 ng/mL IFN-γ for 30 minutes.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification and SDS-PAGE: Quantify protein concentration using a BCA assay. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate overnight with primary antibodies against p-STAT3 (Tyr705), total STAT3, p-STAT1 (Tyr701), and total STAT1. Use GAPDH or β-actin as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

  • Analysis: Compare the band intensity of the phosphorylated STAT protein relative to the total STAT protein across different treatment conditions.

Conclusion and Recommendations

Evaluating the specificity of a chemical probe like this compound is not a single experiment but a systematic process of evidence gathering. A favorable outcome from this comprehensive guide would characterize the compound as having:

  • A clean profile in a broad kinase panel.

  • Potent, on-target inhibition of STAT3 transcriptional activity in a cellular reporter assay.

  • Demonstrable selectivity for STAT3 over other STAT family members via Western blot.

  • Confirmed direct target engagement in intact cells via CETSA.

  • A limited and well-defined list of binding partners from unbiased proteomic screens.

By employing this rigorous, multi-tiered approach, researchers can generate a high-confidence specificity profile for this compound. This allows for the clear interpretation of experimental results and provides the solid foundation necessary for advancing a promising chemical probe toward more complex biological systems and potential therapeutic development.

References

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Nature Biotechnology. [URL: https://www.
  • Siveen, K. S., Sikka, S., Surana, R., Dai, X., Zhang, J., Kumar, A. P., & Sethi, G. (2020). STAT3 inhibitors in clinical trials. Oncogene. [URL: https://www.
  • He, L., Liu, X., & Lin, J. (2016). Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors. PLoS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0164627]
  • Raj, U., Kumar, S., & Mukhopadhyay, S. (2013). Dietary compounds as potent inhibitors of the signal transducers and activators of transcription (STAT) 3 regulatory network. Nutrition and Cancer. [URL: https://www.tandfonline.com/doi/full/10.1080/01635581.2013.806505]
  • Patsnap. (2025). What STAT inhibitors are in clinical trials currently? Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/what-stat-inhibitors-are-in-clinical-trials-currently]
  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. [URL: https://www.science.org/doi/10.1126/science.1233606]
  • National Cancer Institute. (n.d.). Clinical Trials Using STAT3 Inhibitor C-188-9. NCI. [URL: https://www.cancer.
  • Uehara, Y., Kimura, H., & Arima, M. (2010). Identification of a New Series of STAT3 Inhibitors by Virtual Screening. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/ml1000273]
  • Wang, Y., Xue, Y., & Li, Y. (2022). STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer. Cancers. [URL: https://www.mdpi.com/2072-6694/14/15/3768]
  • Patsnap. (2025). What are the therapeutic candidates targeting STAT3? Patsnap Synapse. [URL: https://www.patsnap.
  • Zhang, X., Yue, J., & Zhang, H. (2018). Cellular system for screening of compounds inhibiting STAT3.... Journal of Cellular Biochemistry. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jcb.26578]
  • Wu, Z., Li, Y., & Liu, H. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules. [URL: https://www.mdpi.com/1420-3049/28/18/6685]
  • BioSpace. (2023). Global STAT3 Inhibitors Drugs Market Clinical Pipeline Insight. BioSpace. [URL: https://www.biospace.com/article/releases/global-stat3-inhibitors-drugs-market-clinical-pipeline-insight-2028/]
  • Zhang, B., Zheng, F., & Wang, Y. (2020). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2020.01047/full]
  • Neckers, L., Blagg, B., Haystead, T., Trepel, J. B., Whitesell, L., & Picard, D. (2018). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. Cell Stress and Chaperones. [URL: https://link.springer.com/article/10.1007/s12192-018-0888-z]
  • ResearchGate. (2014). How to prove the selectivity of an inhibitor towards its intended target using computational methods? ResearchGate. [URL: https://www.researchgate.
  • Selleckchem. (n.d.). STAT3 Selective Inhibitors | Activators. Selleckchem.com. [URL: https://www.selleckchem.
  • Sim, J. Y., Lee, J. Y., & Kim, Y. P. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Chemical Biology. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/cb/d2cb00201a]
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [URL: https://portlandpress.com/biochemj/article/408/3/297/547/Measuring-and-interpreting-the-selectivity-of]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [URL: https://www.reactionbiology.com/blog/step-by-step-guide-to-kinase-inhibitor-development]
  • Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide. Biomol GmbH. [URL: https://www.biomol.com/resources/blog/small-molecule-inhibitors-selection-guide]
  • Onco'Zine. (2018). Breakthrough Discovery Suggests New Molecule Is Capable of Shutting Down Tumor Activity. Onco'Zine. [URL: https://www.oncozine.com/breakthrough-discovery-suggests-new-molecule-is-capable-of-shutting-down-tumor-activity/]
  • Yang, Y., Zhang, Y., & Liu, Y. (2022). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. ACS Central Science. [URL: https://pubs.acs.org/doi/10.1021/acscentsci.2c00228]
  • Li, Y., Zhang, H., & Wang, L. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2023.1265882/full]
  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. BPS Bioscience. [URL: https://bpsbioscience.com/kinase-screening-and-profiling]
  • Fletcher, S., & Turkson, J. (2009). Screening approaches to generating STAT inhibitors: Allowing the hits to identify the targets. Future Medicinal Chemistry. [URL: https://www.future-science.com/doi/10.4155/fmc.09.83]
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [URL: https://www.reactionbiology.com/services/biochemical-assays/kinase-panel-profiling]
  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/services/in-vitro-pharmacology/biochemical-assays/kinase-profiling/]
  • ChemicalBook. (n.d.). This compound synthesis. ChemicalBook. [URL: https://www.chemicalbook.
  • Hit2Lead. (n.d.). This compound. Hit2Lead. [URL: https://www.hit2lead.com/3-5-dichloro-4-hydroxybenzohydrazide-cas-23964-29-6.html]
  • Hunan Huateng Pharmaceutical Co., Ltd. (n.d.). This compound. Hunan Huateng Pharmaceutical Co., Ltd.. [URL: https://www.
  • Yang, Y., Zhang, Y., & Liu, Y. (2022). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9241926/]
  • Timofeeva, O. A., Gaponenko, V., & Lockett, S. J. (2009). Chemical Probes that Competitively and Selectively Inhibit Stat3 Activation. PLoS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0004724]
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/25243108]
  • Li, Y., Zhang, Y., & Liu, Y. (2021). An allosteric inhibitor targeting the STAT3 coiled-coil domain selectively suppresses proliferation of breast cancer. RSC Chemical Biology. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cb/d1cb00048a]
  • Li, R., Li, Y., & Wang, Y. (2021). Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. Frontiers in Cell and Developmental Biology. [URL: https://www.frontiersin.org/articles/10.3389/fcell.2021.687241/full]
  • Sigma-Aldrich. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d60100]
  • National Center for Biotechnology Information. (n.d.). 3,5-Dichloro-4-hydroxybenzaldehyde. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16839]
  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [URL: https://www.drugdiscoverynews.com/the-precision-paradox-off-target-effects-in-gene-editing-15339]
  • Tian, T., et al. (2024). Reducing CRISPR-Cas9 off-target effects by optically controlled chemical modifications of guide RNA. Cell Chemical Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/39383877/]
  • Lino, C. A., et al. (2025). Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. Molecular Therapy - Nucleic Acids. [URL: https://pubmed.ncbi.nlm.nih.gov/40777742/]
  • National Center for Biotechnology Information. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/18749]
  • Hahn, F., & Nekrasov, E. (2020). Which Factors Affect the Occurrence of Off-Target Effects Caused by the Use of CRISPR/Cas: A Systematic Review in Plants. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7700473/]
  • Naeem, M., Majeed, S., Hoque, M. Z., & Ahmad, I. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology. [URL: https://www.frontiersin.org/articles/10.3389/fbioe.2022.923157/full]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,5-Dichloro-4-hydroxybenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of chemical reagents are critical for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 3,5-Dichloro-4-hydroxybenzohydrazide (CAS No. 23964-29-6), a compound often utilized in pharmaceutical research and development. This document is intended to be a trusted resource, offering practical, in-depth guidance that extends beyond standard product information.

Core Safety and Hazard Information

This compound is a chlorinated aromatic hydrazide. While specific toxicity data for this compound is not extensively documented, its structural analogues and functional groups suggest a number of potential hazards. The primary concerns are skin, eye, and respiratory irritation. Inhalation of dust or direct contact with the solid material should be avoided.

The hydrazide functional group is a reducing agent and may react with oxidizing agents. Thermal decomposition can lead to the release of irritating and toxic gases, including hydrogen chloride and nitrogen oxides. Therefore, uncontrolled heating or mixing with incompatible materials must be strictly avoided.

Table 1: Key Hazard Information for this compound and Related Compounds

Hazard StatementClassificationSource
Causes skin irritationSkin Irritant
Causes serious eye irritationEye Irritant
May cause respiratory irritationRespiratory Irritant

Disposal Decision Workflow

The selection of an appropriate disposal method depends on the quantity of waste, available facilities, and local regulations. The following decision tree provides a logical framework for managing waste containing this compound.

DisposalWorkflow start Waste Containing This compound small_quantity Small Quantity (<10g) Generated in Lab start->small_quantity large_quantity Large Quantity (>10g) or Contaminated Materials start->large_quantity neutralization Chemical Neutralization (Oxidation) small_quantity->neutralization professional_disposal Professional Disposal (Incineration) large_quantity->professional_disposal neutralized_waste Neutralized Aqueous Waste neutralization->neutralized_waste final_disposal Dispose according to local regulations professional_disposal->final_disposal neutralized_waste->final_disposal

Caption: Decision workflow for the disposal of this compound.

Experimental Protocol for Safe Disposal

This section details two primary methods for the disposal of this compound: chemical neutralization for small laboratory quantities and preparation for professional disposal for larger amounts or contaminated materials.

This protocol describes the controlled oxidation of the hydrazide functional group using calcium hypochlorite, a common laboratory oxidizing agent. This procedure should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials:

  • Waste this compound

  • Calcium hypochlorite (Ca(OCl)₂)

  • Water (deionized or distilled)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • Stir plate and stir bar

  • Large beaker (at least 20 times the volume of the initial solution)

  • pH paper or pH meter

Step-by-Step Methodology:

  • Preparation: In a chemical fume hood, carefully weigh the amount of this compound waste to be neutralized.

  • Dissolution: Place the waste in the large beaker and add water to dissolve it. Gentle heating on a stir plate may be necessary. Aim for a concentration of no more than 1% w/v.

  • Oxidizing Agent Preparation: In a separate beaker, prepare a 5% (w/v) solution of calcium hypochlorite in water. Calculate the required amount of calcium hypochlorite solution based on a stoichiometric excess (approximately 1.5 to 2 times the molar amount of the hydrazide). The balanced chemical equation for the oxidation of a generic hydrazide with hypochlorite is: R-CONHNH₂ + 2 Ca(OCl)₂ → R-COOH + N₂ + 2 CaCl₂ + H₂O

  • Neutralization Reaction: While vigorously stirring the dissolved hydrazide solution, slowly add the calcium hypochlorite solution dropwise. The reaction may be exothermic, so monitor the temperature and add the oxidizing agent slowly to maintain control.

  • Reaction Completion Check: After the addition is complete, continue stirring for at least one hour at room temperature to ensure the reaction goes to completion. To verify the absence of residual hydrazide, a spot test with a reagent like p-dimethylaminobenzaldehyde can be used, which forms a colored product with hydrazines. Alternatively, analytical methods such as HPLC or GC can be employed for more sensitive detection.

  • pH Adjustment: After confirming the absence of residual hydrazide, check the pH of the solution. If necessary, neutralize the solution to a pH between 6 and 8 by adding 1M HCl or 1M NaOH as needed.

  • Final Disposal: The neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.

For larger quantities of this compound or for materials heavily contaminated with it (e.g., filter paper, gloves), chemical neutralization in the lab may not be practical or safe. In these cases, the waste should be prepared for collection by a licensed hazardous waste disposal company, with incineration being the preferred method.

Step-by-Step Methodology:

  • Segregation and Collection: Collect all waste materials containing this compound in a dedicated, clearly labeled, and chemically compatible container. Do not mix with other waste streams to avoid potential reactions.

  • Container Labeling: The container must be labeled as hazardous waste in accordance with your institution's and local regulations. The label should clearly state "Hazardous Waste" and include the chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area, away from incompatible materials, particularly oxidizing agents.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup. Provide them with a clear description of the waste.

Regulatory Considerations

The disposal of chemical waste is regulated by various federal and state agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). It is the responsibility of the waste generator to ensure that all disposal activities comply with these regulations. Always consult your institution's EHS department for specific guidance on waste management procedures.

References

  • U.S. Patent No. US20170113086A1. (2017). Methods and systems for neutralization of hydrazine.
  • University of Manitoba. (2025, December 18). Chemical Waste Decision Trees. Retrieved from [Link]

  • Carl ROTH. (n.d.).

Navigating the Safe Handling of 3,5-Dichloro-4-hydroxybenzohydrazide: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Comprehensive Safety and Operational Plan for Researchers, Scientists, and Drug Development Professionals

The responsible management of specialized chemical reagents is fundamental to laboratory safety and environmental stewardship. This guide provides a detailed operational plan for the safe handling and disposal of 3,5-Dichloro-4-hydroxybenzohydrazide, a compound requiring stringent safety protocols. By understanding the inherent risks and implementing the following procedures, you can mitigate potential hazards and ensure a secure research environment.

Hazard Assessment and Engineering Controls: The First Line of Defense

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[1][2]

  • Serious Eye Irritation: Can cause significant eye damage if direct contact occurs.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]

Given these potential hazards, the following engineering controls are mandatory:

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.[1][2][3]

  • Emergency Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[2][3]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is critical to prevent direct contact with this compound. The following table outlines the minimum required PPE, with explanations for the selection of each component.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Provides a barrier against skin contact. Nitrile and neoprene offer good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use.[1]
Eye and Face Protection Safety goggles or safety glasses with side shields conforming to ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects the eyes from dust particles and splashes. A face shield offers an additional layer of protection for the entire face.[1][2][3]
Body Protection Fully fastened laboratory coat. Consider a chemically resistant apron for larger quantities or splash-prone procedures.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 for dusts) may be necessary if engineering controls are insufficient or during spill cleanup.Minimizes the inhalation of airborne particles. The need for respiratory protection should be determined by a formal risk assessment.[2]
Foot Protection Closed-toe shoesProtects the feet from spills and falling objects.[4]
Donning and Doffing PPE: A Critical Procedure

Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Respirator (if required)

  • Eye and Face Protection

  • Gloves

Doffing Sequence:

  • Gloves (using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface)

  • Lab Coat (fold inward to contain contaminants)

  • Eye and Face Protection

  • Respirator (if worn)

Step-by-Step Handling Procedures

  • Preparation: Before handling the compound, ensure all necessary PPE is correctly donned and that the work area within the chemical fume hood is clean and uncluttered.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound on a disposable weighing paper or in a tared container within the fume hood to contain any dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Keep containers closed when not in use.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even after removing gloves.[3]

Disposal Plan: Managing a Halogenated Organic Compound

As a halogenated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."[5][6]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, must be placed in the same designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled container for "Halogenated Organic Liquid Waste."[5][7]

  • Labeling: All waste containers must be labeled with the full chemical name and the words "Hazardous Waste."[5]

Disposal Pathway

Under no circumstances should this compound or its solutions be disposed of down the drain.[5] All collected hazardous waste must be disposed of through your institution's licensed hazardous waste management provider, likely via high-temperature incineration.[3][6]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2][3]

  • Spill: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Visualizing the PPE Decision Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Decision_Workflow cluster_assessment Hazard & Risk Assessment cluster_ppe_selection PPE Selection cluster_disposal Disposal Protocol start Start: Handling This compound task Task Involves: - Weighing/Transfer - Solution Prep - Potential for Dust/Splash start->task engineering Mandatory Engineering Control: Chemical Fume Hood task->engineering hand Hand Protection: Nitrile or Neoprene Gloves engineering->hand eye Eye/Face Protection: Safety Goggles/Glasses + Face Shield (if splash risk) hand->eye body Body Protection: Lab Coat eye->body respiratory_check Risk of Inhalation? body->respiratory_check respirator Respiratory Protection: NIOSH-approved Respirator respiratory_check->respirator Yes no_respirator Standard Ventilation Sufficient respiratory_check->no_respirator No waste Segregate as 'Halogenated Organic Waste' respirator->waste no_respirator->waste disposal Dispose via Licensed Hazardous Waste Provider waste->disposal

Caption: PPE selection workflow for this compound.

References

  • DC Fine Chemicals. (n.d.). Safety Data Sheet: 3,5-Dichloro-4-hydroxybenzoic acid. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (2019). Appendix A: Disposal Procedures by Chemical. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.